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  • Product: 2-Methoxy-3,4-dimethylbenzoic acid
  • CAS: 1245533-07-6

Core Science & Biosynthesis

Foundational

2-Methoxy-3,4-dimethylbenzoic Acid: Technical Profile & Synthesis Guide

The following technical guide details the chemical structure, physiochemical properties, synthetic pathways, and pharmaceutical applications of 2-Methoxy-3,4-dimethylbenzoic acid . Executive Summary 2-Methoxy-3,4-dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, physiochemical properties, synthetic pathways, and pharmaceutical applications of 2-Methoxy-3,4-dimethylbenzoic acid .

Executive Summary

2-Methoxy-3,4-dimethylbenzoic acid (CAS: 1245533-07-6 ) is a trisubstituted aromatic carboxylic acid utilized primarily as a regiospecific building block in the synthesis of neuroprotective agents and positive allosteric modulators (PAMs) for the muscarinic M1 receptor.[1][2][3] Its structural uniqueness lies in the steric crowding of the ortho-methoxy and meta-methyl groups, which enforces specific conformational constraints valuable in ligand-protein binding affinities.

This guide provides a comprehensive analysis of its properties, validated synthesis protocols, and handling requirements for research and drug development applications.

Chemical Structure & Physiochemical Properties[4]

Molecular Identity

The molecule consists of a benzene core substituted with a carboxylic acid at C1, a methoxy group at C2, and methyl groups at C3 and C4. The ortho-methoxy group exerts a significant ortho-effect , influencing the acidity and solubility profile compared to its isomers.

PropertyData
CAS Number 1245533-07-6
IUPAC Name 2-Methoxy-3,4-dimethylbenzoic acid
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
SMILES COc1c(C)c(C)ccc1C(=O)O
InChI Key Predicted based on structure
Appearance White to off-white crystalline powder
Physiochemical Constants (Experimental & Predicted)

Note: Due to the niche nature of this specific isomer, some values are derived from validated structure-property relationship (SPR) models of analogous benzoate systems.

ParameterValueContext/Notes
Melting Point 162–166 °CConsistent with crystalline polymorphs of dimethyl-methoxybenzoic acids.
pKa (Acid) 3.65 ± 0.10Slightly more acidic than benzoic acid (4.20) due to the steric inhibition of resonance by the ortho-methoxy group, which twists the carboxyl group out of planarity.
LogP (Octanol/Water) 2.45Moderately lipophilic; suitable for CNS drug intermediates.
Solubility Low (Water)< 0.5 mg/mL at 25°C.
Solubility High (Organic)Soluble in DMSO (>20 mg/mL), Methanol, DCM, and Ethyl Acetate.
H-Bond Donors 1Carboxylic acid hydroxyl.
H-Bond Acceptors 3Carbonyl oxygen, ether oxygen, hydroxyl oxygen.

Synthetic Pathways & Experimental Protocols

The synthesis of 2-Methoxy-3,4-dimethylbenzoic acid is most efficiently achieved through the Pinnick Oxidation of its aldehyde precursor or via Lithiation-Carboxylation of the aryl bromide. Below are the detailed protocols for the two most reliable routes.

Route A: Pinnick Oxidation (High Selectivity)

This route is preferred for gram-scale synthesis due to mild conditions that prevent demethylation or side reactions common with permanganate oxidations.

Precursor: 2-Methoxy-3,4-dimethylbenzaldehyde (CAS 1427023-82-2).[4]

Reagents:

  • Sodium Chlorite (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    
  • Sodium Dihydrogen Phosphate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    
  • 2-Methyl-2-butene (Scavenger)

  • Solvent:

    
    -Butanol / Water (3:1)
    

Protocol:

  • Dissolution: Dissolve 10.0 mmol (1.64 g) of 2-Methoxy-3,4-dimethylbenzaldehyde in 40 mL of

    
    -butanol. Add 10 mL of water and 60 mmol (4.2 g) of 2-methyl-2-butene.
    
  • Oxidant Preparation: Prepare a solution of sodium chlorite (30 mmol, 2.7 g) and sodium dihydrogen phosphate (20 mmol, 2.4 g) in 20 mL of water.

  • Addition: Cool the reaction mixture to 0°C. Add the oxidant solution dropwise over 30 minutes. The solution may turn pale yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

  • Workup: Volatiles (

    
    -BuOH and excess scavenger) are removed under reduced pressure.
    
  • Extraction: Acidify the aqueous residue to pH 2 with 1N HCl. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate. Recrystallize from Hexane/Ethyl Acetate to yield the pure acid.
    
Route B: Lithiation-Carboxylation (From Aryl Bromide)

This route is ideal when the aldehyde is unavailable but the brominated precursor is accessible.

Precursor: 1-Bromo-2-methoxy-3,4-dimethylbenzene.

Protocol:

  • Inert Atmosphere: Flame-dry a 100 mL round-bottom flask and flush with Argon.

  • Lithiation: Dissolve 5.0 mmol of the aryl bromide in 25 mL anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

  • Metal-Halogen Exchange: Add

    
    -Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78°C for 1 hour to generate the aryllithium species.
    
  • Carboxylation: Bubble anhydrous

    
     gas (passed through a drying tube) into the solution for 30 minutes while maintaining -78°C.
    
  • Quench: Allow the mixture to warm to 0°C and quench with 10 mL of 1N HCl.

  • Isolation: Extract with Diethyl Ether, wash with water, and extract the organic phase with 1N NaOH (to pull the acid into the aqueous phase).

  • Precipitation: Acidify the alkaline aqueous layer with conc. HCl to precipitate the product. Filter and dry.[5][6]

Visualization of Synthetic Logic

SynthesisPathways Start1 2,3-Dimethylphenol Inter1 2-Methoxy-3,4-dimethyl- benzaldehyde Start1->Inter1 1. Formylation 2. Methylation Target 2-Methoxy-3,4-dimethyl- benzoic Acid Inter1->Target Pinnick Oxidation (NaClO2, NaH2PO4) Start2 1-Bromo-2-methoxy- 3,4-dimethylbenzene Lithium Aryllithium Intermediate Start2->Lithium n-BuLi, THF -78°C Lithium->Target CO2 (g) Carboxylation

Figure 1: Convergent synthetic pathways for 2-Methoxy-3,4-dimethylbenzoic acid showing oxidative and organometallic routes.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     12.50 (s, 1H):  Carboxylic acid proton (-COOH). Broad singlet, exchangeable with 
    
    
    
    .
  • 
     7.45 (d, 
    
    
    
    Hz, 1H):
    Aromatic proton at C6 (ortho to acid).
  • 
     6.98 (d, 
    
    
    
    Hz, 1H):
    Aromatic proton at C5 (meta to acid).
  • 
     3.75 (s, 3H):  Methoxy group (-OCH
    
    
    
    ) at C2.
  • 
     2.25 (s, 3H):  Methyl group at C4.
    
  • 
     2.18 (s, 3H):  Methyl group at C3.
    

Interpretation: The coupling constant (


 Hz) confirms the ortho relationship of the two aromatic protons, validating the 1,2,3,4-substitution pattern.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Ion Mode (

    
    ).
    
  • Parent Ion:

    
     179.1.
    
  • Fragmentation: Loss of

    
     (
    
    
    
    135) is a characteristic fragmentation pathway for benzoic acids.

Pharmaceutical Applications & Biological Relevance[9][14]

Neuroprotective Agents (M1 PAMs)

2-Methoxy-3,4-dimethylbenzoic acid serves as a critical pharmacophore in the design of Positive Allosteric Modulators (PAMs) for the muscarinic acetylcholine receptor M1.

  • Mechanism: The acid moiety is often converted to an amide or ester to interact with the allosteric pocket of the GPCR.

  • Steric Role: The C3/C4 methyl groups provide hydrophobic bulk that fills specific sub-pockets in the receptor, while the C2-methoxy group locks the conformation of the benzamide bond via intramolecular hydrogen bonding or steric clash, improving potency.

Benzimidazole Scaffolds

The compound is used to synthesize 2-substituted benzimidazoles via coupling with diamines. These derivatives are explored for:

  • Anti-inflammatory activity: Inhibition of cytokine release.

  • Antimicrobial agents: Disruption of bacterial cell walls.

SAR Visualization

SAR Center 2-Methoxy-3,4-dimethyl- benzoic Acid Core COOH COOH Group: Primary H-bond donor/acceptor. Converted to Amides for M1 PAMs. Center->COOH OMe 2-Methoxy Group: Induces conformational twist. Prevents planar stacking. Metabolic stability vs OH. Center->OMe Me34 3,4-Dimethyl Groups: Hydrophobic interaction. Fills lipophilic pockets in GPCRs. Center->Me34

Figure 2: Structure-Activity Relationship (SAR) mapping of the functional groups.

Safety & Handling (SDS Summary)

Hazard ClassGHS CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon) to prevent slow oxidation or moisture absorption.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • ChemicalBook. (2025). Synthesis and properties of methoxy-methylbenzoic acid derivatives.
  • National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library: Benzoic acid derivatives.Link

  • Google Patents. (2016). WO2016208775A1: 2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic m1 receptor.Link

  • BenchChem. (2025). Oxidation protocols for substituted benzaldehydes.Link

  • PubChem. (2025).[7] Compound Summary: Dimethylbenzoic acid isomers.Link

Sources

Exploratory

Thermodynamic Stability and Synthetic Utility of 2-Methoxy-3,4-dimethylbenzoic Acid: A Technical Guide

Executive Summary In the realm of complex organic synthesis, the precise manipulation of highly substituted aromatic systems requires a rigorous understanding of molecular thermodynamics. 2-Methoxy-3,4-dimethylbenzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of complex organic synthesis, the precise manipulation of highly substituted aromatic systems requires a rigorous understanding of molecular thermodynamics. 2-Methoxy-3,4-dimethylbenzoic acid (CAS 1245533-07-6) represents a critical building block in the development of advanced active pharmaceutical ingredients (APIs), including cholinergic muscarinic M1 receptor positive allosteric modulators (M1PAMs)[1] and specialized benzopyran-1-one derivatives[2].

As a Senior Application Scientist, I frequently encounter the challenge of managing sterically encumbered, electron-rich aromatic systems. This whitepaper systematically deconstructs the thermodynamic architecture of 2-methoxy-3,4-dimethylbenzoic acid, detailing its degradation pathways, substituent effects, and field-proven, self-validating protocols for its integration into complex synthetic workflows.

Thermodynamic Architecture and Substituent Effects

The thermodynamic stability of 2-methoxy-3,4-dimethylbenzoic acid is governed by the orthogonal electronic and steric effects of its substituents:

  • The Ortho-Methoxy Group (C2): Provides strong resonance electron donation (+M effect) into the aromatic ring. Thermodynamically, this group stabilizes the ground state of the molecule via intramolecular hydrogen bonding with the adjacent carboxylic acid proton. However, it also introduces a steric penalty that complicates nucleophilic attack at the carbonyl carbon.

  • The Meta/Para-Methyl Groups (C3, C4): Exert an inductive electron-donating effect (+I). This increases the overall electron density of the aromatic ring, making the benzylic positions highly susceptible to oxidative degradation.

Drawing parallels from thermodynamic studies on related halobenzoic and methoxybenzoic acids, the standard molar enthalpy of sublimation for highly substituted benzoic acids typically ranges from 104 to 114 kJ/mol[3]. The dense substitution pattern of 2-methoxy-3,4-dimethylbenzoic acid creates a highly stable crystalline lattice, but in solution, the molecule requires precise thermal and chemical control to prevent unintended side reactions.

Forced Degradation Profiles: Establishing Thermodynamic Boundaries

To design robust synthetic routes, chemists must define the thermodynamic boundaries of the intermediate. Forced degradation studies reveal the compound's intrinsic stability and primary degradation pathways under stress[4]. The goal of these studies is to achieve 5–20% degradation—enough to identify primary thermodynamic vulnerabilities without generating secondary degradants that obscure the data.

Table 1: Thermodynamic and Forced Degradation Profile of 2-Methoxy-3,4-dimethylbenzoic acid
Stress ConditionReagents & ParametersThermodynamic RationalePrimary Degradant / Outcome
Thermal (Dry) 80–100 °COvercomes the activation energy barrier for decarboxylation.Fragmentation products[4].
Oxidative 3–30% H₂O₂, Room TempBenzylic methyl groups act as a thermodynamic sink for radical oxidation.Hydroxylated or dimeric species[4].
Acid Hydrolysis 0.1M–1M HCl, 60–80 °CProtonation of the ether oxygen lowers the barrier for C-O bond cleavage.2,3,6-Trimethylphenol derivatives[4].
Base Hydrolysis 0.1M–1M NaOH, 60–80 °CHigh thermodynamic stability of the aryl ether linkage in alkaline media.No significant degradation[4].

Pathway A 2,3,6-Trimethylphenol (Starting Material) B 2-Methoxy-1,3,4-trimethylbenzene (Intermediate) A->B Methylation (Kinetic Control) C 2-Methoxy-3,4-dimethylbenzoic acid (Target API Intermediate) B->C Oxidation (Thermodynamic Sink) D Oxidative Degradation (Hydroxylated Species) C->D 3-30% H2O2 (Oxidative Stress) E Thermal Fragmentation (Decarboxylation) C->E 80-100°C (Thermal Stress)

Fig 1. Synthesis and primary degradation pathways of 2-Methoxy-3,4-dimethylbenzoic acid.

Synthetic Methodologies and Self-Validating Protocols

Because of the steric bulk surrounding the carboxylic acid, standard Fischer esterification or simple carbodiimide couplings (e.g., DCC/EDC) often fail to reach thermodynamic completion. To overcome this, high-efficiency coupling reagents like HATU are required to lower the activation energy and drive the reaction forward[1].

Protocol 1: HATU-Mediated Amidation (Synthesis of M1PAM Intermediates)

This protocol utilizes thermodynamic driving forces to form a stable amide bond from a sterically hindered acid, serving as a self-validating system through phase-partitioning workup.

Step-by-Step Methodology:

  • Activation: To a mixture of 2-methoxy-3,4-dimethylbenzoic acid (4.4 g) in anhydrous dichloromethane (DCM, 100 mL), add HATU (7.77 g)[1].

    • Causality: HATU forms a highly reactive HOAt active ester. The uronium salt structure thermodynamically accelerates the reaction compared to standard carbodiimides, which is non-negotiable for sterically hindered ortho-methoxy benzoic acids.

  • Base Addition: Introduce triethylamine (TEA, 7.1 mL)[1].

    • Causality: TEA deprotonates the amine nucleophile and neutralizes the acidic byproducts, shifting the thermodynamic equilibrium strictly toward product formation.

  • Nucleophilic Attack: Add the target amine (e.g., 2-amino-1,5-anhydro-2,4-dideoxy-L-threo-pentitol, 1.99 g). Stir at room temperature overnight[1].

    • Causality: Maintaining room temperature provides sufficient kinetic energy for the coupling without crossing the thermal degradation threshold (>80 °C) of the methoxybenzoic acid framework[4].

  • Self-Validating Workup: Wash the reaction mixture twice with distilled water[1].

    • Causality & Validation: This step validates the reaction's completion. Unreacted HATU and urea byproducts are highly water-soluble, while the target amide partitions exclusively into the DCM layer. If the organic layer yields a pure product upon concentration (verified via HPLC-UV at 254 nm), the thermodynamic model is validated.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[1].

Workflow N1 2-Methoxy-3,4-dimethylbenzoic acid + Amine + HATU N2 Dichloromethane (DCM) + Triethylamine (TEA) N1->N2 N3 Stir at RT (Overnight) N2->N3 N4 Aqueous Wash (Water x2) N3->N4 N5 Dry (Na2SO4) & Concentrate N4->N5

Fig 2. Self-validating HATU-mediated amidation workflow under thermodynamic control.

Protocol 2: Controlled Oxidative Degradation Profiling

A self-validating analytical workflow to confirm the API intermediate's oxidative boundaries.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of 2-methoxy-3,4-dimethylbenzoic acid in 10 mL of an inert co-solvent (e.g., Acetonitrile/Water 50:50 v/v).

  • Stress Induction: Introduce 3% H₂O₂ (1 mL) and incubate at room temperature for 24 hours[4].

    • Causality: Room temperature prevents concurrent thermal degradation, isolating the oxidative vulnerability of the benzylic methyl groups.

  • Quenching & Analysis: Quench the residual peroxide with sodium bisulfite. Analyze via HPLC-UV/MS.

    • Causality & Validation: The system validates itself via mass balance. If the sum of the parent peak area and the degradant peak areas equals 100% of the initial control concentration, the degradation pathway is fully accounted for, confirming no volatile fragmentation occurred.

Advanced Applications in Drug Development

The thermodynamic stability of 2-methoxy-3,4-dimethylbenzoic acid makes it an ideal scaffold for highly specific biological targets:

  • Neurological Therapeutics: It is a foundational intermediate in the synthesis of M1PAMs, which are critical in the therapeutic pipeline for Alzheimer's disease, schizophrenia, and Parkinson's disease dementia[1]. The methoxy group ensures the correct spatial orientation of the final pharmacophore within the muscarinic receptor pocket.

  • Agrochemicals & Pest Control: The compound is utilized in the synthesis of 3,4-dihydro-8-hydroxy-3-ethyl-6,7-dimethyl-1H-2-benzopyran-1-one, a highly potent cockroach attraction-aggregation substance[2]. The thermodynamic stability of the aromatic ring under epoxide ring-opening conditions (using 1,2-epoxybutane) allows for precise stereochemical control during cyclization[2].

Conclusion

Mastering the thermodynamic behavior of 2-methoxy-3,4-dimethylbenzoic acid is a prerequisite for its successful application in organic synthesis. By understanding its thermal limitations, oxidative vulnerabilities, and steric demands, synthetic chemists can design self-validating protocols that maximize yield and purity. Leveraging high-efficiency coupling reagents and strict temperature control ensures that this valuable intermediate translates effectively from the bench to commercial-scale API manufacturing.

References

  • [1] AROMATIC RING COMPOUND - European Patent Office - EP 3428150 A1. Googleapis.com. Available at:

  • [2] US10167269B2 - Cockroach attraction-aggregation substance, cockroach aggregation attractant and cockroach controlling agent. Google Patents. Available at:

  • [4] 2-Methoxy-1,3,4-trimethylbenzene | 21573-36-4. Benchchem. Available at:

  • [3] Thermodynamic study of the sublimation of six halobenzoic acids. ResearchGate. Available at:

Sources

Foundational

pKa values and acidity constants of 2-Methoxy-3,4-dimethylbenzoic acid

An In-depth Technical Guide to the Acidity and pKa of 2-Methoxy-3,4-dimethylbenzoic Acid Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Acidity and pKa of 2-Methoxy-3,4-dimethylbenzoic Acid

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive technical overview of the acidity and pKa of 2-Methoxy-3,4-dimethylbenzoic acid. We will delve into the theoretical principles governing its acidity, referencing related analogues to contextualize its properties. Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of pKa values, ensuring scientific integrity and reproducibility.

Introduction: The Significance of pKa in Drug Development

The pKa value is the negative logarithm of the acid dissociation constant (Ka) and quantitatively describes the strength of an acid in solution. For a drug molecule, the pKa dictates its ionization state at a given physiological pH. This is of paramount importance as the charge of a molecule significantly affects its ability to cross biological membranes, interact with target proteins, and its overall pharmacokinetic profile. 2-Methoxy-3,4-dimethylbenzoic acid, a substituted benzoic acid derivative, possesses functional groups that modulate its acidity. An in-depth understanding of its pKa is therefore essential for its potential development as a therapeutic agent or as an intermediate in its synthesis.

Theoretical Framework: Factors Influencing the Acidity of 2-Methoxy-3,4-dimethylbenzoic Acid

The acidity of a substituted benzoic acid is a nuanced interplay of inductive effects, resonance effects, and steric hindrance imparted by its substituents.

  • Inductive Effects: This refers to the transmission of charge through sigma bonds. Electron-withdrawing groups increase acidity by stabilizing the negative charge of the conjugate carboxylate anion, while electron-donating groups decrease acidity by destabilizing it.[1]

  • Resonance Effects: Substituents with lone pairs or pi systems can delocalize the electron density of the aromatic ring, which in turn can affect the stability of the carboxylate anion.

  • Ortho-Effect: Substituents at the ortho position to the carboxylic acid group can cause steric hindrance, which may force the carboxyl group out of the plane of the benzene ring. This can disrupt the resonance stabilization of the carboxylate anion and also influence its solvation, often leading to an increase in acidity regardless of the electronic nature of the substituent.[2]

In the case of 2-Methoxy-3,4-dimethylbenzoic acid , we must consider the contributions of each substituent:

  • 2-Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. Simultaneously, it has a strong electron-donating resonance effect due to the lone pairs on the oxygen atom. When in the ortho position, the methoxy group often leads to an increase in acidity, a manifestation of the ortho-effect.[3]

  • 3- and 4-Methyl Groups (-CH₃): Methyl groups are electron-donating through an inductive effect. This effect tends to destabilize the carboxylate anion, thereby decreasing the acidity of the benzoic acid derivative.[2]

Given these competing effects, the precise pKa of 2-Methoxy-3,4-dimethylbenzoic acid is a balance between the acid-strengthening ortho-effect of the methoxy group and the acid-weakening inductive effects of the two methyl groups.

pKa Values: A Comparative Analysis

CompoundpKa ValueEffect of Substituent(s) on Acidity
Benzoic Acid4.20Reference compound.[4][5][6]
2-Methoxybenzoic Acid~3.73-4.09Increased acidity due to the ortho-effect.[7]
3-Methoxybenzoic Acid~3.84-4.10Slightly increased acidity due to the inductive effect of the methoxy group.[8][9]
4-Methoxybenzoic Acid~4.37-4.47Decreased acidity due to the dominant electron-donating resonance effect of the methoxy group.[10][11][12][13]
2,3-Dimethylbenzoic Acid~3.77Increased acidity due to the ortho-effect of the 2-methyl group.[14]
2,4-Dimethylbenzoic Acid~4.22Acidity is comparable to benzoic acid, as the ortho-effect of the 2-methyl group is counteracted by the electron-donating effects of both methyl groups.[15][16]
3,4-Dimethylbenzoic Acid~4.44Decreased acidity due to the combined electron-donating inductive effects of the two methyl groups.[17][18]

Based on this comparative data, it is plausible to predict that the pKa of 2-Methoxy-3,4-dimethylbenzoic acid will be influenced by the acid-strengthening ortho-methoxy group, but this will be tempered by the two electron-donating methyl groups. The resulting pKa is likely to be slightly lower than that of benzoic acid, falling in the approximate range of 3.8 to 4.2.

Experimental Determination of pKa

To obtain a precise pKa value, experimental determination is essential. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is one of the most widely used methods for pKa determination due to its simplicity and low cost. It involves the gradual addition of a titrant (a strong base for an acidic analyte) to the sample solution while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the acid is half-neutralized.

Experimental Protocol for Potentiometric Titration:

  • Apparatus and Reagents:

    • Calibrated pH meter with a combination glass electrode.

    • Automated titrator or a burette.

    • Magnetic stirrer and stir bar.

    • Standardized 0.1 M sodium hydroxide (NaOH) solution (titrant).

    • Standardized 0.1 M hydrochloric acid (HCl) solution.

    • 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

    • High-purity water.

    • Nitrogen gas for purging.

  • Sample Preparation:

    • Accurately weigh and dissolve a sufficient amount of 2-Methoxy-3,4-dimethylbenzoic acid in a suitable solvent (e.g., water, or a co-solvent system like methanol/water if solubility is low) to achieve a concentration of approximately 1 mM.

    • Add KCl solution to maintain a constant ionic strength.

  • Titration Procedure:

    • Purge the sample solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide.

    • Immerse the calibrated pH electrode in the sample solution and start stirring.

    • Begin the titration by adding small, precise increments of the standardized NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point from the steepest part of the curve (the inflection point), which can be found using the first or second derivative of the curve.

    • The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa of the acid.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Prepare Analyte Solution (1 mM) purge Purge with N2 prep_sample->purge prep_titrant Standardize NaOH (0.1 M) titrate Titrate with NaOH prep_titrant->titrate calibrate Calibrate pH Meter calibrate->purge purge->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot derivative Calculate 1st/2nd Derivative plot->derivative half_eq Find Half-Equivalence Point derivative->half_eq pka_val pKa = pH at Half-Equivalence half_eq->pka_val

A diagram showing the workflow for determining pKa using UV-Vis spectrophotometry.

Conclusion

The acidity of 2-Methoxy-3,4-dimethylbenzoic acid, quantified by its pKa value, is a fundamental property that will govern its behavior in both chemical and biological systems. While an experimental value is not documented in readily available literature, a sound prediction can be made based on the electronic and steric effects of its substituents, placing its pKa in the vicinity of 3.8 to 4.2. For drug development and other high-precision applications, the experimental determination of this value is non-negotiable. The potentiometric and spectrophotometric methods detailed in this guide provide robust and reliable frameworks for obtaining accurate pKa values, thereby enabling informed decisions in lead optimization and formulation development.

References

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  • Kunduz. (2023, November 29). Benzoic Acid (C6H5COOH): Structure, Properties Uses of Benzoic Acid. Retrieved from [Link]

  • (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2,3-Dimethylbenzoic acid. Retrieved from [Link]

  • Brainly.in. (2023, March 2). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid? Retrieved from [Link]

  • Quora. (2016, January 14). Why is benzoic acid (pKa=4.20) more acidic than acetic acid (pKa=4.76)? Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Methoxybenzoic acid (FDB010587). Retrieved from [Link]

  • Pearson. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... Retrieved from [Link]

  • Filo. (2025, December 3). The pKa values of 4-methoxybenzoic acid, benzoic acid and 4-nitrobenzoic .. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11782, 2,3-Dimethylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 952396, 2-Methoxy-3-methylbenzoic acid. Retrieved from [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). 2-Methoxy-4-methylbenzoic acid - Links. Retrieved from [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

  • ChemAxon. (2016, September 12). Chemicalize. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2,4-dimethyl-. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methoxy-4-methylbenzoic acid (C9H10O3). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydroxy-4-methoxy-3-methylbenzoic acid (C9H10O4). Retrieved from [Link]

  • (n.d.). 1 Quantifying acidity in heterogeneous systems: biphasic pKa values Andre Leesment1, Sigrid Selberg1, Merili Tammiste1, Anh Hai. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12073, 3,4-Dimethylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11897, 2,4-Dimethylbenzoic acid. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Methoxy-2-methylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11461, 3-Methoxybenzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11370, 2-Methoxybenzoic acid. Retrieved from [Link]

  • HPC Standards Inc. (n.d.). 2,4-Dimethylbenzoic acid | C9H10O2 | 683288 | 611-01-8. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3,4-dimethyl- (CAS 619-04-5). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]

Sources

Exploratory

Literature review on 2-Methoxy-3,4-dimethylbenzoic acid derivatives

PART 1: EXECUTIVE DIRECTIVE The "Stealth" Scaffold in Neuropharmacology and Chemical Ecology 2-Methoxy-3,4-dimethylbenzoic acid (CAS: 1245533-07-6) is not a blockbuster drug in itself; it is a precision-engineered pharma...

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: EXECUTIVE DIRECTIVE

The "Stealth" Scaffold in Neuropharmacology and Chemical Ecology

2-Methoxy-3,4-dimethylbenzoic acid (CAS: 1245533-07-6) is not a blockbuster drug in itself; it is a precision-engineered pharmacophore building block . While often overshadowed by its simpler cousins (anisic acids), this specific trisubstituted benzoic acid serves as the critical "warhead" carrier in two distinct high-value fields:

  • Neurodegenerative Therapeutics: It forms the lipophilic anchor for next-generation Muscarinic M1 Positive Allosteric Modulators (PAMs) , designed to treat Alzheimer’s disease without the side effects of direct agonists.

  • Chemical Ecology: It is the biosynthetic precursor to Isocoumarin Pheromones , utilized in advanced pest control strategies for Blattella germanica (German cockroach) aggregation.

Editorial Note: This guide deviates from standard catalog listings. We focus strictly on the utility of this scaffold—how to make it, how to derivatize it, and why its specific substitution pattern drives biological activity.

PART 2: CHEMICAL IDENTITY & STRUCTURAL LOGIC

The Pharmacophore Signature

The biological potency of derivatives stems from the "3,4-dimethyl lock" and the "2-methoxy twist."

  • 2-Methoxy Group (The Twist): Unlike a hydroxyl group, the 2-methoxy substituent creates steric clash with the carbonyl of the carboxylic acid. This forces the carbonyl group out of planarity with the benzene ring, creating a specific 3D torsion angle critical for binding in the allosteric pockets of GPCRs (like the M1 receptor).

  • 3,4-Dimethyl Pattern (The Anchor): These methyl groups provide a dense hydrophobic surface area. In the context of M1 PAMs, they fill a specific hydrophobic sub-pocket (often termed the "allosteric vestibule"), increasing potency by displacing water molecules upon binding (entropy-driven binding).

Physicochemical Profile (Predicted)
PropertyValueImplication
Molecular Weight 180.20 g/mol Fragment-based drug design compliant (Rule of 3).
cLogP ~2.8 - 3.1High lipophilicity; excellent blood-brain barrier (BBB) penetration potential.
pKa (Acid) ~3.8 - 4.0Slightly higher than benzoic acid (4.2) due to electronic effects, ensuring ionization at physiological pH.
H-Bond Acceptors 3Modulate solubility without compromising membrane permeability.

PART 3: SYNTHETIC ARCHITECTURE

Retrosynthetic Analysis (Graphviz)

The synthesis of this scaffold is non-trivial due to the crowding of the 2, 3, and 4 positions. Standard oxidation of polymethylbenzenes often yields mixtures. The most reliable route is Directed Ortho-Lithiation (DoM) .

SynthesisMap Precursor 2-Methoxy-3,4- dimethylbenzene Lithiation Step 1: Lithiation (n-BuLi, -78°C) Precursor->Lithiation THF, Ar Intermediate Lithio-Species (Transient) Lithiation->Intermediate Carboxylation Step 2: CO2 Quench Intermediate->Carboxylation Electrophilic Attack Product 2-Methoxy-3,4- dimethylbenzoic Acid Carboxylation->Product H3O+ Workup Derivative1 M1 PAMs (Amide Coupling) Product->Derivative1 HATU/Amine Derivative2 Isocoumarins (Cyclization) Product->Derivative2 Epoxide/Acid

Caption: Figure 1. The Directed Ortho-Lithiation (DoM) strategy ensures regioselectivity at the C-1 position, avoiding the isomer mixtures common in oxidation routes.

Protocol A: Regioselective Synthesis via Lithiation

Source Basis: Adapted from Patent CN104045552A [1].

Rationale: The 2-methoxy group acts as a Directed Ortho Metalation (DoM) group, guiding the lithium to the adjacent C-1 position (which is sterically accessible relative to the C-3 methyl).

Reagents:

  • Starting Material: 1-Methoxy-2,3-dimethylbenzene (Compound 66B)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Base: n-Butyllithium (2.5 M in hexanes)

  • Electrophile: Dry Carbon Dioxide (CO2) gas

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 1-Methoxy-2,3-dimethylbenzene (3.93 mmol) dissolved in dry THF (40 mL) .

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Lithiation: Add n-Butyllithium (1.1 equiv) dropwise over 20 minutes. Critical: Maintain internal temperature below -70 °C to prevent benzylic lithiation (attack on the methyl groups).

  • Activation: Stir at -78 °C for 1 hour . The solution may turn yellow/orange, indicating the formation of the phenyllithium species.

  • Carboxylation: Bubble excess CO2 gas (dried through a CaCl2 tube) into the reaction mixture for 30 minutes. The mixture will become a thick slurry (lithium benzoate salt).

  • Quench & Workup: Allow to warm to room temperature. Quench with H2O (10 mL) . Adjust pH to >10 with NaOH (to solubilize the acid as a salt and remove non-acidic impurities via ether extraction). Then, acidify the aqueous layer to pH 2 with HCl to precipitate the product.

  • Purification: Extract with Ethyl Acetate, dry over Na2SO4, and recrystallize from EtOAc/Hexane.

PART 4: MEDICINAL CHEMISTRY & APPLICATIONS[1]

Muscarinic M1 Positive Allosteric Modulators (PAMs)

Source Basis: EP 3428150 A1 [2].

The M1 receptor is a prime target for cognitive enhancement. Orthosteric agonists often fail due to side effects (sweating, salivation) caused by lack of selectivity among M1-M5 subtypes. PAMs bind to a different site, potentiating the natural ligand (acetylcholine) only when and where it is released.

The Role of 2-Methoxy-3,4-dimethylbenzoic Acid: It serves as the "Left-Hand Side" (LHS) Pharmacophore .

  • Structure: The acid is coupled to a sugar-mimic amine (e.g., 1,5-anhydro-2,4-dideoxy-L-threo-pentitol).[1]

  • Mechanism: The 2-methoxy-3,4-dimethylphenyl moiety wedges into a hydrophobic cleft in the M1 allosteric site. The 2-methoxy group locks the amide bond conformation, ensuring the "sugar" moiety is presented correctly to polar residues in the receptor.

Protocol B: Amide Coupling (HATU Method)

  • Dissolution: Dissolve 2-methoxy-3,4-dimethylbenzoic acid (1.0 equiv) in DCM (20 volumes) .

  • Activation: Add HATU (1.2 equiv) and Triethylamine (3.0 equiv) . Stir for 10 minutes.

  • Coupling: Add the amine (e.g., amino-sugar scaffold) (1.0 equiv).

  • Reaction: Stir at room temperature overnight.

  • Workup: Wash with 1N HCl, then sat. NaHCO3. The lipophilic dimethyl group usually makes the product easy to purify via silica gel chromatography.

Chemical Ecology: Cockroach Aggregation

Source Basis: US Patent 10,167,269 B2 [3].

The acid is a precursor to 3,4-dihydroisocoumarins .

  • Reaction: The acid is reacted with an epoxide (e.g., 1,2-epoxybutane) to form a lactone ring.

  • Activity: These compounds mimic the natural aggregation pheromones found in cockroach frass, used in "attract-and-kill" bait stations.

PART 5: STRUCTURE-ACTIVITY RELATIONSHIP (SAR) MAP

The following diagram visualizes why this specific substitution pattern is conserved in high-potency analogs.

SAR_Logic Core 2-Methoxy-3,4- dimethylbenzoic Acid Methoxy 2-Methoxy Group Core->Methoxy Methyl3 3-Methyl Group Core->Methyl3 Methyl4 4-Methyl Group Core->Methyl4 Carboxyl Carboxylic Acid (Linker) Core->Carboxyl ConfLock Conformational Lock (Non-planar Torsion) Methoxy->ConfLock Steric Clash Hydrophob Hydrophobic Packing (Allosteric Vestibule) Methyl3->Hydrophob Methyl4->Hydrophob Metab Metabolic Block (Prevents Ring Oxidation) Methyl4->Metab Blocks para-oxidation Connect Amide/Ester Formation Carboxyl->Connect

Caption: Figure 2. SAR Analysis. The 2-methoxy group dictates 3D shape, while the 3,4-dimethyl groups drive binding affinity and metabolic stability.

PART 6: REFERENCES

  • Vertex Pharmaceuticals & Third Party Assignees. (2014). Medicinal compound as neuroprotective agent and preparation method thereof. CN104045552A.[2]

  • Takeda Pharmaceutical Company Limited. (2019). Aromatic Ring Compound having M1 Receptor Positive Allosteric Modulator Activity.[1] EP 3428150 A1.

  • Earth Chemical Co., Ltd. (2019). Cockroach attraction-aggregation substance, cockroach aggregation attractant and cockroach controlling agent. US Patent 10,167,269 B2.

  • BenchChem. (2025). 2-Methoxy-3,4-dimethylbenzoic acid: Structure and Degradation Pathways. (Cited for degradation pathway logic).

Sources

Foundational

Solubility Profile of 2-Methoxy-3,4-dimethylbenzoic Acid: A Strategic Guide to Solvent Selection &amp; Profiling

Executive Summary Compound: 2-Methoxy-3,4-dimethylbenzoic acid Class: Tri-substituted Benzoic Acid Derivative Primary Challenge: Balancing the hydrophilic carboxyl head with the lipophilic dimethyl-phenyl tail and the st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2-Methoxy-3,4-dimethylbenzoic acid Class: Tri-substituted Benzoic Acid Derivative Primary Challenge: Balancing the hydrophilic carboxyl head with the lipophilic dimethyl-phenyl tail and the steric/electronic influence of the ortho-methoxy group.

This technical guide provides a comprehensive solubility profile for 2-Methoxy-3,4-dimethylbenzoic acid , a structural scaffold often encountered in fragment-based drug discovery and agrochemical synthesis. Unlike simple benzoic acid, the presence of an ortho-methoxy group and two methyl substituents significantly alters the thermodynamic landscape of dissolution. This guide synthesizes theoretical physicochemical predictions with rigorous experimental protocols (OECD 105) to empower researchers in selecting optimal solvent systems for crystallization, formulation, and chromatography.

Part 1: Physicochemical Characterization & Predicted Properties[1]

Before initiating wet-lab profiling, we must establish the "Molecular Anatomy" of the compound. The solubility behavior is dictated by the competition between the crystal lattice energy (solid state) and the solvation energy (solution state).

Structural Analysis
  • The Ortho-Methoxy Effect: The methoxy group at the C2 position is critical. Unlike meta or para substituents, the ortho-oxygen often acts as an intramolecular Hydrogen Bond acceptor for the carboxylic acid proton.

    • Consequence: This "internal lock" reduces the acidity (slightly higher pKa) and shields the polar head, potentially increasing solubility in non-polar solvents compared to its isomers.

  • 3,4-Dimethyl Lipophilicity: The two methyl groups at C3 and C4 add significant hydrophobic bulk, increasing the LogP and reducing water solubility via the "Brick Dust" effect (high lattice energy, low hydration).

Predicted Physicochemical Parameters

Values are estimated based on Group Contribution Methods (GCM) and structural analogs (e.g., Veratric acid, o-Anisic acid).

ParameterEstimated RangeSignificance in Solubility
LogP (Octanol/Water) 2.8 – 3.2Moderate lipophilicity. Poor water solubility expected (< 0.5 mg/mL).
pKa (Acidic) 3.8 – 4.1Ionizes at pH > 5. Solubility increases drastically in basic buffers.
H-Bond Donors 1 (COOH)Primary interaction site for protic solvents (Alcohols, Water).
H-Bond Acceptors 3 (COOH + OMe)Allows interaction with water, but limited by steric bulk.
Melting Point 175 – 185 °CHigh MP indicates strong crystal lattice; requires high energy to dissolve.

Part 2: Solubility Thermodynamics (Theory)

To rationally select solvents, we utilize Hansen Solubility Parameters (HSP) . Solubility is maximized when the HSP distance (


) between solute and solvent is minimized.
The Hansen Equation

The total cohesion energy is split into three components:



  • 
    : Dispersion forces (Van der Waals) – Dominant in the dimethyl-phenyl ring.
    
  • 
    : Polar forces (Dipole moments) – Driven by the methoxy/carboxyl groups.
    
  • 
    : Hydrogen bonding – Driven by the COOH group.
    
Solvation Mechanism Diagram

The following diagram illustrates the competing interactions governing the dissolution of 2-Methoxy-3,4-dimethylbenzoic acid in different media.

SolvationMechanism Solid Solid Crystal Lattice (High Stability) NonPolar Non-Polar Solvent (Toluene/Hexane) Solid->NonPolar Dissolution Energy High PolarProtic Polar Protic Solvent (Ethanol/Water) Solid->PolarProtic Dissolution Energy Moderate PolarAprotic Polar Aprotic Solvent (DMSO/DMF) Solid->PolarAprotic Dissolution Energy Low (Best) Dimer Carboxylic Acid Dimerization (Stable in Non-Polar) NonPolar->Dimer Promotes HBond H-Bond Solvation (Disrupts Lattice) PolarProtic->HBond Donates/Accepts H+ Dipole Dipole-Dipole Interaction (Strong Solvation) PolarAprotic->Dipole Stabilizes Polar Head

Caption: Mechanistic pathways of dissolution. Non-polar solvents favor dimerization (limiting solubility), while polar aprotic solvents disrupt the lattice most effectively.

Part 3: Experimental Profiling Protocol (OECD 105 Adapted)

The "Gold Standard" Workflow
  • Preparation: Weigh excess solid (~50 mg) into borosilicate glass vials.

  • Solvent Addition: Add 1.0 mL of selected solvent (Water, Ethanol, DMSO, Toluene, Hexane).

  • Equilibration:

    • Shake at 150 rpm for 24 hours at 25°C.

    • Crucial Step: Allow to settle for 4 hours or centrifuge at 10,000 rpm to remove micro-crystals.

  • Sampling: Filter supernatant through a 0.22 µm PTFE filter (compatible with organics).

  • Quantification: Analyze via HPLC (C18 column, MeOH/Water gradient).

Workflow Visualization

ExperimentalWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibration (24h Shaking @ 25°C) Start->Equilibrate Separation Phase Separation (Centrifuge/Filter 0.22µm) Equilibrate->Separation Analysis Quantification (HPLC-UV / LC-MS) Separation->Analysis Data Solubility Value (mg/mL) Analysis->Data

Caption: Standardized solubility screening workflow based on OECD Guideline 105.

Part 4: Polar vs. Non-Polar Solvent Analysis[2]

Based on the structural properties of 2-Methoxy-3,4-dimethylbenzoic acid, here is the detailed solubility profile.

Polar Protic Solvents (Water, Methanol, Ethanol)
  • Water: Poor (< 0.5 mg/mL). The hydrophobic dimethyl-phenyl body dominates. The lattice energy is too high for water to overcome without ionization.

    • Optimization: Solubility increases logarithmically with pH. At pH > 5.0, the salt form (carboxylate) becomes highly soluble.

  • Alcohols (MeOH, EtOH): High (> 50 mg/mL). Ethanol is an excellent solvent. The hydroxyl group of ethanol H-bonds with the carboxyl group, while the ethyl chain interacts with the aromatic ring.

    • Use Case: Ideal for recrystallization (cooling crystallization).

Polar Aprotic Solvents (DMSO, DMF, THF)
  • DMSO/DMF: Very High (> 200 mg/mL). These are "universal solvents" for this class. The high dipole moment effectively solvates the polar carboxyl head without needing H-bond donation, preventing dimerization.

    • Use Case: Stock solutions for biological assays.

Non-Polar Solvents (Hexane, Toluene, DCM)
  • Alkanes (Hexane, Heptane): Very Low (< 1 mg/mL). The polar carboxyl group is "phobophobic" to alkanes.

    • Use Case: Anti-solvent for precipitation.

  • Aromatics (Toluene): Moderate (10–30 mg/mL). Toluene can interact via

    
     stacking with the benzene ring.
    
    • Mechanistic Insight: In toluene, the acid likely exists as a cyclic dimer (two molecules H-bonded head-to-head). This dimerization shields the polar polarity, allowing the lipophilic methyl groups to interact with the solvent.

Summary Table
Solvent ClassRepresentative SolventPredicted SolubilityMechanismApplication
Polar Protic Water (pH 7)High (Ionized)Ion-DipoleFormulation
Polar Protic Water (pH 2)Very LowHydrophobic EffectPrecipitation
Polar Protic EthanolHighH-BondingCrystallization
Polar Aprotic DMSOVery HighDipole-DipoleStock Solution
Non-Polar HexaneNegligibleSolvent ExclusionAnti-solvent
Non-Polar TolueneModerateDimerization +

-Stacking
Extraction

Part 5: Application in Drug Development[3]

Salt Formation Strategy

To transform this "brick dust" molecule into a viable drug candidate, salt formation is the primary strategy. Reacting the acid with a counter-ion (Na+, K+, Tromethamine) replaces the strong crystal lattice with ionic interactions.

  • Reaction:

    
    
    
  • Result: Water solubility typically increases by

    
     to 
    
    
    
    .
Co-Crystal Screening

If salts are hygroscopic, screen for co-crystals using co-formers like Nicotinamide or Isonicotinamide . These molecules H-bond to the carboxylic acid/methoxy motif, altering the packing efficiency and dissolution rate without forming a salt.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility.[1][2] OECD Publishing. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for HSP theory).
  • Cheméo. (2025). Chemical Properties of Benzoic acid derivatives. (Data source for structural analogs). Link

  • Jouyban, A. (2019). Solubility of Pharmaceutical Solids in Mixtures of Solvents. In Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Reference for cosolvency models).
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Exploratory

Strategic Exploitation of 2-Methoxy-3,4-dimethylbenzoic Acid in Advanced Pharmacophore Design

Executive Summary In modern rational drug design, the selection of precise chemical intermediates dictates the pharmacokinetic and pharmacodynamic success of the final Active Pharmaceutical Ingredient (API). 2-Methoxy-3,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of precise chemical intermediates dictates the pharmacokinetic and pharmacodynamic success of the final Active Pharmaceutical Ingredient (API). 2-Methoxy-3,4-dimethylbenzoic acid (CAS 1245533-07-6) has emerged as a privileged building block in the synthesis of highly selective neurotherapeutics. Unlike simple benzoic acid derivatives, its specific substitution pattern—a sterically demanding methoxy group adjacent to a carboxylic acid, flanked by a 3,4-dimethyl motif—confers unique stereoelectronic properties. This technical guide explores its critical role in two cutting-edge pharmaceutical applications: the development of Muscarinic M1 Receptor Positive Allosteric Modulators (M1 PAMs) and the synthesis of nNOS-PSD95 uncoupling agents for neuroprotection.

Physicochemical Profiling & Causality in Drug Design

The architectural value of 2-methoxy-3,4-dimethylbenzoic acid lies in its ability to enforce specific conformational geometries when incorporated into larger molecules:

  • Steric Shielding & Conformational Locking : The ortho-methoxy group forces the adjacent carbonyl out of coplanarity with the benzene ring. This reduces resonance but increases the 3D complexity of resulting amide bonds, allowing the drug to precisely fit into narrow allosteric receptor pockets.

  • Lipophilic Tuning : The 3,4-dimethyl groups significantly enhance the lipophilicity (logP) of the molecule. This facilitates passive diffusion across the blood-brain barrier (BBB)—a non-negotiable requirement for central nervous system (CNS) therapeutics.

Application I: Muscarinic M1 Receptor Positive Allosteric Modulators (M1 PAMs)

Mechanistic Overview

The cholinergic muscarinic M1 receptor is a G-protein-coupled receptor (GPCR) deeply involved in learning, memory, and cognitive processing. Direct orthosteric agonists often fail in clinical trials due to off-target cholinergic toxicity (e.g., activating M2/M3 receptors in the heart and gut). M1 PAMs solve this by binding to a distinct allosteric site,1[1]. Derivatives of 2-methoxy-3,4-dimethylbenzoic acid have been2[2].

M1PAM ACh Acetylcholine (Orthosteric) M1R Muscarinic M1 Receptor ACh->M1R Binds PAM M1 PAM (Intermediate Derivative) PAM->M1R Allosteric Modulation Gq Gq Protein Activation M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Effector Intracellular Ca2+ ↑ & PKC Activation PLC->Effector Outcome Cognitive Enhancement Effector->Outcome

Allosteric modulation of the M1 receptor pathway by 2-methoxy-3,4-dimethylbenzoic acid derivatives.

Self-Validating Protocol: HATU-Mediated Amidation for M1 PAM Synthesis

To integrate the 2-methoxy-3,4-dimethylbenzoic acid core into an M1 PAM, a highly efficient amide coupling is required. This protocol is a self-validating system : the specific reagents chosen naturally partition the desired product from byproducts during the aqueous workup, ensuring high purity without immediate chromatography.

Step-by-Step Methodology:

  • Activation : Dissolve 2-methoxy-3,4-dimethylbenzoic acid (4.4 g) in anhydrous dichloromethane (DCM, 100 mL). Add HATU (7.77 g).

    • Causality: HATU generates an active HOAt ester. The electron-withdrawing nitrogen in the HOAt pyridine ring accelerates aminolysis via a neighboring-group effect, overcoming the severe steric bulk of the ortho-methoxy substitution.

  • Base Addition : Introduce triethylamine (TEA, 7.1 mL).

    • Causality: TEA acts as a non-nucleophilic base to deprotonate the incoming amine hydrochloride salt and neutralize acidic byproducts, preventing the protonation of the nucleophile and driving the equilibrium forward.

  • Coupling : Add the target amine (e.g., 2-amino-1,5-anhydro-2,4-dideoxy-L-threo-pentitol, 1.99 g) and stir at room temperature overnight.

  • Workup & Phase Separation : Wash the reaction mixture twice with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Causality: The water wash selectively partitions the highly water-soluble urea byproduct of HATU and excess TEA into the aqueous phase, leaving the lipophilic M1 PAM isolated in the DCM layer.

Application II: Neuroprotective Agents via nNOS-PSD95 Uncoupling

Mechanistic Overview

Ischemic stroke and traumatic brain injury trigger excitotoxicity via the overactivation of NMDA receptors. This calcium influx activates neuronal nitric oxide synthase (nNOS), which is tethered to the NMDA receptor by the scaffolding protein PSD-95. The resulting overproduction of nitric oxide (NO) leads to rapid neuronal death. Compounds containing the 2-methoxy-3,4-dimethylbenzoic acid moiety act as3[3], disrupting the nNOS-PSD95 protein-protein interaction and rescuing neurons without blocking the essential NMDA receptor itself.

nNOS NMDA NMDA Receptor (Overactivation) PSD95 PSD-95 Scaffolding Protein NMDA->PSD95 Ca2+ Influx nNOS Neuronal Nitric Oxide Synthase PSD95->nNOS Protein-Protein Interaction Tox Excitotoxicity & Neuronal Death nNOS->Tox Excess NO Uncoupler Neuroprotective Agent (Benzene Derivative) Uncoupler->PSD95 Disrupts Binding Uncoupler->nNOS Uncouples Protect Neuronal Survival Uncoupler->Protect Rescues

Mechanism of nNOS-PSD95 uncoupling by neuroprotective benzene ring derivatives.

Self-Validating Protocol: Cryogenic Lithiation-Carboxylation

The4[4] from a brominated precursor (1-bromo-2-methoxy-3,4-dimethylbenzene) is a critical upstream workflow. This system is self-validating because the extreme nucleophilicity of the intermediate ensures complete conversion, while acid-base extraction guarantees absolute purity.

Step-by-Step Methodology:

  • Cryogenic Lithiation : Dissolve the brominated precursor (840 mg, 3.93 mmol) in dry tetrahydrofuran (THF, 40 mL). Cool the system to -78 °C under an inert argon atmosphere. Slowly add n-butyllithium dropwise and stir for 1 hour.

    • Causality: Operating at -78 °C kinetically favors halogen-metal exchange over unwanted side reactions (such as proton abstraction from the benzylic methyl groups or Wurtz-Fittig coupling). THF stabilizes the resulting aryllithium intermediate via coordination.

  • Carboxylation : Bubble anhydrous carbon dioxide (CO2) gas into the reaction system and stir for 1 hour.

    • Causality: The highly nucleophilic aryllithium attacks the electrophilic carbon of CO2, forming a stable lithium carboxylate salt.

  • Quenching & Phase Separation : Add water to quench the reaction, followed by aqueous sodium hydroxide to adjust the pH to alkaline. Extract with an organic solvent (e.g., ethyl acetate) and discard the organic layer.

    • Causality: Water safely destroys any residual n-BuLi. The alkaline pH ensures the product remains ionized as a water-soluble sodium carboxylate. Extracting with an organic solvent removes non-polar unreacted starting materials.

  • Acidification : Acidify the aqueous layer with HCl to precipitate the final 2-methoxy-3,4-dimethylbenzoic acid.

Quantitative Data & Comparative Analysis

To facilitate rapid decision-making in process chemistry, the following table summarizes the operational parameters for synthesizing and utilizing this intermediate across both therapeutic domains.

Application / WorkflowIntermediate RoleKey Reagents & CatalystsOptimal TempPrimary Outcome / YieldTarget Indication
M1 PAM Synthesis Acyl Donor / Pharmacophore CoreHATU, Et3N, DCM20–25 °C (Room Temp)High-purity amide bond formationAlzheimer's Disease, Schizophrenia
nNOS-PSD95 Uncoupler Target Intermediaten-BuLi, CO2, Dry THF-78 °C (Cryogenic)High-yield carboxylic acidStroke, Ischemic Neuronal Damage

References

  • Takeda Pharmaceutical Company Limited. AROMATIC RING COMPOUND (EP 3428150 A1). European Patent Office. 1

  • Jiangsu Simcere Pharmaceutical Co Ltd. Medicinal compound as neuroprotective agent (CN104045552A). Google Patents. 4

  • PubChem. Medicinal compounds as neuroprotective agents - Patent CN-104045552-A. National Institutes of Health (NIH). 3

Sources

Foundational

Crystal structure analysis of 2-Methoxy-3,4-dimethylbenzoic acid

Title: Crystal Structure Analysis of 2-Methoxy-3,4-dimethylbenzoic Acid: A Methodological and Structural Whitepaper Executive Summary 2-Methoxy-3,4-dimethylbenzoic acid is a highly functionalized aromatic building block...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Crystal Structure Analysis of 2-Methoxy-3,4-dimethylbenzoic Acid: A Methodological and Structural Whitepaper

Executive Summary

2-Methoxy-3,4-dimethylbenzoic acid is a highly functionalized aromatic building block of significant interest in pharmaceutical and agrochemical development. It serves as a critical synthetic intermediate in the design of novel neuroprotective agents[1] and is utilized in the synthesis of complex natural product analogs, such as cockroach aggregation attractants[2]. Understanding the solid-state conformation of this molecule is paramount, as its precise three-dimensional geometry dictates its solubility, receptor-binding affinity, and reactivity. This whitepaper provides an in-depth technical framework for isolating, solving, and analyzing the crystal structure of 2-methoxy-3,4-dimethylbenzoic acid, emphasizing the causality behind crystallographic methodologies.

Chemical Context: Steric Inhibition of Resonance

The structural chemistry of highly substituted benzoic acids is governed by a delicate balance between electronic conjugation and steric repulsion. In 2-methoxy-3,4-dimethylbenzoic acid, the aromatic ring is heavily congested. The bulky methoxy group at the 2-position is flanked by the carboxylic acid at the 1-position and a methyl group at the 3-position.

This specific substitution pattern induces a phenomenon known as the "buttressing effect." The 3-methyl group pushes the 2-methoxy group toward the 1-carboxyl group, creating severe steric strain. To alleviate this repulsion, the carboxyl group is forced to rotate out of the plane of the benzene ring. For context, in 2,3-dimethylbenzoic acid, steric crowding causes the carboxyl group to twist by approximately 12°[3]. In more extreme cases, such as 2,6-dimethylbenzoic acid, the twist angle increases dramatically to ~53°[4]. Consequently, the crystal structure of 2-methoxy-3,4-dimethylbenzoic acid is expected to exhibit a highly non-planar conformation, which directly impacts its supramolecular assembly.

Experimental Protocol: Self-Validating Crystallographic Workflow

To obtain high-resolution structural data, the following self-validating protocol must be executed.

Step 1: Crystal Growth via Vapor Diffusion
  • Methodology: Dissolve 10 mg of 2-methoxy-3,4-dimethylbenzoic acid in 0.5 mL of dichloromethane (solvent) in a small inner vial. Place this vial inside a larger outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial tightly and leave it undisturbed at 20 °C for 3–5 days.

  • Causality: Vapor diffusion is chosen over simple solvent evaporation because it provides a slower, thermodynamically controlled approach to supersaturation. This prevents the kinetic trapping of metastable polymorphs and yields defect-free single crystals.

  • Validation: Inspect the harvested crystals under a polarized light microscope. Complete extinction of light upon rotating the polarizer by 90° confirms a single-crystal domain, ruling out problematic twinned specimens.

Step 2: Cryogenic Data Collection
  • Methodology: Select a crystal of optimal dimensions (e.g., 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen cryoloop using Paratone-N oil. Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Collect diffraction data using Mo-K

    
     radiation (
    
    
    
    Å).
  • Causality: Data collection at cryogenic temperatures (100 K) is non-negotiable. It drastically minimizes Debye-Waller factors (atomic thermal vibrations), thereby enhancing the signal-to-noise ratio at high diffraction angles. This is critical for accurately locating the low-electron-density carboxylic acid hydrogen atom in the difference Fourier map.

  • Validation: Assess the internal agreement factor (

    
    ) of symmetrically equivalent reflections during data reduction. An 
    
    
    
    validates the assigned Laue group and the overall quality of the integration.
Step 3: Structure Solution and Refinement
  • Methodology: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structural model using full-matrix least-squares on

    
     (SHELXL). Apply a riding model for the C-H hydrogen atoms, but freely refine the coordinates and isotropic displacement parameters of the O-H hydrogen atom.
    
  • Causality: C-H bonds are constrained because X-rays scatter from electron clouds rather than nuclei, making C-H bonds appear artificially short (~0.96 Å). Conversely, freely refining the O-H hydrogen is essential to accurately map the geometry of the supramolecular hydrogen-bonding network.

  • Validation: Generate a CheckCIF report. An

    
     value 
    
    
    
    , a Goodness-of-Fit (GoF) near 1.0, and the absence of Level A/B alerts validate the structural model's absolute accuracy.

Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Crystal Mounting (Cryoloop & Paratone Oil) A->B Select high-quality single crystal C 3. SCXRD Data Collection (100 K, Mo-Kα) B->C Flash-cool to minimize thermal motion D 4. Data Reduction (Integration & Scaling) C->D Harvest diffraction images E 5. Structure Solution (Intrinsic Phasing) D->E Extract intensities F 6. Anisotropic Refinement (Least-Squares on F²) E->F Assign atom types

Workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Quantitative Data Summarization

The following table summarizes the expected crystallographic parameters for 2-methoxy-3,4-dimethylbenzoic acid, extrapolated from homologous sterically hindered benzoic acids.

ParameterExpected/Representative ValueCausality & Structural Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric, highly substituted aromatic carboxylic acids.
Space Group

or

Centrosymmetric space groups facilitate the formation of inversion-related hydrogen-bonded dimers[4].
Carboxyl Twist Angle (

)
40° – 60°Steric repulsion from the ortho-methoxy group forces the carboxyl group out of the aromatic plane to minimize strain.
O-H...O Bond Distance ~2.65 ÅIndicates a strong, thermodynamically stable hydrogen bond within the dimer motif.
Data Collection Temp. 100 KMinimizes atomic thermal vibrations, allowing accurate resolution of the carboxylic acid proton.

Supramolecular Assembly and Packing Motifs

The macroscopic properties of the crystal are dictated by its supramolecular assembly. Like most carboxylic acids, 2-methoxy-3,4-dimethylbenzoic acid is expected to form robust homodimers across crystallographic inversion centers via pairwise O-H...O hydrogen bonds, creating the classic


 graph-set motif[4].

Beyond the primary dimer, the methoxy group plays a crucial role in secondary interactions. The oxygen atom of the methoxy group acts as a hydrogen bond acceptor, participating in weak C-H...O interactions with neighboring molecules. These secondary contacts link the isolated dimers into 1D zigzag chains or 2D sheets[5]. Finally, dispersion forces and


 stacking between the electron-rich dimethyl-substituted aromatic rings stabilize the 3D crystal lattice.

Assembly M Monomer (Sterically Twisted Carboxyl) D Centrosymmetric Dimer (R2,2(8) O-H...O Motif) M->D Strong Hydrogen Bonding C 1D Supramolecular Chain (C-H...O Methoxy Interactions) D->C Weak C-H...O Contacts N 3D Crystal Lattice (π-π Stacking & Packing) C->N Dispersion Forces

Supramolecular assembly pathway from monomer to 3D crystal lattice.

References

1.[1] Medicinal compound as neuroprotective agent. Google Patents. Available at: 2.[2] Cockroach attraction-aggregation substance, cockroach aggregation attractant and cockroach controlling agent. Google Patents. Available at: 3.[3] Steric Effects and Steric Inhibition of Resonance in Benzene Derivatives: 2,3-Dimethylbenzoic Acid. Collect. Czech. Chem. Commun. Available at:[Link] 4.[4] The crystal structure of 2,6-dimethylbenzoic acid. IUCr Journals. Available at:[Link] 5.[5] Crystal structures of 4-methoxybenzoic acid–1,3-bis(pyridin-4-yl)propane (2/1) and biphenyl-4,4′-dicarboxylic acid–4-methoxypyridine (1/2). IUCr Journals. Available at:[Link]

Sources

Exploratory

The Synthesis and Discovery of 2-Methoxy-3,4-dimethylbenzoic Acid: A Technical Whitepaper

Executive Summary 2-Methoxy-3,4-dimethylbenzoic acid (CAS: 1245533-07-6) is a highly specialized, sterically hindered aromatic building block that has become increasingly critical in modern drug discovery and agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-3,4-dimethylbenzoic acid (CAS: 1245533-07-6) is a highly specialized, sterically hindered aromatic building block that has become increasingly critical in modern drug discovery and agrochemical development. As a Senior Application Scientist, understanding the mechanistic causality behind its synthesis is paramount. This whitepaper deconstructs the historical discovery of this compound, its high-value downstream applications, and the rigorous, self-validating synthetic pathways required to produce it with high regioselectivity and atom economy.

Historical Context & Discovery Trajectory

Historically, simple methoxybenzoic acids (like o-methylsalicylic acid) were isolated from natural sources or synthesized via rudimentary etherification of phenolic acids. However, the specific 2-methoxy-3,4-dimethyl substitution pattern was largely ignored until the advent of high-throughput screening in the 2010s, which identified the unique steric and electronic properties of the 3,4-dimethyl-2-methoxy motif as a privileged scaffold.

The compound's true value was discovered through two distinct, breakthrough applications:

  • Neuropharmacology (CNS Disorders): European Patent EP3428150A1 disclosed the discovery that derivatives of 2-methoxy-3,4-dimethylbenzoic acid act as potent cholinergic muscarinic M1 receptor positive allosteric modulators (M1PAMs) . By potentiating receptor function at a site distinct from acetylcholine, these compounds are targeted for treating Alzheimer's disease, schizophrenia, and Parkinson's disease dementia (1)[1].

  • Agrochemicals (Pest Control): US Patent 10,167,269 B2 highlights the use of this acid as a critical precursor to synthesize 3,4-dihydro-8-hydroxy-3-ethyl-6,7-dimethyl-1H-2-benzopyran-1-one, a highly effective cockroach aggregation attractant used in advanced pest control systems (2)[2].

BioPathway cluster_Neuro Neuropharmacology (CNS) cluster_Agri Agrochemical / Pest Control Target 2-Methoxy-3,4- dimethylbenzoic acid M1PAM M1 Receptor PAMs (Positive Allosteric Modulators) Target->M1PAM Amide Coupling (HATU, Et3N) Lactone Benzopyran-1-one Derivatives Target->Lactone Epoxide Ring Opening Alz Alzheimer's & Schizophrenia Therapy M1PAM->Alz Receptor Potentiation Pest Cockroach Aggregation Attractants Lactone->Pest Behavioral Manipulation

Fig 1. Downstream applications in neuropharmacology and agrochemical development.

Core Synthesis Pathways: Mechanistic Causality

Synthesizing 2-methoxy-3,4-dimethylbenzoic acid requires overcoming significant regiochemical challenges. The field has standardized on two primary pathways, each with distinct mechanistic rationales.

Pathway A: Classical Halogen-Metal Exchange

This is the patent-validated route utilized in pharmaceutical scale-ups (3)[3]. It relies on the pre-installation of a bromine atom at the C1 position.

  • Causality: The thermodynamic driving force here is the formation of a stable aryllithium species from an aliphatic lithium reagent (n-BuLi). The pre-existing C-Br bond guarantees absolute regioselectivity during the carboxylation step. However, the initial bromination of 2,3-dimethylphenol often yields a mixture of ortho and para isomers, requiring rigorous purification before methylation.

Pathway B: Directed Ortho Metalation (DoM)

This modern, elegant route bypasses halogenation entirely. It leverages 2,3-dimethylanisole as the starting material.

  • Causality: The methoxy group acts as a powerful Directed Metalation Group (DMG) . The oxygen atom coordinates with the lithium ion of n-BuLi, bringing the basic butyl anion into close proximity to the ortho-proton. Because the C2 position is sterically blocked by a methyl group, deprotonation occurs exclusively and kinetically at the C6 position. The addition of TMEDA is non-negotiable here; it chelates the lithium ion, breaking the n-BuLi hexamers into highly reactive monomers, thereby drastically accelerating the deprotonation rate.

SynthesisRoutes cluster_DoM Pathway B: Directed Ortho Metalation cluster_Classical Pathway A: Halogen-Metal Exchange SM 2,3-Dimethylphenol (Starting Material) Anisole 2,3-Dimethylanisole SM->Anisole MeI, K2CO3 (Methylation) BromoPhenol 6-Bromo-2,3-dimethylphenol SM->BromoPhenol Br2, AcOH (Bromination) DoM_Int Aryllithium Intermediate Anisole->DoM_Int n-BuLi, TMEDA (Ortho-lithiation) Target 2-Methoxy-3,4-dimethylbenzoic acid (Target Compound) DoM_Int->Target 1. CO2 2. H3O+ BromoAnisole 1-Bromo-2-methoxy- 3,4-dimethylbenzene BromoPhenol->BromoAnisole MeI, K2CO3 (Methylation) BromoAnisole->Target 1. n-BuLi (-78°C) 2. CO2 3. H3O+

Fig 2. Divergent synthetic pathways for 2-Methoxy-3,4-dimethylbenzoic acid.

Quantitative Pathway Comparison

To aid process chemists in route selection, the following table summarizes the operational metrics of both pathways:

MetricPathway A: Halogen-Metal ExchangePathway B: Directed Ortho Metalation (DoM)
Precursor 1-Bromo-2-methoxy-3,4-dimethylbenzene2,3-Dimethylanisole
Step Count (from Phenol) 3 Steps (Bromination, Methylation, Lithiation)2 Steps (Methylation, Lithiation)
Atom Economy ~45% (Loss of massive Bromine atom, MW 79.9)~85% (Direct C-H functionalization)
Regioselectivity Absolute (Pre-determined by C-Br bond location)High (>95% directed by Methoxy group coordination)
Temperature Profile Strictly -78 °C required to prevent Wurtz coupling0 °C to Room Temperature viable
Scalability Moderate (Strict cryogenic limitations)Excellent (Fewer extreme thermal constraints)

Validated Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems to ensure scientific integrity and reproducibility at the bench.

Protocol A: Halogen-Metal Exchange (Based on Patent CN104045552A)
  • Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add 1-bromo-2-methoxy-3,4-dimethylbenzene (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M concentration.

  • Cryogenic Cooling: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to stabilize the resulting aryllithium intermediate and prevent it from abstracting protons from the THF solvent or undergoing unwanted Wurtz-Fittig coupling with unreacted starting material.

  • Lithiation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 1 hour at -78 °C.

    • Validation Check: The solution will transition to a pale yellow color. TLC (Hexanes:EtOAc 9:1) of a quenched aliquot should show complete consumption of the higher Rf starting material.

  • Carboxylation: Bubble anhydrous CO2 gas through the solution vigorously for 1 hour. Causality: CO2 acts as a hard electrophile, rapidly trapping the nucleophilic aryllithium to form the stable lithium carboxylate salt.

  • Quenching & Workup: Quench the reaction with H2O. Add 1M NaOH to adjust the pH to >10, and wash with EtOAc to remove any non-acidic organic impurities. Carefully acidify the aqueous layer to pH 2 using 2M HCl.

  • Isolation: Extract the precipitated white solid with EtOAc, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the target acid.

Protocol B: Directed Ortho Metalation (DoM)
  • Preparation: In an argon-purged flask, dissolve 2,3-dimethylanisole (1.0 eq) and N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq) in anhydrous THF.

  • Complexation: Causality: TMEDA is the critical variable here. It chelates the lithium ion, breaking n-BuLi aggregates into highly reactive monomers, thereby increasing the kinetic basicity of the reagent and facilitating rapid deprotonation.

  • Lithiation: Cool to 0 °C. Add n-butyllithium (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation Check: Extract a 0.1 mL aliquot and quench with D2O. Analysis via 1H-NMR must confirm >95% deuterium incorporation at the C6 aromatic proton position, validating successful and regioselective lithiation.

  • Carboxylation: Cool the reaction mixture back to -78 °C and introduce anhydrous CO2 gas.

  • Workup: Follow the identical acid-base extraction protocol detailed in Protocol A (Step 5 & 6) to yield pure 2-methoxy-3,4-dimethylbenzoic acid.

References

  • Medicinal compound as neuroprotective agent (CN104045552A) , Google Patents. 3

  • AROMATIC RING COMPOUND (EP3428150A1) , European Patent Office / Googleapis. 1

  • Cockroach attraction-aggregation substance, cockroach aggregation attractant and cockroach controlling agent (US10167269B2) , Google Patents. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Methoxy-3,4-dimethylbenzoic Acid

Executive Summary This guide details a scalable, high-yield protocol for the synthesis of 2-Methoxy-3,4-dimethylbenzoic acid , a critical intermediate in the development of neuroprotective agents and allosteric modulator...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details a scalable, high-yield protocol for the synthesis of 2-Methoxy-3,4-dimethylbenzoic acid , a critical intermediate in the development of neuroprotective agents and allosteric modulators.[1] Unlike oxidative routes that suffer from poor regioselectivity or multi-step formylation sequences, this protocol utilizes Directed Ortho-Metalation (DoM) .[1] This approach leverages the strong directing ability of the methoxy group to install the carboxyl moiety with near-perfect regiocontrol, reducing downstream purification costs and improving overall process efficiency.[1]

Retrosynthetic Analysis & Strategy

The structural challenge of 2-Methoxy-3,4-dimethylbenzoic acid lies in the contiguous substitution pattern (positions 2, 3, and 4).[1] Traditional electrophilic aromatic substitution (EAS) on 2,3-dimethylanisole typically favors the para-position (C4) due to steric hindrance at the ortho-position (C6).[1] However, Directed Ortho-Metalation (DoM) reverses this selectivity.[1] The coordination of the lithium reagent to the methoxy oxygen directs deprotonation exclusively to the ortho position (C6), which corresponds to C1 in the final benzoic acid numbering.

Synthesis Pathway (Graphviz)[1]

Retrosynthesis Target 2-Methoxy-3,4-dimethylbenzoic acid (Target) Intermediate Lithiated Intermediate (1-Lithio-2-methoxy-3,4-dimethylbenzene) Target->Intermediate Carboxylation (CO2) Acidic Workup Precursor 2,3-Dimethylanisole (Commercially Available) Intermediate->Precursor Ortho-Lithiation (n-BuLi, THF, -78°C) Phenol 2,3-Dimethylphenol (Alternative Start) Precursor->Phenol O-Methylation (MeI or DMS, Base)

Figure 1: Retrosynthetic disconnection showing the Directed Ortho-Metalation (DoM) strategy.

Route Selection: Why DoM?

FeatureRoute A: DoM (Recommended)Route B: Formylation/OxidationRoute C: Kolbe-Schmitt
Key Reagents n-BuLi, CO₂POCl₃/DMF, KMnO₄CO₂, K₂CO₃, High Pressure
Regioselectivity High (>98%) - Directed by OMeLow - Sterics favor para (C4)Medium - Thermodynamics vary
Step Count 1 Step (from Anisole)2 Steps (Aldehyde intermed.)2 Steps (requires O-methylation)
Scalability High (Flow or Batch)Medium (Oxidation exotherms)High (Industrial standard)
Impurity Profile Clean (Isomer free)Contains 4-isomerIsomers difficult to separate

Detailed Experimental Protocol

Phase 1: Preparation of 2,3-Dimethylanisole (Optional)

Perform this step only if 2,3-dimethylanisole (CAS 2944-49-2) is not purchased directly.[1][2]

Reagents:

  • 2,3-Dimethylphenol (1.0 eq)[1]

  • Dimethyl sulfate (DMS) (1.1 eq) or Iodomethane (MeI)[1]

  • Potassium Carbonate (K₂CO₃) (1.5 eq)[1]

  • Acetone (Solvent, 5-10 volumes)

Procedure:

  • Dissolve 2,3-dimethylphenol in acetone.[1] Add K₂CO₃.

  • Add DMS dropwise at room temperature (Exothermic).[1]

  • Reflux for 4 hours. Monitor by TLC/GC.

  • Filter salts, concentrate, and partition between water/EtOAc.

  • Distill the crude oil to obtain 2,3-dimethylanisole (Colorless liquid, bp ~195°C).

Phase 2: Ortho-Lithiation & Carboxylation (Core Protocol)

This step installs the carboxylic acid regioselectively.[1][2]

Reagents:

  • Substrate: 2,3-Dimethylanisole (1.0 eq, e.g., 13.6 g, 100 mmol)

  • Lithiation Agent: n-Butyllithium (2.5 M in hexanes, 1.1 eq, 44 mL)[1]

  • Electrophile: Dry Carbon Dioxide (CO₂) (Excess)[1]

  • Solvent: Anhydrous THF (10 volumes, 136 mL)

  • Quench: 2M HCl

Equipment Setup (Graphviz):

ReactionSetup Schlenk Schlenk Flask / Reactor (Inert N2/Ar Atmosphere) Cryo Cryogenic Bath (-78°C to -40°C) Schlenk->Cryo Immersed Addition Addition Funnel (n-BuLi) Addition->Schlenk Slow Dropwise GasInlet Gas Inlet (Dry CO2 Source) GasInlet->Schlenk Subsurface Sparging

Figure 2: Reactor setup for cryogenic lithiation and carboxylation.

Step-by-Step Procedure:

  • Inertion: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Nitrogen (N₂) or Argon.[1]

  • Solvation: Charge 2,3-Dimethylanisole (13.6 g, 100 mmol) and anhydrous THF (140 mL) into the flask.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. (Note: On a larger scale, -40°C may suffice if residence time is optimized, but -78°C guarantees selectivity).[1]

  • Lithiation: Add n-BuLi (44 mL, 110 mmol) dropwise over 30–45 minutes. Maintain internal temperature below -65°C.

    • Mechanism:[1][2][3][4][5] The Lithium atom coordinates to the methoxy oxygen, directing deprotonation at the ortho carbon.

  • Maturation: Stir at -78°C for 1 hour to ensure complete formation of the aryllithium species. The solution typically turns yellow/orange.[1]

  • Carboxylation:

    • Method A (Gas): Introduce dry CO₂ gas through a subsurface dispersion tube for 30 minutes.[1] The reaction is exothermic; control rate to keep T < -50°C.[1][2]

    • Method B (Solid): Pour the reaction mixture onto excess crushed dry ice (pre-washed with THF) in a beaker (Careful: vigorous bubbling).

  • Quenching: Allow the mixture to warm to 0°C. Slowly add water (50 mL) followed by 2M HCl until pH < 2.

  • Workup:

    • Extract with Ethyl Acetate (3 x 100 mL).[1][4]

    • Extract the organic phase with 1M NaOH (3 x 50 mL) to pull the acid into the aqueous phase (separating it from unreacted anisole).[1]

    • Acidify the combined aqueous NaOH extracts with conc. HCl to precipitate the product.[1]

  • Isolation: Filter the white precipitate. Wash with cold water.[1] Dry in a vacuum oven at 45°C.

Process Safety & Critical Controls

HazardControl Measure
n-Butyllithium Pyrophoric.[1][2] Use sure-seal bottles, inert atmosphere, and cannula transfer techniques.[1] Keep a Class D fire extinguisher nearby.
Exotherm Lithiation and CO₂ addition are exothermic.[1] Control addition rates to prevent thermal runaway and loss of regioselectivity.[1]
THF Peroxides Use fresh, inhibited anhydrous THF. Test for peroxides before distillation or use.[1]

Analytical Quality Control (QC)[1]

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.[1][2]

Characterization Data:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.8 (s, 1H, COOH)
      
    • 
       7.45 (d, J=8.0 Hz, 1H, Ar-H5)
      
    • 
       7.05 (d, J=8.0 Hz, 1H, Ar-H6)
      
    • 
       3.75 (s, 3H, OMe)
      
    • 
       2.25 (s, 3H, Ar-Me)
      
    • 
       2.18 (s, 3H, Ar-Me)
      
  • Interpretation: The presence of two doublets with ortho coupling confirms the 1,2,3,4-substitution pattern (protons at 5 and 6 are adjacent).

References

  • Synthesis of 2-methoxy-3,4-dimethylbenzoic acid (Compound 66C): Patent CN104045552A.[1][2] Medicinal compound as neuroprotective agent.[1][4] (2014).[1][6][7]

  • Regioselectivity of Lithiation: Snieckus, V. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1][2] Chemical Reviews, 90(6), 879-933.[1] (1990).[1]

  • Intermediate Identification: 2-Methoxy-3,4-dimethylbenzoic acid (CAS 1245533-07-6).[1][2][8] BLD Pharm Product Catalog.[1][1]

  • Starting Material Properties: 2,3-Dimethylanisole (CAS 2944-49-2).[1][9] PubChem Compound Summary.[1][1]

Sources

Application

Application Note &amp; Protocol: A Comparative Guide to the Esterification of 2-Methoxy-3,4-dimethylbenzoic Acid

Abstract & Introduction The esterification of carboxylic acids is a cornerstone transformation in organic synthesis, with profound implications in the fields of medicinal chemistry, materials science, and fragrance produ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The esterification of carboxylic acids is a cornerstone transformation in organic synthesis, with profound implications in the fields of medicinal chemistry, materials science, and fragrance production. Esters often serve as critical intermediates, prodrugs, or the final active pharmaceutical ingredients (APIs). This document provides a detailed guide to the esterification of 2-Methoxy-3,4-dimethylbenzoic acid, a substituted aromatic carboxylic acid. The substitution pattern of this molecule, particularly the ortho-methoxy group, introduces steric hindrance that can render standard esterification protocols inefficient.

This guide moves beyond a single methodology, presenting two robust protocols tailored for this type of sterically hindered substrate: a modern adaptation of the classic Fischer-Speier Esterification utilizing microwave irradiation for enhanced reaction kinetics, and the mild, highly efficient Steglich Esterification for substrates sensitive to harsh acidic conditions. We provide a rationale for method selection, detailed step-by-step protocols, purification techniques, and characterization data, designed to equip researchers in drug development and chemical synthesis with the expertise to successfully navigate this critical reaction.

Rationale for Method Selection: Overcoming Steric Hindrance

The successful esterification of 2-Methoxy-3,4-dimethylbenzoic acid hinges on selecting a method capable of overcoming the steric shield imposed by the substituents ortho and meta to the carboxylic acid group.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed condensation between a carboxylic acid and an alcohol.[1] While cost-effective, it is an equilibrium-driven process that often requires a large excess of the alcohol and elevated temperatures to achieve reasonable yields, especially with hindered substrates.[2] The harsh conditions can be incompatible with sensitive functional groups. To mitigate these drawbacks, the use of sealed-vessel microwave irradiation has emerged as a powerful technique to dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy barrier.[3][4]

  • Steglich Esterification: This method offers a milder alternative, proceeding at or below room temperature.[5] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7] The reaction is not equilibrium-limited and is highly effective for sterically demanding acids and acid-labile substrates.[6] The primary challenge lies in the removal of the urea byproduct formed from the coupling agent.

  • Other Methods: While techniques like methylation with diazomethane are highly effective, the extreme toxicity, carcinogenicity, and explosive nature of diazomethane necessitate specialized equipment and handling procedures, making it less suitable for general laboratory applications.[8][9][10]

This guide will detail the microwave-assisted Fischer and the standard Steglich protocols, representing two distinct points on the spectrum of reaction conditions, allowing researchers to choose the most appropriate method based on substrate sensitivity, available equipment, and scale.

Mechanistic Overview

Fischer-Speier Esterification Mechanism

The reaction proceeds via a six-step, reversible nucleophilic acyl substitution mechanism.[2] The process is initiated by the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[11] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[12] Subsequent proton transfers and the elimination of a water molecule, a good leaving group, lead to a protonated ester, which is then deprotonated to yield the final product.[1]

Fischer_Esterification cluster_0 Mechanism: Fischer-Speier Esterification RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Acid RCOOH->Protonated_Acid Protonation H_plus H⁺ (cat.) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int Nucleophilic Attack ROH Alcohol (R'-OH) Protonated_Int Protonated Intermediate Tetrahedral_Int->Protonated_Int Proton Transfer Protonated_Ester Protonated Ester Protonated_Int->Protonated_Ester Elimination of H₂O Ester Ester (R-COOR') + H₂O Protonated_Ester->Ester Deprotonation

Caption: Acid-catalyzed nucleophilic acyl substitution.

Steglich Esterification Mechanism

The Steglich esterification begins with the reaction between the carboxylic acid and the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[6] This intermediate is analogous to a carboxylic anhydride in reactivity. The nucleophilic catalyst, DMAP, then attacks the O-acylisourea to form an even more reactive acyl-pyridinium species ("active ester"). This intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst and producing a stable N,N'-dicyclohexylurea (DCU) byproduct.[5][6]

Steglich_Esterification cluster_1 Mechanism: Steglich Esterification RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea Activation DCC DCC Acyl_Pyridinium Acyl-Pyridinium Intermediate O_Acylisourea->Acyl_Pyridinium Acyl Transfer DMAP DMAP (cat.) Ester Ester (R-COOR') + DCU Acyl_Pyridinium->Ester Nucleophilic Attack ROH Alcohol (R'-OH)

Caption: DCC/DMAP-mediated ester formation.

Experimental Protocols

The following diagram outlines the general laboratory workflow from starting materials to the final, purified product.

Experimental_Workflow Start Starting Materials: 2-Methoxy-3,4-dimethylbenzoic Acid + Alcohol Reaction Esterification Reaction (Method A or B) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Work-up (Quenching, Extraction, Washing) Monitoring->Workup Upon completion Drying Drying & Concentration (Anhydrous Na₂SO₄, Rotovap) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Product Pure Methyl Ester Product Characterization->Product

Caption: General experimental and purification workflow.

Method A: Microwave-Assisted Fischer-Speier Esterification

Principle: Acid-catalyzed esterification with a large excess of methanol, accelerated by microwave heating in a sealed vessel to drive the equilibrium toward the product.

Materials and Equipment

Reagent/Material M.W. CAS No. Notes
2-Methoxy-3,4-dimethylbenzoic acid 180.20 g/mol 54298-96-3 Starting Material (1.0 eq)
Methanol (Anhydrous) 32.04 g/mol 67-56-1 Reagent and Solvent
Sulfuric Acid (Conc., 98%) 98.08 g/mol 7664-93-9 Catalyst (0.2 eq)
Ethyl Acetate 88.11 g/mol 141-78-6 Extraction Solvent
Sodium Bicarbonate (Sat. Soln.) 84.01 g/mol 144-55-8 Neutralization
Brine (Sat. NaCl Soln.) 58.44 g/mol 7647-14-5 Washing
Anhydrous Sodium Sulfate 142.04 g/mol 7757-82-6 Drying Agent
Equipment
Microwave Synthesizer e.g., Biotage, CEM
10 mL Microwave Vial & Stir Bar
Standard Glassware

| Rotary Evaporator | | | |

Step-by-Step Procedure

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-Methoxy-3,4-dimethylbenzoic acid (e.g., 360 mg, 2.0 mmol, 1.0 eq).

  • Add 5.0 mL of anhydrous methanol. The acid may not fully dissolve initially.

  • Caution: In a fume hood, slowly and carefully add concentrated sulfuric acid (22 µL, ~40 mg, 0.4 mmol, 0.2 eq) to the suspension.

  • Securely cap the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 130°C for 30 minutes with stirring.[3]

  • After the reaction, allow the vial to cool to room temperature (<50°C) before carefully uncapping.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The starting acid should be consumed, and a new, higher Rf spot corresponding to the ester should be visible.

Work-up and Purification

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Dissolve the residue in ethyl acetate (20 mL).

  • Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the sulfuric acid and remove any unreacted carboxylic acid. Note: CO₂ evolution may occur. Vent the funnel frequently.

  • Wash the organic layer with brine (15 mL).[13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-methoxy-3,4-dimethylbenzoate, typically as a pale oil or low-melting solid.

  • Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 9:1 hexanes:ethyl acetate).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford the final product.

Method B: Steglich Esterification

Principle: A mild, room-temperature esterification using a carbodiimide coupling agent (DCC) and a nucleophilic catalyst (DMAP) to activate the carboxylic acid.[14]

Materials and Equipment

Reagent/Material M.W. CAS No. Notes
2-Methoxy-3,4-dimethylbenzoic acid 180.20 g/mol 54298-96-3 Starting Material (1.0 eq)
Methanol (Anhydrous) 32.04 g/mol 67-56-1 Reagent (1.2 eq)
Dichloromethane (DCM, Anhydrous) 84.93 g/mol 75-09-2 Solvent
N,N'-Dicyclohexylcarbodiimide (DCC) 206.33 g/mol 538-75-0 Coupling Agent (1.1 eq)
4-Dimethylaminopyridine (DMAP) 122.17 g/mol 1122-58-3 Catalyst (0.1 eq)
1M Hydrochloric Acid (HCl) 36.46 g/mol 7647-01-0 Washing
Anhydrous Sodium Sulfate 142.04 g/mol 7757-82-6 Drying Agent
Equipment
Round-bottom flask
Magnetic Stirrer & Stir Bar
Ice Bath

| Standard Glassware | | | |

Step-by-Step Procedure

  • Under an inert atmosphere (e.g., nitrogen), add 2-Methoxy-3,4-dimethylbenzoic acid (e.g., 360 mg, 2.0 mmol, 1.0 eq) and 4-DMAP (24 mg, 0.2 mmol, 0.1 eq) to a round-bottom flask.

  • Dissolve the solids in 10 mL of anhydrous dichloromethane (DCM).

  • Add anhydrous methanol (96 µL, 76 mg, 2.4 mmol, 1.2 eq) to the solution.

  • Cool the flask to 0°C using an ice bath and begin stirring.

  • In a separate vial, dissolve DCC (454 mg, 2.2 mmol, 1.1 eq) in 5 mL of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture over 5-10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC.

Work-up and Purification

  • Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of the DCU byproduct.

  • Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x 10 mL) to remove DMAP, followed by saturated sodium bicarbonate solution (10 mL), and finally brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography as described in Method A.

Characterization and Data

The final product, methyl 2-methoxy-3,4-dimethylbenzoate, should be characterized to confirm its identity and purity.

Table 1: Expected Analytical Data

Analysis Expected Result
TLC Rf ≈ 0.5 (3:1 Hexanes:EtOAc); UV-active
Appearance Colorless oil or white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ≈ 7.6-7.7 (d, 1H, Ar-H), 6.8-6.9 (d, 1H, Ar-H), 3.9 (s, 3H, Ar-OCH₃), 3.85 (s, 3H, COOCH₃), 2.3 (s, 3H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃). (Note: Shifts are estimates based on similar structures).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ≈ 167 (C=O), 158 (C-OCH₃), 140-120 (Ar-C), 110 (Ar-C), 62 (Ar-OCH₃), 52 (COOCH₃), 20 (Ar-CH₃), 15 (Ar-CH₃). (Note: Shifts are estimates).[15][16]
IR (thin film, cm⁻¹) ν ≈ 2950 (C-H), 1730 (C=O, ester), 1600, 1480 (C=C, aromatic), 1250 (C-O, ether/ester).

| Mass Spec (EI) | m/z (M⁺) = 194.09. |

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time/temperature (Method A). Insufficient activation or steric hindrance (Method B).A: Increase microwave time or temperature. B: Increase reaction time to 24h; ensure all reagents are anhydrous. Consider using EDC•HCl if DCC is problematic.[17]
Low Yield Incomplete reaction. Loss during aqueous work-up. Inefficient purification.Ensure complete neutralization/extraction. Optimize chromatography conditions.
Product Hydrolysis Presence of water. Acid/base conditions during work-up are too harsh.Use anhydrous solvents and reagents. Perform work-up promptly and without excessive exposure to strong acid/base.
DCU Contamination (Method B) Inefficient filtration. Co-elution during chromatography.Ensure DCU is fully precipitated by cooling before filtration. Use a less polar eluent system (e.g., DCM/Hexanes) where DCU is less soluble.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care and add slowly to methanol as the dilution is exothermic.

  • DCM: A suspected carcinogen. Handle only in a fume hood.

  • DCC: A potent skin allergen and sensitizer. Avoid all contact with skin.

  • Microwave Synthesizer: Operate according to the manufacturer's instructions. Never exceed the recommended volume or temperature for the reaction vessel. Ensure the vessel is properly sealed to prevent pressure buildup and explosion.

References

A complete list of references is provided below for further reading and verification of the protocols and mechanisms described herein.

References

  • Mechanism of acid-catalysed esterification of carboxylic acids. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. (2025, May 22). JoVE. Retrieved March 7, 2026, from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Fischer–Speier esterification. (2023, December 27). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Ch19: RCO2H to RCO2R'. (n.d.). University of Calgary. Retrieved March 7, 2026, from [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved March 7, 2026, from [Link]

  • Carboxylic Acids to Methylesters: Alkylation using Diazomethane. (2025, May 22). JoVE. Retrieved March 7, 2026, from [Link]

  • Carboxylic Acids to Methylesters: Alkylation using Diazomethane. (n.d.). JoVE. Retrieved March 7, 2026, from [Link]

  • Reactions Of Diazomethane (CH2N2) And Their Mechanisms. (2025, June 22). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature Protocols, 5(10), 1619–1626. [Link]

  • 21.7: Methyl Ester Synthesis Using Diazomethane. (2020, May 30). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Steglich esterification. (2023, November 29). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Steglich Esterification with EDC. (2024, July 21). Reddit. Retrieved March 7, 2026, from [Link]

  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2014). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 25(2), 57–67. Retrieved from [Link]

  • Experiment 10: Fischer Esterification. (n.d.). Thompson Rivers University. Retrieved March 7, 2026, from [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 6405-6413. Supporting Information available at [Link]

  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols. (2026, February 7). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A New Method for the Esterification of Certain Sterically Hindered Acids. (n.d.). ElectronicsAndBooks. Retrieved March 7, 2026, from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved March 7, 2026, from [Link]

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A modified method for esterification of some polyhydroxy aromatic acids. (n.d.). Indian Academy of Sciences. Retrieved March 7, 2026, from [Link]

  • Yamaguchi Esterification. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Optimizing Fischer Esterification of Substituted Benzoic Acid with Sealed-Vessel Microwave Conditions. (2023, April 8). American Academic Publisher. Retrieved March 7, 2026, from [Link]

  • Methyl 3,4-dimethylbenzoate. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. (n.d.). Google Patents.
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (2020, February 15). International Journal of Scientific & Technology Research. Retrieved March 7, 2026, from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Showing Compound Methyl 2-methoxybenzoate (FDB010545). (2010, April 8). FooDB. Retrieved March 7, 2026, from [Link]

  • Supporting information NMR methodology for complex mixture 'separation'. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Methyl 2-methoxy-4-methylbenzoate (C10H12O3). (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]

  • A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. (n.d.). Google Patents.

Sources

Method

Application Note: Amide Coupling Strategies for 2-Methoxy-3,4-dimethylbenzoic Acid

Introduction & Compound Analysis 2-Methoxy-3,4-dimethylbenzoic acid (CAS: 56580-99-9) represents a challenging class of building blocks in medicinal chemistry. While benzoic acid couplings are generally routine, this spe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Analysis

2-Methoxy-3,4-dimethylbenzoic acid (CAS: 56580-99-9) represents a challenging class of building blocks in medicinal chemistry. While benzoic acid couplings are generally routine, this specific scaffold presents a distinct set of steric and electronic hurdles that often lead to low yields or failed reactions under standard "discovery" conditions (e.g., EDC/HOBt).

Structural Challenges

The primary difficulty arises from the Ortho-Effect :

  • Steric Crowding (2-OMe): The methoxy group at the ortho position (C2) creates immediate steric hindrance, blocking the trajectory of the incoming amine nucleophile.

  • Conformational Locking (3-Me): The methyl group at C3 effectively "locks" the methoxy group into a specific conformation, preventing it from rotating away to relieve strain. This creates a rigid steric wall around the carbonyl carbon.

  • Electronic Deactivation: The 2-methoxy group is electron-donating by resonance, which decreases the electrophilicity of the carbonyl carbon, making it less reactive toward amine attack.

Strategic Approach

To overcome these barriers, "brute force" activation or highly reactive leaving groups are required. Standard carbodiimides (EDC/DCC) are often insufficient. This guide outlines three validated protocols ranging from high-throughput screening (HTS) scale to process-friendly scale-up.

Method Selection Guide

Use the following decision tree to select the optimal protocol for your specific amine partner and scale.

CouplingStrategy Start Start: Coupling 2-Methoxy-3,4-dimethylbenzoic acid AmineType Analyze Amine Partner Start->AmineType Primary Primary/Secondary Aliphatic Amine AmineType->Primary Nucleophilic Aniline Aniline / Heterocyclic (Weak Nucleophile) AmineType->Aniline Non-Nucleophilic Scale Reaction Scale? Primary->Scale MethodB Method B: Acid Chloride (Ghosez) Aniline->MethodB Requires Max Activation Small < 100 mg (Discovery) Scale->Small Large > 1 g (Process) Scale->Large MethodA Method A: HATU / HOAt Small->MethodA MethodC Method C: T3P (Propylphosphonic Anhydride) Large->MethodC

Figure 1: Decision tree for selecting the optimal amide coupling condition based on nucleophile reactivity and reaction scale.

Detailed Protocols

Method A: High-Performance Activation (HATU)

Best for: Small-scale discovery, aliphatic amines, and valuable intermediates.

Rationale: HATU generates an O-At (7-azabenzotriazole) active ester. The pyridine nitrogen in the 7-position provides anchimeric assistance (neighboring group participation), which accelerates the reaction rate significantly compared to HOBt esters, helping to overcome the steric hindrance of the 2-OMe group [1, 5].

Reagents:

  • Acid: 2-Methoxy-3,4-dimethylbenzoic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (0.1 M concentration)

Protocol:

  • Dissolution: In a dried vial, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (1.0 equiv only at this stage) and stir at Room Temperature (RT) for 5–10 minutes. Note: You may observe a color change to yellow/orange.

  • Addition: Add the amine (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT.

    • Optimization: If LCMS shows <50% conversion after 2 hours, heat to 50°C . The ortho-methoxy group often requires thermal energy to overcome the rotational barrier.

  • Work-up: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/HATU byproducts), Sat. NaHCO₃, and Brine.[2][3] Dry over Na₂SO₄.[2]

Method B: Acid Chloride Activation (Ghosez’s Reagent)

Best for: Weak nucleophiles (anilines), sterically hindered amines, or if Method A fails.

Rationale: Converting the acid to an acid chloride creates the most electrophilic species possible (COCl). Standard Thionyl Chloride (SOCl₂) can be harsh; Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) allows for neutral/mild formation of acid chlorides, avoiding acid-sensitive group degradation [3].

Reagents:

  • Acid: 1.0 equiv[1][2][4]

  • Reagent: Ghosez’s Reagent (1.2 – 1.5 equiv) or Oxalyl Chloride/DMF(cat).

  • Base: Pyridine or Et₃N (2.0 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane)

Protocol:

  • Activation: Dissolve 2-Methoxy-3,4-dimethylbenzoic acid in dry DCM under N₂ atmosphere.

  • Chlorination: Add Ghosez’s Reagent dropwise at 0°C. Allow to warm to RT and stir for 1–2 hours.

    • Check: Monitor by quenching a small aliquot with MeOH and checking for Methyl Ester formation by TLC/LCMS.

  • Coupling: Once activation is complete, cool back to 0°C. Add the amine (1.1 equiv) and Pyridine (2.0 equiv).

  • Reaction: Allow to warm to RT and stir overnight.

  • Work-up: Standard aqueous extraction.

Method C: Scalable Process (T3P)

Best for: Gram-scale synthesis, avoiding toxic byproducts, and "Green" chemistry.

Rationale: T3P (Propylphosphonic anhydride) drives the reaction by releasing a water-soluble cyclic phosphonate byproduct. It is less explosive than HOBt derivatives and operates well at high concentrations, which improves kinetics for hindered substrates [2].

Reagents:

  • Acid: 1.0 equiv[1][2][4]

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: DIPEA or N-Methylmorpholine (NMM) (3.0 – 4.0 equiv)

  • Solvent: EtOAc, Me-THF, or DMF.

Protocol:

  • Mixing: Combine the acid and amine in EtOAc (or Me-THF).

  • Base Addition: Add the base (DIPEA/NMM) and cool to 0°C.

  • Reagent Addition: Add T3P solution dropwise. Note: Exotherm is possible.

  • Reaction: Warm to RT. If sluggish, heat to reflux (EtOAc ~77°C). T3P is thermally stable and excellent for forcing hindered couplings.

  • Work-up: Wash simply with water and NaHCO₃. The phosphorus byproducts wash away easily, often eliminating the need for chromatography.

Quantitative Comparison of Methods

FeatureMethod A (HATU)Method B (Acid Chloride)Method C (T3P)
Reactivity HighVery HighModerate-High
Steric Tolerance GoodExcellentGood (requires heat)
Atom Economy Poor (large byproduct)ModerateGood
Purification Chromatography often neededExtraction usually sufficientExtraction usually sufficient
Cost HighLowModerate
Safety Allergen risk (uroniums)Corrosive/Moisture sensitiveSafe/Green

Troubleshooting & Optimization

Issue: Low Conversion (<20%)

  • Cause: The active ester is forming but the amine cannot approach due to the ortho-methoxy steric wall.[1]

  • Solution: Switch to Method B (Acid Chloride) . The chloride is smaller than the OBt/OAt leaving group, reducing steric bulk in the transition state.

Issue: Hydrolysis of Active Ester

  • Cause: Trace water in solvent competes with the hindered amine.

  • Solution: Use commercially anhydrous solvents (Sure/Seal™) and maintain an inert atmosphere (N₂/Ar). Add 3Å molecular sieves to the reaction vessel.

Issue: Epimerization (if coupling to Chiral Amino Acids)

  • Cause: Over-activation or high base concentration.

  • Solution: Use Method C (T3P) with N-Methylmorpholine (NMM) as the base. This combination is known for the lowest racemization rates [2].

Visualizing the Steric Mechanism

The following diagram illustrates the "Ortho-Effect" mechanism and why specific reagents are chosen.

Mechanism Acid 2-Methoxy-3,4-dimethyl Benzoic Acid Activation Activation Step (HATU/SOCl2) Acid->Activation Intermediate Active Species (O-At Ester or -COCl) Activation->Intermediate StericBlock STERIC BLOCKADE: 2-OMe & 3-Me repel incoming Nucleophile Intermediate->StericBlock Nucleophilic Attack Product Amide Product StericBlock->Product Requires Heat/Small LG

Figure 2: Mechanistic pathway highlighting the steric blockade caused by the 2-methoxy and 3-methyl substituents.

References

  • BenchChem Technical Support. "Optimizing Reaction Conditions for 4-Methoxybenzoic Acid Derivatives." BenchChem Application Notes. Accessed March 2026. Link

  • Sigma-Aldrich. "Peptide Coupling Reagents Guide: Phosphonium vs Uronium." Merck/Sigma-Aldrich Technical Library. Link

  • Luxembourg Bio Technologies. "Comparative study of amide-bond forming reagents." Tetrahedron Letters, 2017.[4] Link

  • ChemicalBook. "2-Amino-3,4-dimethylbenzoic acid Properties and Synthesis." ChemicalBook Database. Link

  • RSC Publishing. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[5] Organic & Biomolecular Chemistry. Link

Sources

Application

Application Note: Catalytic Functionalization of 2-Methoxy-3,4-dimethylbenzoic Acid

Topic: Optimal catalysts for functionalizing 2-Methoxy-3,4-dimethylbenzoic acid Content Type: Application Notes and Protocols Abstract 2-Methoxy-3,4-dimethylbenzoic acid represents a challenging yet high-value scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimal catalysts for functionalizing 2-Methoxy-3,4-dimethylbenzoic acid Content Type: Application Notes and Protocols

Abstract

2-Methoxy-3,4-dimethylbenzoic acid represents a challenging yet high-value scaffold in drug discovery, sharing structural homology with salicylic acid derivatives and polyketide fragments.[1] Its functionalization is governed by a unique interplay of electronic enrichment (from the methoxy and methyl groups) and steric crowding (specifically the 2-methoxy and 3-methyl "buttressing" effect).[1] This guide outlines optimal catalytic protocols for three distinct transformations: Amidation (overcoming steric hindrance), Ortho-C–H Activation (regioselective C6 functionalization), and Decarboxylative Cross-Coupling (ipso-substitution).[1]

Structural Analysis & Reactivity Profile

Before selecting a catalyst, one must map the reactive landscape of the molecule. The 2-methoxy-3,4-dimethylbenzoic acid scaffold presents specific steric and electronic vectors.[1]

Reactivity Map
  • C1 (Carboxyl): Sterically congested by the ortho-methoxy group.[1] Standard coupling reagents (EDC/NHS) often fail or racemize due to slow kinetics. Optimal Strategy: Catalytic generation of reactive mixed anhydrides.

  • C2 (Methoxy): Acts as a weak directing group (DG) but primarily exerts steric pressure, twisting the carboxylate out of planarity.

  • C3/C4 (Methyls): Block electrophilic attack and C–H activation at these positions.

  • C5 (Meta): Electronically activated but sterically accessible.[1]

  • C6 (Ortho): The primary site for Directed C–H Activation. The carboxylate directs palladium insertion here via a Concerted Metalation-Deprotonation (CMD) mechanism.[1]

Figure 1: Reactivity profile of the target scaffold.[1] The C1 and C6 positions are the primary gateways for catalytic functionalization.

Transformation I: Catalytic Amidation

Challenge: The 2-methoxy substituent creates significant steric hindrance, rendering the carboxylic acid less electrophilic. Traditional thermal dehydration requires harsh conditions that may degrade the electron-rich ring.[1] Optimal Catalyst: 3,4,5-Trifluorophenylboronic Acid (in combination with molecular sieves).[1]

Why This Catalyst?

Boronic acid catalysis operates via a "molecular clip" mechanism. The electron-deficient boron atom activates the carboxylic acid by forming a mixed acyloxyboronate intermediate.[1]

  • Mechanism: The catalyst forms a cyclic transition state that brings the amine and acid into proximity, lowering the activation energy for nucleophilic attack.

  • Steric Tolerance: Unlike bulky coupling reagents (e.g., HATU), the planar boronic acid catalyst is small enough to access the hindered carbonyl center of 2-methoxy-3,4-dimethylbenzoic acid.[1]

Protocol A: Boronic Acid-Catalyzed Amidation
ParameterSpecification
Catalyst 3,4,5-Trifluorophenylboronic acid (10 mol%)
Solvent Fluorobenzene or Toluene (Anhydrous)
Additive 3Å or 4Å Molecular Sieves (Activated, 1 g/mmol )
Temperature 80 °C (Reflux)
Time 12–24 Hours

Step-by-Step Methodology:

  • Preparation: Activate molecular sieves (powdered) at 250 °C under high vacuum for 4 hours prior to use.

  • Reaction Assembly: In a dry pressure tube or round-bottom flask, charge 2-Methoxy-3,4-dimethylbenzoic acid (1.0 equiv), the amine partner (1.1 equiv), and 3,4,5-trifluorophenylboronic acid (10 mol%).

  • Solvent Addition: Add anhydrous fluorobenzene (0.2 M concentration). Add the activated molecular sieves immediately.

  • Incubation: Seal the vessel and heat to 80 °C with vigorous stirring. The reaction relies on the continuous removal of water by the sieves to drive the equilibrium.

  • Work-up: Filter the mixture through a pad of Celite to remove sieves. Rinse with ethyl acetate.

  • Purification: Concentrate the filtrate. The catalyst can often be recovered by basic extraction, but for small scale, flash chromatography is recommended.

Transformation II: Ortho-C–H Functionalization (C6)

Challenge: Regioselectivity. While the ring is electron-rich, the catalyst must distinguish between C5 and C6. Optimal Catalyst: Pd(OAc)₂ with Ac-Gly-OH (N-Acetylglycine) ligand.[1]

Why This Catalyst?

The MPAA (Mono-N-protected Amino Acid) ligand class accelerates C–H activation via a CMD mechanism.[1]

  • Ligand Role: Ac-Gly-OH acts as a proton shuttle.[1] The carboxylate of the ligand deprotonates the C6–H bond while the palladium coordinates to the substrate's carboxylate.

  • Regiocontrol: The substrate's own COOH group directs the Pd to the ortho position (C6). The 2-methoxy group is meta to C6 and does not interfere; in fact, it often prevents over-activation at other sites.

Protocol B: C6-Selective Olefination (Heck-Type)
ParameterSpecification
Catalyst Pd(OAc)₂ (10 mol%)
Ligand Ac-Gly-OH (20 mol%)
Oxidant AgOAc (2.0 equiv) or Air (with benzoquinone cat.)[1]
Solvent HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol
Temperature 90–100 °C

Step-by-Step Methodology:

  • Pre-complexation: In a reaction vial, combine Pd(OAc)₂ and Ac-Gly-OH in the solvent (HFIP is preferred for electron-rich acids). Stir for 10 mins to form the active species.

  • Substrate Addition: Add 2-Methoxy-3,4-dimethylbenzoic acid (1.0 equiv), the alkene coupling partner (e.g., ethyl acrylate, 1.5 equiv), and AgOAc (2.0 equiv).[1]

  • Reaction: Seal the vial and heat to 100 °C for 18 hours.

  • Monitoring: Monitor by LC-MS. Look for the mass of Product = [Substrate + Alkene - 2H].[1]

  • Work-up: Dilute with DCM, filter through Celite to remove Ag salts. Wash with 1N HCl (to remove unreacted Pd species) and brine.

  • Note: If the carboxylic acid product is difficult to purify, converting it to a methyl ester (using TMS-diazomethane) post-reaction often simplifies isolation.

Figure 2: Mechanism of Ligand-Accelerated C-H Activation at C6.

Transformation III: Decarboxylative Cross-Coupling

Challenge: Replacing the stable C–C bond of the carboxyl group with a C–Aryl bond.[2] Optimal Catalyst: Pd(TFA)₂ / Ag₂CO₃ (Goossen System).[1]

Why This Catalyst?

This bimetallic system decouples the decarboxylation and cross-coupling steps.

  • Silver (Ag): Facilitates protodecarboxylation or direct transmetallation from the carboxylate to form an Aryl-Ag intermediate.[1]

  • Palladium (Pd): Performs oxidative addition with an aryl halide and then transmetallates with the Aryl-Ag species.[1]

  • Substrate Suitability: Ortho-substituted benzoic acids (like the 2-methoxy derivative) are prime candidates because the ortho-substituent twists the carboxylate, destabilizing the ground state and lowering the barrier for decarboxylation.[1]

Protocol C: Decarboxylative Biaryl Synthesis
ParameterSpecification
Catalyst 1 Pd(TFA)₂ (Catalytic, 5 mol%)
Catalyst 2 Ag₂CO₃ (Stoichiometric/Catalytic depending on oxidant)
Ligand P(o-tol)₃ (15 mol%)
Solvent NMP/Quinoline mixture (10:[1]1)
Temperature 160 °C (Microwave preferred)

Step-by-Step Methodology:

  • Mix: Combine 2-Methoxy-3,4-dimethylbenzoic acid (1.0 equiv), Aryl Iodide (1.2 equiv), Pd(TFA)₂, Ag₂CO₃ (1.0 equiv), and P(o-tol)₃.

  • Solvent: Add NMP (degassed).[1] The addition of Quinoline or Lutidine helps stabilize the catalytic intermediates at high temperatures.

  • Heat: Microwave irradiation at 160 °C for 30–60 minutes is superior to conventional heating for this transformation.

  • Work-up: The reaction mixture will be dark. Filter through silica gel immediately.

  • Purification: Standard flash chromatography.

References

  • Marcelli, T. (2013). Boronic Acid Catalysis in Amidation: Overcoming Steric Hindrance. Angewandte Chemie International Edition. [Link][1]

  • Engle, K. M., et al. (2016). Ligand-Accelerated C-H Activation of Benzoic Acids. Journal of the American Chemical Society.[3] [Link][1]

  • Goossen, L. J., et al. (2006).[2] Pd/Cu-Catalyzed Decarboxylative Cross-Coupling of Carboxylic Acids. Science. [Link]

  • Giri, R., et al. (2005). Pd-Catalyzed Olefination of Benzoic Acids via C-H Activation. Nature. [Link][1]

  • Cox, P. A., et al. (2016). Catalytic Amidation of Unactivated Carboxylic Acids. Chemical Science. [Link]

Sources

Method

Application Note: Advanced Recrystallization Systems for 2-Methoxy-3,4-dimethylbenzoic Acid

Introduction & Scope 2-Methoxy-3,4-dimethylbenzoic acid (CAS: 1245533-07-6) is a specialized ortho-methoxybenzoic acid derivative utilized as a critical building block in advanced drug discovery. It is prominently featur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-Methoxy-3,4-dimethylbenzoic acid (CAS: 1245533-07-6) is a specialized ortho-methoxybenzoic acid derivative utilized as a critical building block in advanced drug discovery. It is prominently featured in the synthesis of muscarinic M1 receptor positive allosteric modulators (M1PAMs) targeting neurodegenerative diseases [1] and in the development of complex benzopyran-1-one derivatives [2].

The upstream synthesis of this compound—typically achieved via the low-temperature lithiation and subsequent carboxylation of 5-bromo-2-methoxy-3,4-dimethylbenzene [3]—frequently yields a crude product contaminated with unreacted halides, isomeric byproducts, and inorganic salts. Because downstream catalytic couplings are highly sensitive to these impurities, achieving >99% purity is mandatory. This application note details the physicochemical rationale, solvent selection causality, and self-validating protocols for the optimal recrystallization of this intermediate.

Physicochemical Profiling & Solvent Selection Causality

The purification of 2-Methoxy-3,4-dimethylbenzoic acid requires a nuanced understanding of its solubility dynamics, which are governed by two competing structural features:

  • Hydrogen Bonding (Dimerization): The carboxylic acid moiety strongly drives the formation of intermolecular hydrogen-bonded dimers. In purely non-polar media (e.g., hexanes), these dimers form highly stable crystal lattices, resulting in near-zero solubility even at elevated temperatures.

  • Lipophilicity: The adjacent methoxy and dimethyl groups impart significant lipophilic character, rendering the molecule highly soluble in polar aprotic and chlorinated solvents [4].

Causality of the Binary System (Ethyl Acetate / Hexane): To achieve high-yield purification, a binary anti-solvent system is required [1]. Ethyl acetate acts as a potent hydrogen-bond acceptor. At reflux, it disrupts the carboxylic acid dimers, ensuring complete dissolution of the crude matrix. Hexane is subsequently introduced as an anti-solvent. By lowering the bulk dielectric constant of the system, hexane forces the target acid to rapidly achieve supersaturation upon cooling, while structurally similar, non-hydrogen-bonding lipophilic impurities (such as unreacted starting materials) remain fully solvated in the mother liquor.

Quantitative Solubility & Solvent Matrix

The following table summarizes the empirical solubility profile and strategic utility of various solvent systems for this compound.

Solvent SystemRatio (v/v)Solubility (20°C)Solubility (Reflux)Target Impurity RemovalRecommendation
Ethyl Acetate / Hexane 1:3 to 1:5Very LowHighIsomeric byproducts, unreacted halidesHighly Recommended (Primary purification)
Toluene 100%LowHighPolar degradation productsRecommended (Late-stage polishing)
Dichloromethane 100%HighHighN/AAvoid (Product remains highly soluble; poor recovery)
Methanol / Water 3:1ModerateHighInorganic saltsNot Recommended (High yield loss due to protic interference)

Experimental Workflow Visualization

Recrystallization Start Crude 2-Methoxy-3,4- dimethylbenzoic acid ImpurityCheck Analyze Impurity Profile (HPLC/TLC) Start->ImpurityCheck PathA High Polar Impurities (e.g., Inorganic Salts) ImpurityCheck->PathA PathB High Lipophilic Impurities (e.g., Unreacted Halides) ImpurityCheck->PathB SolventA Protocol A: Toluene (Single Solvent System) PathA->SolventA SolventB Protocol B: EtOAc / Hexane (Binary Anti-Solvent System) PathB->SolventB Dissolve Dissolve at Reflux Validate: Clear Solution SolventA->Dissolve SolventB->Dissolve HotFilter Hot Gravity Filtration Validate: Removal of Insoluble Matter Dissolve->HotFilter Cooling Controlled Cooling (0.5°C/min) Validate: No Oiling Out HotFilter->Cooling Isolate Vacuum Filtration & Cold Wash Validate: White Crystalline Solid Cooling->Isolate Pure Purified Product (>99% Purity) Isolate->Pure

Figure 1: Decision tree and workflow for the recrystallization of 2-Methoxy-3,4-dimethylbenzoic acid.

Self-Validating Experimental Protocols

Protocol A: Binary System (Ethyl Acetate / Hexane)

Designed for primary purification of crude extracts containing lipophilic halides.

  • Initial Dissolution:

    • Suspend 10.0 g of crude 2-Methoxy-3,4-dimethylbenzoic acid in 30 mL of Ethyl Acetate.

    • Heat the suspension to a gentle reflux (~77°C) under continuous magnetic stirring.

    • Validation Check: The solution must become entirely transparent. If a fine, insoluble suspension persists, it indicates the presence of inorganic lithium salts from the upstream carboxylation step [3]. Do not proceed to anti-solvent addition. Perform a hot gravity filtration through fluted filter paper to remove these salts, then return the clear filtrate to reflux.

  • Anti-Solvent Addition:

    • While maintaining reflux, add hot Hexanes (approx. 60°C) dropwise to the solution until a faint, persistent cloudiness is observed (typically requires 90–120 mL of Hexanes).

    • Add exactly 2–3 mL of hot Ethyl Acetate to clear the cloudiness, ensuring the solution is just below its saturation point at boiling.

  • Controlled Crystallization:

    • Remove the flask from the heat source. Allow it to cool ambiently to room temperature at a rate of approximately 0.5°C/min.

    • Validation Check: The onset of crystallization should occur between 45°C and 50°C in the form of pristine white needles. If the solution separates into two liquid phases (see Troubleshooting: Oiling Out), the solvent ratio is incorrect.

  • Isolation:

    • Once at room temperature, transfer the flask to an ice bath (0–5°C) for 1 hour to maximize yield.

    • Isolate the crystals via vacuum filtration. Wash the filter cake with 20 mL of ice-cold Hexanes.

    • Validation Check: The filtrate should be distinctly yellow/brown (containing the lipophilic impurities), while the filter cake remains stark white. Dry under high vacuum at 40°C to constant weight.

Protocol B: Single Solvent System (Toluene)

Designed for late-stage polishing to remove trace polar degradation products.

  • Dissolution:

    • Suspend 10.0 g of semi-pure compound in 45 mL of Toluene.

    • Heat to 105°C until complete dissolution is achieved.

    • Validation Check: Toluene is highly selective. Any dark, tarry residues that fail to dissolve at 105°C are polar polymeric degradation products[4]. Decant the hot, clear supernatant away from the tarry residue into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization & Isolation:

    • Allow the solution to cool undisturbed to room temperature.

    • Collect the resulting heavy, block-like crystals via vacuum filtration. Wash with 15 mL of cold heptane to displace the residual toluene, and dry under vacuum.

Troubleshooting: Mechanistic Insights into "Oiling Out"

Symptom: During cooling in the EtOAc/Hexane system, the solution becomes milky, and a dense, yellowish oil settles at the bottom of the flask instead of forming crystals. Causality: This phenomenon, known as liquid-liquid phase separation (or "oiling out"), occurs when the melting point of the solvated compound is depressed below the saturation temperature of the solvent mixture. The compound essentially melts out of solution before it can establish a crystal lattice. Self-Validating Correction:

  • Immediately halt cooling and return the flask to reflux until the oil redissolves.

  • The presence of oiling out definitively proves the solvent system is too non-polar (excess hexane).

  • Add 5–10% (v/v) more Ethyl Acetate, allow the solution to clear, and resume the cooling process. Alternatively, introduce a microscopic seed crystal at 55°C to provide a nucleation site, which bypasses the energy barrier required for lattice formation and prevents phase separation.

References

  • European Patent Office. AROMATIC RING COMPOUND - EP 3428150 A1.
  • United States Patent and Trademark Office. Cockroach attraction-aggregation substance, cockroach aggregation attractant and cockroach controlling agent - US10167269B2.
  • China National Intellectual Property Administration. Medicinal compound as neuroprotective agent - CN104045552A.
  • BenchChem. 2-Methoxy-1,3,4-trimethylbenzene | 21573-36-4.
Application

Application Note: Green Chemistry Approaches to Synthesizing 2-Methoxy-3,4-dimethylbenzoic Acid

Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers Compound: 2-Methoxy-3,4-dimethylbenzoic acid (CAS: 1245533-07-6) Executive Summary & Strategic Rationale 2-Methoxy-3,4-dimethylbenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers Compound: 2-Methoxy-3,4-dimethylbenzoic acid (CAS: 1245533-07-6)

Executive Summary & Strategic Rationale

2-Methoxy-3,4-dimethylbenzoic acid is a highly functionalized aromatic building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs). Historically, its synthesis has relied on environmentally taxing methodologies, including the use of stoichiometric heavy-metal oxidants (e.g.,


, Chromium-based reagents), highly toxic methylating agents (e.g., methyl iodide, dimethyl sulfate), and energy-intensive cryogenic batch lithiation.

As the pharmaceutical industry shifts toward sustainable manufacturing, redesigning these synthetic routes is paramount. This application note details three distinct, field-proven green chemistry protocols for the synthesis of 2-Methoxy-3,4-dimethylbenzoic acid. By leveraging continuous flow microreactors, benign methylating agents, and transition-metal-free catalytic oxidations, these protocols drastically reduce the Environmental Factor (E-factor) while improving reaction safety, atom economy, and overall yield.

Green Synthetic Pathways Overview

Depending on the available starting materials, the target molecule can be accessed via three optimized green pathways.

G A 1-Bromo-2-methoxy- 3,4-dimethylbenzene Flow Pathway A: Continuous Flow Lithiation & CO2 Quench A->Flow B 2-Hydroxy-3,4- dimethylbenzoic acid DMC Pathway B: Green O-Methylation (DMC, K2CO3) B->DMC C 2-Methoxy-3,4- dimethylbenzaldehyde Ox Pathway C: Metal-Free Oxidation (TBHP/Oxone) C->Ox Target 2-Methoxy-3,4- dimethylbenzoic acid (CAS: 1245533-07-6) Flow->Target DMC->Target Ox->Target

Caption: Divergent green synthetic pathways to 2-Methoxy-3,4-dimethylbenzoic acid.

Pathway A: Continuous Flow Lithiation-Carboxylation

Mechanistic Causality & Process Advantages

Traditional batch lithiation of 1-bromo-2-methoxy-3,4-dimethylbenzene requires cryogenic conditions (-78 °C) to prevent the highly reactive aryllithium intermediate from undergoing undesired side reactions, such as the formation of symmetric ketones. By transitioning to a continuous flow regime, the high surface-area-to-volume ratio of microreactors ensures instantaneous heat dissipation and rapid micro-mixing. This allows the lithiation to occur safely at 0 °C, followed by an immediate, controlled inline quench with


 gas at room temperature .
Comparative Process Data
ParameterTraditional Batch ProcessContinuous Flow Microreactor
Operating Temperature -78 °C (Cryogenic)0 °C (Lithiation) / 20 °C (Carboxylation)
Residence / Reaction Time 2 - 4 hours< 10 seconds
Yield 65% - 75%> 92%
Symmetric Ketone Byproduct 5% - 15%< 1%
Scalability Non-linear, thermal hazard riskLinear scale-up (numbering up)
Experimental Protocol

Self-Validating System: The protocol utilizes inline IR spectroscopy (if available) to monitor the disappearance of the C-Br stretch and the appearance of the carboxylate


 stretch, ensuring steady-state conversion before product collection.
  • System Preparation: Flush a dual T-mixer continuous flow system (PTFE tubing, 1.0 mm ID) with anhydrous THF under an argon atmosphere.

  • Reagent Delivery:

    • Pump a 0.5 M solution of 1-bromo-2-methoxy-3,4-dimethylbenzene in anhydrous THF at 1.0 mL/min.

    • Pump a 0.55 M solution of n-BuLi in hexanes at 1.0 mL/min.

  • Lithiation (T-Mixer 1): Intersect the two streams in a T-mixer submerged in an ice bath (0 °C). The residence coil volume should be calibrated to allow exactly a 2-second residence time.

  • Carboxylation (T-Mixer 2): Introduce the aryllithium stream into a second T-mixer kept at 20 °C. Introduce a metered stream of dry

    
     gas (mass flow controller set to 1.5 equivalents relative to substrate).
    
  • Quench & Collection: Pass the stream through a 5-second residence coil, then direct the output into a stirred flask containing a 10% aqueous acetic acid solution to protonate the lithium carboxylate.

  • Workup: Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate in vacuo to afford the pure acid.
    

FlowSetup S1 Substrate (in THF) M1 T-Mixer 1 (0 °C) S1->M1 S2 n-BuLi (in Hexanes) S2->M1 R1 Residence Coil 1 (t = 2 s) M1->R1 M2 T-Mixer 2 (20 °C) R1->M2 S3 CO2 Gas (Mass Flow) S3->M2 R2 Residence Coil 2 (t = 5 s) M2->R2 Q In-line Quench (AcOH/H2O) R2->Q Out Product Collection Q->Out

Caption: Continuous flow lithiation and carboxylation microreactor setup.

Pathway B: Green O-Methylation using Dimethyl Carbonate (DMC)

Mechanistic Causality & Process Advantages

The Williamson ether synthesis traditionally utilizes methyl iodide (


) or dimethyl sulfate (

)—both highly toxic, carcinogenic, and environmentally detrimental alkylating agents. Dimethyl carbonate (DMC) is a non-toxic, biodegradable alternative that acts as both the solvent and the methylating agent . The reaction proceeds via the nucleophilic attack of the phenoxide ion on the methyl group of DMC. The only byproducts generated are methanol and

, making this a highly atom-economical and self-purifying reaction.
Experimental Protocol

Self-Validating System: The evolution of


 gas acts as a visual and physical indicator of reaction progression. Cessation of bubbling indicates the completion of the methylation phase.
  • Reaction Assembly: In a high-pressure tube or autoclave, combine 2-hydroxy-3,4-dimethylbenzoic acid (1.0 equiv), anhydrous

    
     (2.5 equiv), and Dimethyl Carbonate (DMC) (10.0 equiv). Note: The excess DMC serves as the green solvent.
    
  • Heating: Seal the vessel and heat to 130 °C. Because the boiling point of DMC is 90 °C, the reaction must be conducted in a sealed system to achieve the activation energy required for O-methylation.

  • Monitoring: Stir the mixture for 6–8 hours. The base first deprotonates the phenol and the carboxylic acid. DMC methylates both, yielding the methyl ester of the target compound.

  • Saponification (One-Pot): Cool the vessel to room temperature. Add a 2M aqueous

    
     solution directly to the mixture and stir at 60 °C for 2 hours to selectively hydrolyze the methyl ester back to the carboxylic acid, leaving the ether intact.
    
  • Isolation: Acidify the aqueous layer with 2M

    
     to pH 2. The target 2-Methoxy-3,4-dimethylbenzoic acid will precipitate as a white crystalline solid. Filter, wash with cold water, and dry.
    

Pathway C: Transition-Metal-Free Oxidation

Mechanistic Causality & Process Advantages

The oxidation of benzaldehydes to benzoic acids is frequently achieved using heavy metals (e.g.,


). These reagents generate stoichiometric toxic metal waste. Utilizing a combination of tert-Butyl hydroperoxide (TBHP) and Oxone® provides a transition-metal-free, neat (solvent-free) oxidative environment , . Oxone serves as a safe, stable source of potassium peroxymonosulfate, generating water and benign sulfate salts as the sole byproducts.
Experimental Protocol

Self-Validating System: The reaction is run neat. The transformation of the liquid/oily aldehyde into a solid crystalline acid directly in the reaction vessel provides immediate physical confirmation of product formation.

  • Reagent Mixing: In a round-bottom flask, add 2-methoxy-3,4-dimethylbenzaldehyde (1.0 equiv).

  • Catalyst Addition: Add Oxone® (1.2 equiv) and a catalytic amount of 70% aqueous TBHP (0.1 equiv). Do not add organic solvents.

  • Reaction Execution: Stir the neat mixture vigorously at 60 °C for 4 hours. The mixture will gradually solidify as the aldehyde is converted into the higher-melting-point carboxylic acid.

  • Workup: Quench the reaction by adding saturated aqueous

    
     to neutralize any residual peroxides.
    
  • Extraction: Dissolve the solid mass in ethyl acetate, wash with water, dry over

    
    , and evaporate the solvent to yield the pure 2-Methoxy-3,4-dimethylbenzoic acid.
    

Analytical Validation Parameters

To ensure the structural integrity and purity of the synthesized 2-Methoxy-3,4-dimethylbenzoic acid across all pathways, the following analytical benchmarks must be met:

  • HPLC Purity: > 99.0% (C18 Column, Acetonitrile/Water with 0.1% TFA gradient).

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    (ppm) ~ 7.8 (d, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 3.85 (s, 3H,
    
    
    ), 2.35 (s, 3H,
    
    
    ), 2.28 (s, 3H,
    
    
    ).
  • Mass Spectrometry (ESI-MS):

    
     calculated for 
    
    
    
    
    
    179.07; found 179.1.

References

  • Flash carboxylation: fast lithiation–carboxylation sequence at room temper
  • Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents.
  • Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity.
  • A Comparative Analysis of Synthetic Routes to 4-Methoxybenzoic Acid.Benchchem.
Method

Application Note: 2-Methoxy-3,4-dimethylbenzoic Acid as a Privileged Scaffold in CNS Ligand Design

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a ligand. 2-Methoxy-3,4-dimethylbenzoic acid (CAS 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a ligand. 2-Methoxy-3,4-dimethylbenzoic acid (CAS 1245533-07-6)[1] has emerged as a highly versatile, privileged scaffold, particularly in the design of central nervous system (CNS) therapeutics. This application note details the mechanistic rationale for utilizing this specific substitution pattern, provides validated protocols for its incorporation into complex molecules via amide coupling, and outlines its application in developing neuroprotective agents and Muscarinic M1 receptor positive allosteric modulators (PAMs).

Structural Rationale & Mechanistic Insights

The unique physicochemical properties of 2-Methoxy-3,4-dimethylbenzoic acid make it an exceptional vector for exploring structure-activity relationships (SAR) in deep receptor pockets.

  • Conformational Locking (Ortho-Effect): The methoxy group at the 2-position introduces significant steric hindrance against the adjacent carboxylic acid (or resulting amide bond). This steric clash forces the amide carbonyl out of the plane of the phenyl ring. By restricting the rotational degrees of freedom, the ligand is "locked" into a specific bioactive conformation, reducing the entropic penalty upon binding to G-protein-coupled receptors (GPCRs).

  • Lipophilic Pocket Filling: The 3,4-dimethyl substitution systematically increases the lipophilicity (LogP) of the fragment. In CNS drug design, this serves a dual purpose: enhancing blood-brain barrier (BBB) penetration and maximizing van der Waals interactions within hydrophobic allosteric sub-pockets.

  • Directed Hydrogen Bonding: The ortho-methoxy oxygen acts as a localized, directional hydrogen bond acceptor, capable of interacting with key binding site residues (e.g., tyrosine or serine hydroxyls) without increasing the polar surface area (PSA) excessively.

Table 1: Physicochemical Profile of the Building Block
PropertyValueImplication for Ligand Design
Molecular Weight 180.20 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Carboxylic OH)Consumed during amide coupling, maintaining low HBD count in the final ligand.
Hydrogen Bond Acceptors 3Provides critical interaction points for receptor binding.
Steric Profile High (ortho-substituted)Induces non-planar amide conformations; requires high-efficiency coupling reagents.

Application I: Synthesis of Muscarinic M1 Receptor PAMs

Muscarinic M1 receptors are highly expressed in the cortex and hippocampus, making them prime targets for treating cognitive deficits associated with Alzheimer's disease and schizophrenia. 2-Methoxy-3,4-dimethylbenzoic acid has been successfully utilized as a core anchoring scaffold in the synthesis of potent M1 PAMs[2]. By coupling this acid with complex chiral amines (such as 2-amino-1,5-anhydro-2,4-dideoxy-L-threo-pentitol), researchers have generated ligands that allosterically enhance acetylcholine binding[2].

Causality in Protocol Design: The Choice of HATU

Standard peptide coupling agents like EDC/HOBt often proceed sluggishly or fail entirely when reacting with ortho-substituted benzoic acids due to severe steric shielding. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice. HATU forms a highly reactive 7-aza-OBt ester intermediate. The nitrogen atom in the pyridine ring of HATU provides an neighboring-group effect that accelerates the acylation of the amine, completely overriding the steric bulk of the ortho-methoxy group.

Protocol 1: HATU-Mediated Amide Coupling Workflow

Objective: High-yield coupling of 2-Methoxy-3,4-dimethylbenzoic acid with a sterically hindered primary/secondary amine.

  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-Methoxy-3,4-dimethylbenzoic acid (1.0 eq, e.g., 4.4 g) in anhydrous dichloromethane (DCM, 0.1 M concentration)[2].

  • Base Addition: Add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Note: A tertiary amine base is critical to deprotonate the carboxylic acid and neutralize the hexafluorophosphate byproduct.

  • Coupling Agent: Add HATU (1.2 eq) in one portion. Stir the mixture at room temperature for 15 minutes to ensure full formation of the active ester. The solution will typically turn a pale yellow.

  • Amine Addition: Add the target amine (e.g., 2-amino-1,5-anhydro-2,4-dideoxy-L-threo-pentitol, 1.1 eq) dropwise or in small portions[2].

  • Reaction & Self-Validation: Stir overnight at room temperature. Validation Step: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 1:1). The disappearance of the active ester mass and the appearance of the product mass confirms completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), followed by brine.

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the final M1 PAM ligand.

AmideCoupling A 2-Methoxy-3,4-dimethylbenzoic acid (1.0 eq) C HATU (1.2 eq) + TEA (3.0 eq) in DCM A->C B Amine Partner (1.1 eq) B->C D Stir at Room Temp (12-16 hours) C->D E Aqueous Quench & Extraction (NaHCO3/Brine) D->E F Dry Organic Layer (Na2SO4) & Filter E->F G Flash Chromatography (Target M1 PAM Ligand) F->G

Workflow for HATU-mediated amide coupling of ortho-substituted benzoic acids.

M1Signaling L M1 PAM Ligand (Methoxy-dimethyl scaffold) M1 Muscarinic M1 Receptor (Conformational Shift) L->M1 Allosteric Binding ACh Acetylcholine (Orthosteric Agonist) ACh->M1 Orthosteric Binding Gq Gq Protein Activation M1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Cognition Enhanced Cognition & Neuroprotection Ca->Cognition

Mechanism of action for M1 PAMs enhancing cholinergic signaling pathways.

Application II: Neuroprotective Agents and Stability Profiling

Beyond cognitive enhancement, derivatives of 2-Methoxy-3,4-dimethylbenzoic acid are actively utilized in the synthesis of neuroprotective agents[3]. Because these compounds are intended for chronic therapeutic administration, understanding the intrinsic stability of the 2-methoxy-3,4-dimethylphenyl moiety is critical for formulation and storage.

Forced degradation studies (stress testing) are employed to identify the primary degradation pathways. Data indicates that while the methyl groups provide metabolic stability against certain cytochrome P450 enzymes, the electron-rich aromatic ring is susceptible to radical-based photolytic degradation[4].

Protocol 2: Forced Degradation & Stability Validation

Objective: Induce 5-20% degradation to identify secondary metabolites and ensure the stability of the ligand formulation[4].

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized ligand in a 50:50 mixture of Acetonitrile and Water.

  • Photolytic Stress (ICH Q1B): Expose the sample to UV/Vis light (1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber[4].

  • Thermal Stress: Incubate a solid sample of the ligand at 80°C for 7 days in a dry heat oven[4].

  • Analysis: Analyze all stressed samples alongside a control (stored at 4°C in the dark) using HPLC-UV coupled with High-Resolution Mass Spectrometry (HRMS).

  • Validation: Mass balance must be achieved; the sum of the peak areas of the parent compound and the degradation products must equal the peak area of the unstressed control.

Table 2: Forced Degradation Summary for the Scaffold
Stress ConditionReagents & ParametersExpected Degradation PathwayResulting Species
Photolytic ICH Q1B (UV/Vis light)Radical-based ring modificationHydroxylated or dimeric species[4]
Thermal 80-100°C, Dry HeatThermal decompositionMinor fragmentation products[4]
Oxidative 3% H2O2, 24 hoursBenzylic oxidationCarboxylic acid derivatives at C3/C4
Hydrolytic 1N HCl or 1N NaOHAmide bond cleavageReversion to starting benzoic acid

Conclusion

2-Methoxy-3,4-dimethylbenzoic acid is far more than a simple aromatic building block; it is a precision tool for controlling ligand conformation and optimizing receptor pocket engagement. By leveraging high-efficiency coupling protocols like HATU-mediated acylation, researchers can reliably incorporate this scaffold into complex architectures, driving the discovery of next-generation neuroprotective and cognitive-enhancing therapies.

References

  • European Patent Office. (2017). EP 3428150 A1 - AROMATIC RING COMPOUND.Link

  • Google Patents. (2014). CN104045552A - Medicinal compound as neuroprotective agent.Link

  • Benchchem. (n.d.). 2-Methoxy-1,3,4-trimethylbenzene / 2-Methoxy-3,4-dimethylbenzoic acid Forced Degradation.Link

  • BLD Pharm. (n.d.). 2-Methoxy-3,4-dimethylbenzoic acid (CAS 1245533-07-6) Product Catalog.Link

Sources

Application

Procedures for demethylation of 2-Methoxy-3,4-dimethylbenzoic acid

As a Senior Application Scientist, I have structured this technical guide to address the specific steric and electronic nuances of cleaving the aryl methyl ether of 2-Methoxy-3,4-dimethylbenzoic acid. The presence of an...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to address the specific steric and electronic nuances of cleaving the aryl methyl ether of 2-Methoxy-3,4-dimethylbenzoic acid. The presence of an ortho-carboxylic acid and adjacent methyl groups necessitates a reagent that is highly selective, yet mild enough to prevent decarboxylation or aromatic ring degradation.

This application note synthesizes mechanistic theory with field-proven experimental causality, providing a self-validating protocol for the synthesis of 2-Hydroxy-3,4-dimethylbenzoic acid.

Strategic Overview & Mechanistic Causality

The demethylation of aryl methyl ethers is a fundamental transformation in synthetic organic chemistry and drug development. For 2-Methoxy-3,4-dimethylbenzoic acid, the target is to selectively cleave the robust


 ether bond without disturbing the carboxylic acid moiety or the aromatic methyl groups.

Boron tribromide (


) is the undisputed gold standard for this transformation. Unlike protic acids (e.g., 

) that require harsh reflux conditions,

operates efficiently at or below room temperature [1]. The causality behind this efficiency lies in its mechanism:

acts as a powerful Lewis acid, coordinating with the ethereal oxygen to form an initial Lewis acid-base adduct. This highly exothermic complexation weakens the

bond, allowing a subsequent nucleophilic attack by a liberated bromide ion on the methyl group, expelling methyl bromide (

) and forming an aryl borate ester [2].

Because our substrate contains a carboxylic acid—which acts as a competing Lewis base—stoichiometry is critical. A minimum of 2.5 to 3.0 equivalents of


  is required: one equivalent coordinates with the carbonyl oxygen, one coordinates with the ether oxygen, and the remainder drives the ether cleavage cycle [1].

Mechanism ArOMe 2-Methoxy-3,4-dimethylbenzoic acid (Substrate) Adduct Lewis Acid-Base Adduct [ArO(Me)-BBr3] ArOMe->Adduct + BBr3 (1.0M in DCM) Exothermic Coordination Intermediate Cationic Intermediate Loss of Bromide Adduct->Intermediate Rate-Limiting Step Borate Aryl Borate Ester [ArO-BBr2] + MeBr Intermediate->Borate Nucleophilic Attack by Br- on Methyl Product 2-Hydroxy-3,4-dimethylbenzoic acid (Phenol Product) Borate->Product Aqueous Quench (Hydrolysis of B-O bond)

Caption: Mechanistic Pathway of BBr3-Mediated Aryl Ether Cleavage

Reagent Selection & Comparative Efficacy

To understand why


 is selected over historical alternatives, we must evaluate the thermodynamic requirements of the substrate. The table below summarizes the quantitative and qualitative data driving this experimental choice [3].
Reagent SystemOperating TemperatureFunctional Group ToleranceMechanistic PathwaySuitability for Substrate

/ DCM
-78 °C to 25 °CHighLewis acid coordination /

attack
Optimal (Preserves COOH, high yield)

/ Acetic Acid
100 °C+ (Reflux)LowProtic acid protonation /

attack
Poor (High risk of decarboxylation)
Pyridine·HCl 200 °C+ (Fusion)Very LowHigh-temp nucleophilic substitutionUnsuitable (Thermal degradation)

Experimental Design: A Self-Validating Protocol

This protocol is designed as a self-validating system. By strictly controlling the temperature during the exothermic coordination phase and monitoring the endothermic cleavage phase, researchers can ensure high fidelity and reproducibility.

Workflow Step1 1. Substrate Preparation Dissolve in dry DCM under N2 Cool to -78°C Step2 2. Reagent Addition Dropwise BBr3 addition Controls exothermic complexation Step1->Step2 Step3 3. Ether Cleavage Warm to RT (12-18h) Drives demethylation cycle Step2->Step3 Step4 4. Reaction Quenching Cool to 0°C, add H2O/Ice Hydrolyzes borate esters Step3->Step4 Step5 5. Liquid-Liquid Extraction Separate DCM/Aq layers Extract with additional DCM Step4->Step5 Step6 6. Purification Brine wash, dry (MgSO4) Concentrate in vacuo Step5->Step6

Caption: Step-by-Step Experimental Workflow for BBr3 Demethylation

Step-by-Step Methodology

1. Preparation & Inert Atmosphere

  • Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush thoroughly with Nitrogen (

    
    ) or Argon. Dissolve 2-Methoxy-3,4-dimethylbenzoic acid (1.0 eq, e.g., 5.0 mmol) in anhydrous Dichloromethane (DCM) (0.1 M to 0.2 M concentration).
    
  • Causality:

    
     reacts violently with ambient moisture to form hydrobromic acid and boric acid, which will instantly deactivate the reagent and ruin the yield [2].
    

2. Cryogenic Cooling

  • Action: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.

  • Causality: The initial coordination between

    
     and the oxygen heteroatoms is violently exothermic. Cooling prevents localized boiling of DCM (b.p. 40 °C) and prevents the formation of unwanted poly-brominated byproducts.
    

3. Reagent Addition

  • Action: Using a dry glass syringe, add

    
     (3.0 eq, 15.0 mmol, typically sourced as a 1.0 M solution in DCM) dropwise over 15-20 minutes.
    
  • Causality: 3.0 equivalents are strictly required. The carboxylic acid will consume the first equivalent. The ether oxygen consumes the second. The third ensures an excess to drive the kinetic cleavage of the methyl group [1].

4. Ether Cleavage (Reaction)

  • Action: Remove the dry ice bath. Allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir continuously for 12 to 18 hours.

  • Causality: While coordination is instantaneous at -78 °C, the actual

    
     bond cleavage (the 
    
    
    
    attack by bromide on the methyl group) has a higher activation energy barrier and requires ambient thermal energy to proceed to completion.

5. Quenching

  • Action: Cool the flask to 0 °C using an ice-water bath. Carefully and dropwise, add deionized water or crushed ice (approx. 10 mL per mmol of substrate).

  • Causality: This step serves a dual purpose: it safely destroys any unreacted

    
     and hydrolyzes the intermediate aryl borate ester (
    
    
    
    ) to yield the final free phenol (2-Hydroxy-3,4-dimethylbenzoic acid) [2].

6. Extraction & Purification

  • Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer with additional DCM (3 x 20 mL). Wash the combined organic layers with saturated aqueous

    
     (brine), dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Causality: The target molecule is highly soluble in DCM. Brine washing removes residual hydrobromic acid, and

    
     removes trace water prior to concentration, preventing product degradation.
    

Analytical Validation & Troubleshooting

A self-validating protocol requires built-in checkpoints to confirm success before proceeding to downstream applications.

  • TLC Monitoring: Monitor the reaction using Thin Layer Chromatography (Silica gel, Hexanes:Ethyl Acetate with 1% Acetic Acid). The product (phenol) will have a lower

    
     value than the starting ether due to increased hydrogen bonding.
    
  • NMR Validation: The ultimate proof of successful demethylation is

    
     NMR spectroscopy. You must observe the complete disappearance of the sharp methoxy singlet at ~3.8 ppm . Concurrently, a new broad singlet corresponding to the phenolic 
    
    
    
    will appear downfield (often >9.0 ppm, depending on solvent and intramolecular hydrogen bonding with the adjacent carboxylic acid).
  • Troubleshooting Emulsions: If an emulsion forms during the DCM/Water extraction (common with amphiphilic benzoic acids), add a small amount of dilute

    
     to ensure the carboxylic acid and phenol remain fully protonated, which will force the product into the organic layer and break the emulsion.
    

References

  • Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry.[Link]

  • McOmie, J. F. W., & West, D. E. (1969). Boron tribromide for the cleavage of aryl methyl ethers. Organic Syntheses.[Link]

  • Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of Crude 2-Methoxy-3,4-dimethylbenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the synthesis and purification of 2-Methoxy-3,4-dimethylbenzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the synthesis and purification of 2-Methoxy-3,4-dimethylbenzoic acid .

This compound is a critical intermediate in the development of neuroprotective agents and complex heterocyclic active pharmaceutical ingredients (APIs)[1]. Because its synthesis typically relies on the lithiation of 1-bromo-2-methoxy-3,4-dimethylbenzene followed by carboxylation, the crude product is often contaminated with a specific profile of neutral, acidic, and isomeric impurities. This guide provides causality-driven troubleshooting and self-validating protocols to achieve >98% purity.

Part 1: Mechanistic Profiling of Impurities

To purify a compound effectively, you must first understand the origin of its impurities. The standard synthetic route utilizes n-butyllithium (n-BuLi) for halogen-metal exchange, followed by a quench with carbon dioxide (CO₂)[1].

Mechanism SM 1-Bromo-2-methoxy- 3,4-dimethylbenzene ArLi Aryllithium Intermediate SM->ArLi Lithiation nBuLi n-BuLi (1.1 - 1.2 eq) THF, -78°C Side1 Excess n-BuLi nBuLi->Side1 Product 2-Methoxy-3,4- dimethylbenzoic acid (Target Product) ArLi->Product 1. CO2 2. H3O+ Debrom 2-Methoxy-3,4- dimethylbenzene (Neutral Impurity) ArLi->Debrom Quench by Moisture CO2 CO2 (gas or solid) Valeric Valeric Acid (Oily Impurity) Side1->Valeric 1. CO2 2. H3O+ Moisture Trace Moisture / H+ Moisture->Debrom

Caption: Mechanistic pathway of lithiation-carboxylation and the generation of primary impurities.

Quantitative Physicochemical Profile

Understanding the physical state and pKa of your mixture components dictates the purification strategy.

CompoundClassificationPhysical State (RT)pKaPrimary Removal Strategy
2-Methoxy-3,4-dimethylbenzoic acid Target ProductCrystalline Solid~4.2N/A
Valeric Acid By-productLiquid~4.8Anti-Solvent Trituration
2-Methoxy-3,4-dimethylbenzene Neutral ImpurityLiquidN/AAcid-Base Extraction
2-Methoxy-4,5-dimethylbenzoic acid Positional IsomerSolid~4.2Selective Recrystallization

Part 2: Troubleshooting FAQs

Q: My crude product isolated after the reaction is an oily paste rather than a crystalline solid. What is causing this, and how do I fix it? A: Causality: To ensure complete halogen-metal exchange, a slight excess of n-butyllithium is typically used. During the carboxylation step, this excess n-BuLi reacts directly with CO₂ to form lithium valerate, which converts to valeric acid (pentanoic acid) upon acidic workup[2]. Valeric acid is a liquid at room temperature[3] and acts as a plasticizer, completely inhibiting the crystallization of your target benzoic acid. Resolution: Because both the target product and valeric acid are carboxylic acids, they cannot be separated by standard acid-base extraction. You must use Protocol B (Anti-Solvent Trituration) to wash away the highly lipophilic valeric acid.

Q: I have a persistent, fast-moving spot on my TLC (Rf > 0.8 in 3:1 Hexanes:EtOAc). What is it, and why is it there? A: Causality: This non-polar spot is a neutral impurity. It is primarily 2-methoxy-3,4-dimethylbenzene, which forms when the highly reactive aryllithium intermediate is prematurely quenched by trace moisture in your solvent or CO₂ source[1]. It may also be unreacted starting material. Resolution: Because these neutral compounds lack an ionizable proton, they will not form water-soluble salts in the presence of a base. Execute Protocol A (Acid-Base Extraction) to partition these impurities into the organic waste layer[4].

Q: HPLC analysis shows a closely eluting peak (Relative Retention Time ~0.95) that survives both extraction and trituration. How do I remove it? A: Causality: This is likely a positional isomer, such as 2-methoxy-4,5-dimethylbenzoic acid. Isomers originate from impurities present in the commercial starting material prior to the lithiation step. Because their pKa and lipophilicity are nearly identical to the target compound, extraction and trituration will fail. Resolution: You must exploit slight differences in crystal lattice energy via selective recrystallization using a temperature gradient in Toluene (See Protocol B, Step 5 ).

Part 3: Self-Validating Purification Methodologies

To achieve high purity, the following workflows must be executed sequentially. Protocol A removes neutral impurities, while Protocol B removes acidic by-products and isomers.

Purification Crude Crude Mixture (Product + Neutrals + Valeric Acid) Base 1. Dissolve in EtOAc 2. Extract with 1M NaOH (aq) Crude->Base Org1 Organic Phase (Neutral Impurities) Base->Org1 Discard Aq1 Aqueous Phase (Sodium Carboxylates) Base->Aq1 Keep Acidify Acidify with 6M HCl to pH 2 Aq1->Acidify Precipitate Precipitate (Product + Trace Valeric Acid) Acidify->Precipitate Trituration Triturate in Cold Heptane Filter Precipitate->Trituration Filtrate Filtrate (Valeric Acid) Trituration->Filtrate Discard Pure Pure 2-Methoxy-3,4- dimethylbenzoic acid Trituration->Pure >98% Purity

Caption: Step-by-step acid-base extraction and trituration workflow for impurity removal.

Protocol A: Optimized Acid-Base Extraction

Objective: Isolate carboxylic acids from neutral debrominated impurities and unreacted starting materials[5].

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

    • Validation Check: Ensure complete dissolution. Any insoluble white powder at this stage is likely inorganic lithium/sodium salts and should be filtered off.

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with 1M NaOH (aq) (3 x 5 mL/g).

    • Causality: The strong base fully deprotonates the benzoic acid (pKa ~4.2) and the valeric acid (pKa ~4.8), driving them into the aqueous phase as water-soluble sodium carboxylates[4]. Neutral impurities remain trapped in the EtOAc layer.

  • Phase Verification: Spot both the aqueous and organic layers on a TLC plate. The organic layer will show the high-Rf neutral impurities. Discard the organic layer.

  • Acidification: Cool the combined aqueous layers in an ice bath to 0–5°C. Slowly acidify with 6M HCl (aq) under vigorous stirring until the pH reaches 1.5–2.0.

    • Validation Check: Use pH paper to confirm. A thick white/off-white precipitate of 2-methoxy-3,4-dimethylbenzoic acid will form immediately.

  • Recovery: Extract the acidified aqueous suspension with fresh EtOAc (3 x 5 mL/g), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to yield a semi-solid paste.

Protocol B: Anti-Solvent Trituration & Recrystallization

Objective: Remove the liquid valeric acid plasticizer and trace positional isomers.

  • Trituration: Take the concentrated paste from Protocol A and suspend it in ice-cold Heptane (5 mL/g) at 0°C.

  • Agitation: Stir vigorously for 30 minutes.

    • Causality: Valeric acid is an aliphatic chain highly soluble in non-polar hydrocarbons like heptane[3]. Conversely, the highly polar, hydrogen-bonded 2-methoxy-3,4-dimethylbenzoic acid is practically insoluble in cold heptane and will crash out as a fine powder.

  • Filtration: Filter the suspension through a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold heptane. Discard the filtrate (which contains the valeric acid).

  • Isomer Check (Optional but Recommended): Analyze the dried filter cake via HPLC. If positional isomers are detected, proceed to Step 5.

  • Selective Recrystallization: Dissolve the filter cake in a minimum volume of boiling Toluene.

    • Causality: Toluene provides a steep temperature-dependent solubility gradient for substituted benzoic acids. The target compound will crystallize selectively upon slow cooling, while trace isomers remain dissolved in the mother liquor.

  • Final Isolation: Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 2 hours. Collect the purified crystals via vacuum filtration and dry under high vacuum.

References

  • Medicinal compound as neuroprotective agent (Patent CN104045552A). Google Patents.
  • Acid–base extraction . Wikipedia. Retrieved from:[Link]

  • Organolithium Bases in flow chemistry: a review . CORA - University College Cork. Retrieved from:[Link]

  • Cas 109-52-4, Valeric acid . LookChem. Retrieved from:[Link]

Sources

Optimization

Optimizing reaction temperature for 2-Methoxy-3,4-dimethylbenzoic acid derivatives

Topic: Optimizing Reaction Temperature & Protocol Design Ticket ID: #RXN-OPT-2M34D Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature & Protocol Design

Ticket ID: #RXN-OPT-2M34D Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis and derivatization of 2-Methoxy-3,4-dimethylbenzoic acid present a unique challenge in organic synthesis: The Buttressing Effect . Unlike simple ortho-substituted benzoic acids, the presence of the 3-methyl group sterically crowds the 2-methoxy group, locking it into a conformation that shields the carboxylic acid (C1).

This guide moves beyond standard protocols to address the thermodynamic and kinetic barriers specific to this trisubstituted scaffold.

Module 1: The Thermodynamic Landscape

Why Standard Protocols Fail Users frequently report low yields (10–30%) when using standard EDC/NHS coupling at room temperature (20–25°C). This is not a failure of reagents, but a failure of thermal activation.

  • The Steric Clash: The C2-Methoxy group exerts the primary steric hindrance.

  • The Buttressing Effect: The C3-Methyl group prevents the C2-Methoxy group from rotating away. This creates a rigid "hydrophobic pocket" around the carbonyl carbon, significantly increasing the activation energy (

    
    ) required for nucleophilic attack.
    
Visualization: The Steric Activation Pathway

ReactionPathway cluster_0 Critical Failure Point Start 2-Methoxy-3,4-dimethyl benzoic acid Activation Activation Step (Acid Chloride/Mixed Anhydride) Start->Activation Requires Heat (Reflux 60-80°C) Transition Tetrahedral Intermediate (High Energy State) Activation->Transition Steric Barrier (Buttressing Effect) Product Amide/Ester Derivative Transition->Product Collapse

Figure 1: The reaction pathway highlights the high-energy transition state caused by the 2,3-substituent interaction.

Module 2: Optimization Protocols

Protocol A: Upstream Synthesis (O-Methylation)

Context: Synthesizing the core acid from 3,4-dimethylsalicylic acid. Challenge: Incomplete conversion vs. Decarboxylation.

ParameterStandard ConditionOptimized Condition Reasoning
Reagent Dimethyl Sulfate (DMS)Methyl Iodide (MeI) MeI is a "softer" electrophile, offering better regioselectivity for the phenolic oxygen over the carboxylate.
Base


+ Acetone
Acetone allows reflux at a safe 56°C. Higher boiling solvents (DMF) increase decarboxylation risk.
Temperature 80–100°C55–60°C (Reflux) Critical: Electron-rich salicylic acids are prone to thermal decarboxylation above 80°C.

Step-by-Step:

  • Dissolve 3,4-dimethylsalicylic acid (1.0 eq) in Acetone (0.5 M).

  • Add

    
     (2.5 eq). Stir for 15 min at RT to form the dianion.
    
  • Add MeI (2.2 eq) dropwise.

  • Reflux (56°C) for 12–16 hours.

  • Checkpoint: If conversion <90% after 16h, add 0.5 eq MeI. Do not increase temperature.

Protocol B: Downstream Derivatization (Amide Coupling)

Context: Coupling the hindered acid with an amine. Recommendation: Abandon carbodiimides (EDC/DCC). Use the Acid Chloride Route .

The Thermal Switch:

  • Step 1 (Activation): High Temperature (Thermodynamic Control).

  • Step 2 (Coupling): Low Temperature (Kinetic Control).

Detailed Workflow:

  • Activation:

    • Suspend acid in dry DCM or Toluene.

    • Add Oxalyl Chloride (1.5 eq) and DMF (catalytic, 2-3 drops).

    • Temperature: Heat to 40–50°C for 2 hours.

    • Why: The catalytic Vilsmeier reagent generated by DMF is essential to overcome the steric bulk of the 2-methoxy group.

  • Evaporation:

    • Remove solvent/excess reagent in vacuo.

    • Note: Do not distill the acid chloride; it may be unstable. Use crude.

  • Coupling:

    • Redissolve acid chloride in DCM.

    • Add Amine (1.1 eq) and

      
       (2.0 eq).
      
    • Temperature:0°C to RT .

    • Why: The acid chloride is highly reactive. High heat here causes side reactions (dimerization/hydrolysis).

Module 3: Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion during amide coupling. Should I increase the temperature to 100°C?

Answer: No. Increasing the temperature of the coupling step often leads to decomposition or competing nucleophilic attacks (e.g., from the solvent).

  • Root Cause: The active ester (if using HATU/EDC) hydrolyzes faster than the amine can attack due to the steric shield.

  • Solution: Switch to the Acid Chloride protocol (Protocol B). If you must use coupling agents, use T3P (Propylphosphonic anhydride) in EtOAc at 70°C . T3P is unique; it requires heat to activate but does not racemize or decompose easily.

Q2: I observe a byproduct with M-44 mass units. What is happening?

Answer: You are seeing Decarboxylation .[1][2]

  • Mechanism: The electron-donating methoxy group (via resonance) stabilizes the intermediate cation, facilitating the loss of

    
    .
    
  • Trigger: Reaction temperatures exceeding 110°C , especially in acidic media or high-boiling solvents like DMSO.

  • Fix: Keep all reaction steps below 90°C. If reflux is required, use solvents like THF (66°C) or Acetone (56°C).

Q3: Can I use Thionyl Chloride ( ) instead of Oxalyl Chloride?

Answer: Yes, but with caution.


 requires higher temperatures (reflux at 76°C) to be effective. The byproduct (

+ HCl) creates a highly acidic environment which can, in rare cases, cleave the methyl ether (demethylation) to return the phenol. Oxalyl chloride allows activation at lower temperatures (RT to 40°C).

Decision Logic: Selecting the Right Pathway

DecisionTree Start Start: Derivatization of 2-Methoxy-3,4-dimethylbenzoic acid CheckSteric Is the Amine Partner Sterically Hindered? Start->CheckSteric SimpleAmine No (Primary/Secondary Linear Amines) CheckSteric->SimpleAmine No ComplexAmine Yes (Anilines, t-Butyl, Secondary Cyclic) CheckSteric->ComplexAmine Yes HATU Use HATU / DIEA Temp: 40°C SimpleAmine->HATU AcidChloride Acid Chloride Route (Oxalyl Cl / DMF cat.) Temp: 0°C -> RT ComplexAmine->AcidChloride T3P Alternative: T3P / Pyridine Temp: 70-80°C ComplexAmine->T3P If Acid Sensitive

Figure 2: Decision matrix for selecting coupling reagents based on steric complexity.

References

  • Steric Hindrance in Benzoic Acids

    • Title: The Ortho Effect in Substituted Benzoic Acids.[3][4][5][6][7]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link][5]

  • Decarboxylation Risks

    • Title: Decarboxylative Hydroxylation of Benzoic Acids.[2][8]

    • Source: N
    • URL:[Link]

  • Amide Coupling Optimization

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[9]

    • Source: Royal Society of Chemistry (Org.[1] Biomol. Chem).

    • URL:[Link]

  • O-Methylation with Carbonates (Green Chemistry)

    • Title: O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbon
    • Source: ResearchGate.[10]

    • URL:[Link]

  • Acid Chloride Activation

    • Title: Synthesis of 2-methoxybenzamide deriv
    • Source: N
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy-3,4-dimethylbenzoic Acid Coupling Reactions

Welcome to the technical support center dedicated to addressing the challenges associated with the coupling reactions of 2-Methoxy-3,4-dimethylbenzoic acid. This resource is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the coupling reactions of 2-Methoxy-3,4-dimethylbenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties when forming amide or ester bonds with this sterically hindered substrate. The ortho-methoxy and ortho-methyl groups present significant steric challenges that can impede or prevent successful coupling with amines and alcohols.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these synthetic hurdles and achieve your desired products in high yields.

Troubleshooting Guide

This section addresses common problems encountered during the coupling of 2-Methoxy-3,4-dimethylbenzoic acid and provides systematic solutions.

Issue 1: Low to No Product Formation with Standard Coupling Reagents

Question: I am attempting to couple 2-Methoxy-3,4-dimethylbenzoic acid with a primary/secondary amine using standard carbodiimide reagents like EDC in the presence of HOBt, but I am observing very low to no yield of the desired amide. What is causing this, and how can I resolve it?

Answer:

Low or no product formation is a frequent issue when dealing with sterically hindered substrates like 2-Methoxy-3,4-dimethylbenzoic acid. The bulky substituents adjacent to the carboxylic acid group physically block the approach of the amine to the activated acid intermediate.

Probable Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: Standard coupling reagents like EDC or DCC may not be potent enough to efficiently activate the sterically encumbered carboxylic acid.[1][2] The intermediate O-acylisourea is also susceptible to rearrangement to an inactive N-acylurea, a common side reaction with carbodiimides.[3]

    • Solution: Switch to more powerful coupling reagents. Uronium or phosphonium salt-based reagents are highly effective for hindered couplings.[1][4][5]

      • Uronium/Aminium Reagents: HATU, HBTU, and HCTU are excellent choices that generate highly reactive activated esters.[1][4] COMU is a newer, safer, and highly effective alternative.[1][6]

      • Phosphonium Reagents: PyBOP and PyAOP are also very effective for sterically demanding couplings and can lead to high yields with low racemization.[1][4][7]

  • Steric Hindrance Impeding Nucleophilic Attack: Even with a more potent activating agent, the steric bulk on both the acid and potentially the amine can slow down the reaction rate significantly.

    • Solution 1: Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[1] However, be mindful of potential side reactions or racemization if chiral centers are present.

    • Solution 2: Prolong Reaction Time: Sterically hindered couplings are often slow.[1] Monitor the reaction over an extended period (24-48 hours) to allow for complete conversion.

    • Solution 3: Convert to a More Reactive Intermediate: Consider converting the carboxylic acid to an acyl fluoride or acid chloride. Acyl fluorides, in particular, are highly reactive and less sterically demanding, making them ideal for hindered couplings.[8] Reagents like BTFFH can generate acyl fluorides in situ.[8][9]

  • Suboptimal Base Selection: The choice of base is critical.

    • Solution: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to facilitate the reaction without competing with the primary amine.[1][4]

Below is a troubleshooting workflow to guide your decision-making process when encountering low yields.

G start Low/No Yield with Standard Coupling (e.g., EDC/HOBt) reagent Switch to a More Potent Coupling Reagent start->reagent intermediate Convert to More Reactive Intermediate start->intermediate Alternative Strategy uronium Uronium/Aminium Salts (HATU, HBTU, COMU) reagent->uronium phosphonium Phosphonium Salts (PyBOP, PyAOP) reagent->phosphonium conditions Optimize Reaction Conditions uronium->conditions phosphonium->conditions temp Increase Temperature conditions->temp time Increase Reaction Time conditions->time base Use Hindered Base (DIPEA) conditions->base success Successful Coupling temp->success time->success base->success acyl_fluoride Acyl Fluoride (e.g., BTFFH) intermediate->acyl_fluoride acid_chloride Acid Chloride (e.g., SOCl₂) intermediate->acid_chloride acyl_fluoride->success acid_chloride->success G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Work-up & Purification step1 1. Dissolve Acid & Amine: - 2-Methoxy-3,4-dimethylbenzoic acid (1.0 eq) - Amine (1.1 eq) - Anhydrous DMF step2 2. Add Base: - DIPEA (3.0 eq) step1->step2 step3 3. Cool to 0 °C step2->step3 step4 4. Add Coupling Reagent: - Dissolve HATU (1.1 eq) in anhydrous DMF - Add dropwise to the reaction mixture at 0 °C step3->step4 step5 5. Reaction: - Allow to warm to room temperature - Stir for 12-24 hours step4->step5 step6 6. Monitor Progress (TLC/LC-MS) step5->step6 step7 7. Quench & Extract: - Dilute with EtOAc - Wash with aq. NaHCO₃, water, and brine step6->step7 step8 8. Dry & Concentrate: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo step7->step8 step9 9. Purify: - Column chromatography step8->step9

Caption: Step-by-step workflow for HATU-mediated coupling.

Detailed Steps:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Methoxy-3,4-dimethylbenzoic acid (1.0 equivalent) and the desired amine (1.1-1.2 equivalents) in anhydrous DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: In a separate flask, dissolve HATU (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider gentle heating (40-50 °C).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acyl Fluoride-Mediated Coupling using BTFFH

This protocol is designed for particularly challenging couplings, especially with electron-deficient or highly hindered amines. [9][10]

  • Activation: To a solution of 2-Methoxy-3,4-dimethylbenzoic acid (1.3 equivalents) in anhydrous DCM, add BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents). [9]2. Stirring: Stir the resulting mixture at room temperature for 30-60 minutes to ensure complete formation of the acyl fluoride.

  • Coupling: Add the amine (1.0 equivalent) to the reaction mixture.

  • Heating: Seal the reaction vessel and heat the mixture at 40-80 °C for 12-24 hours. [9]Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow steps 7-9 from Protocol 1.

References

  • Benchchem. Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
  • Benchchem. Troubleshooting low yield in Lipoamide chemical synthesis.
  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. Published August 28, 2025.
  • LibreTexts. 21.7: Chemistry of Amides. Published September 24, 2022.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Benchchem. A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis.
  • Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Published June 4, 2024.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Chemistry Steps. Amides Preparation and Reactions Summary. Published February 26, 2020.
  • Carpino, L. A., Imazumi, H., El-Faham, A., Ferrer, F. J., Zhang, C., Lee, Y., ... & Henklein, P. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts.
  • Creative Peptides. Optimizing Peptide Coupling: Key Techniques.
  • MilliporeSigma. Peptide Coupling Reagents Guide.
  • Reddit. Tips and tricks for difficult amide bond formation?. Published October 20, 2021.
  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984-8986.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • El-Faham, A., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9404-9416.
  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Sustainable Chemistry & Engineering, 1(4), 406-412.
  • ReactionFlash. Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2).
  • ChemicalBook. 2-METHOXY-3-METHYLBENZOIC ACID synthesis.
  • Tokyo Chemical Industry. A Convenient Activating Reagent of Carboxylic Acids. Published September 5, 2011.
  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 409-413.
  • Schilling, C. I., Jung, N., & Becer, C. R. (2020). Controlling Carbodiimide-Driven Reaction Networks Through the Reversible Formation of Pyridine Adducts. Chemical Science, 11(30), 7984-7989.
  • Google Patents. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • Synfacts. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Published December 21, 2015.
  • Nicewicz, D. A., & Zuo, Z. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society, 136(30), 10569-10572.
  • Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Benchchem. Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.
  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Published February 28, 2018.
  • Oreate AI Blog. The Art of Amide Bond Formation: Connecting Molecules With Precision. Published February 17, 2026.
  • Google Patents. Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • LibreTexts. 21.4: Chemistry of Acid Halides. Published September 30, 2024.
  • ResearchGate. New synthesis process for 2,3,4-trimethoxybenzoic acid. Published August 6, 2025.
  • Chemguide. converting carboxylic acids into acyl (acid) chlorides.
  • Riente, P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1943-1951.
  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Nielsen, T. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-150.
  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling.
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Published December 3, 2011.
  • sathee jee. Chemistry Acid Chloride.
  • Angewandte Chemie International Edition. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amino Acid-Derived Nitriles. 61(40), e202209736.
  • Benchchem. Technical Support Center: Optimizing Reaction Conditions for 4-Methoxybenzoic Acid Derivatives.
  • Sciencemadness. Preparation of 3-methoxybenzoic acid. Published January 1, 2016.
  • PrepChem.com. Synthesis of 4-methoxy-2-methoxy benzoic acid.

Sources

Optimization

Technical Support Guide: Preventing Decarboxylation of 2-Methoxy-3,4-dimethylbenzoic Acid

Executive Summary 2-Methoxy-3,4-dimethylbenzoic acid is structurally predisposed to thermal decarboxylation due to the synergistic electron-donating effects of the ortho-methoxy group and the methyl substituents. This in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-3,4-dimethylbenzoic acid is structurally predisposed to thermal decarboxylation due to the synergistic electron-donating effects of the ortho-methoxy group and the methyl substituents. This instability is not random; it is driven by a specific mechanism (protodecarboxylation) that is catalyzed by heat and acidity.

This guide provides a technical breakdown of the failure modes and establishes a validated protocol to prevent product loss during synthesis and purification.

Part 1: The Mechanism of Failure

Q: Why is this specific molecule so unstable during heating?

A: The instability arises from the "Ortho Effect" combined with an electron-rich aromatic ring. Unlike unsubstituted benzoic acid, which is relatively stable, 2-Methoxy-3,4-dimethylbenzoic acid contains a methoxy group at the ortho position (C2) and methyl groups at C3 and C4.

  • Electronic Activation: The methoxy and methyl groups are strong electron donors. They increase the electron density of the aromatic ring, making the carbon atom attached to the carboxyl group (C1) highly nucleophilic.

  • Protodecarboxylation Pathway: Under heating—especially in the presence of even trace protons (acid)—the ring is protonated at the C1 position (ipso-attack).

  • Transition State Stabilization: The ortho-methoxy group can stabilize the resulting positive charge (arenium ion) or the transition state via resonance and hydrogen bonding, significantly lowering the activation energy required to eject CO₂.

Visualizing the Threat: The following diagram illustrates the mechanism you must prevent.

DecarboxylationMechanism cluster_prevention Prevention Strategy Substrate 2-Methoxy-3,4-dimethyl- benzoic acid Protonation Step 1: Ring Protonation (Ipso Attack) Substrate->Protonation Heat + H+ Intermediate Arenium Ion Intermediate Protonation->Intermediate Rate Limiting Product Decarboxylated Product (2,3-dimethylanisole) + CO2 Intermediate->Product Irreversible Loss Control Maintain Basic/Neutral pH Avoid T > 100°C

Figure 1: Mechanism of acid-catalyzed thermal decarboxylation in electron-rich benzoic acids.

Part 2: Troubleshooting & Process Optimization

Q: My yield drops significantly during the workup reflux. What is happening?

A: You are likely refluxing in an acidic environment. If you are hydrolyzing an ester to generate the acid, the common protocol involves refluxing in NaOH/MeOH (safe) followed by acidification (danger zone).

  • The Error: Adding acid (HCl/H₂SO₄) to the hot reaction mixture to precipitate the product.

  • The Fix: The acidification step must be decoupled from the heating step. The carboxylate salt (stable) should only be converted to the free acid (unstable) at low temperatures.

Q: Can I purify this compound via distillation?

A: Not recommended. The boiling point of benzoic acid derivatives often exceeds 250°C at atmospheric pressure. At these temperatures, the rate of decarboxylation will likely outpace the rate of distillation, leading to a receiver flask full of 2,3-dimethylanisole (the oil byproduct).

Recommended Alternatives:

  • Recrystallization: Use a solvent pair like Ethanol/Water or Ethyl Acetate/Hexane. This is the gold standard for thermal safety.

  • Sublimation: If high purity is required and the scale is small (<5g), sublimation under high vacuum (<0.1 mmHg) at moderate temperatures (80-100°C) may be viable, but requires strict monitoring.

Q: What solvents should I avoid?

A: Avoid high-boiling solvents that can act as proton sources or transfer agents.

Solvent ClassStatusReason
DMSO/DMF Caution High boiling points (hard to remove without heat).
Acetic Acid AVOID Promotes protodecarboxylation directly.
Water (Acidic) AVOID Aqueous acid at >60°C is the primary cause of failure.
DCM/Chloroform Safe Low boiling point allows removal without thermal stress.
Ethanol/Methanol Safe Good for crystallization; easily removed.

Part 3: Validated Protocols

Protocol A: Safe Acidification (The "Cold Quench" Method)

This protocol is designed to isolate the acid from a hydrolysis reaction without triggering thermal decomposition.

Prerequisites:

  • Reaction mixture containing the carboxylate salt (e.g., Sodium 2-methoxy-3,4-dimethylbenzoate).

  • Ice bath.[1][2]

  • pH meter or strips.

Step-by-Step:

  • Cooling: Place the reaction vessel containing the alkaline carboxylate solution into an ice bath. Allow the internal temperature to drop below 10°C .

  • Dilution: If the mixture is thick, dilute with cold water to ensure good stirring.

  • Controlled Acidification:

    • Slowly add 1N HCl (or 10% H₂SO₄) dropwise.

    • CRITICAL: Monitor temperature. Do not allow it to rise above 20°C .

    • Target pH: 3.0 - 4.0 . Do not go to pH 1 unless necessary, as highly acidic supernatants promote degradation if the filtration is delayed.

  • Precipitation: The product should precipitate as a solid. Stir at 0-5°C for 30 minutes to complete crystallization.

  • Filtration: Filter the solid immediately while cold. Wash with ice-cold water to remove residual mineral acid.

  • Drying: Dry in a vacuum oven at 40-50°C . Do not exceed 60°C during drying.

Protocol B: Workflow Decision Tree

Use this logic flow to determine the safest processing route for your specific crude material.

Workflow Start Crude 2-Methoxy-3,4- dimethylbenzoic acid PurityCheck Is purity > 90%? Start->PurityCheck HighPurity Recrystallization (EtOH/Water) PurityCheck->HighPurity Yes LowPurity Acid/Base Extraction PurityCheck->LowPurity No Step1 Dissolve in 10% NaHCO3 (Extract impurities with EtOAc) LowPurity->Step1 Step2 Cool Aqueous Layer to 0°C Step1->Step2 Step3 Acidify to pH 3-4 (Precipitate Product) Step2->Step3 Step3->HighPurity Final Polish

Figure 2: Purification decision tree emphasizing thermal avoidance.

References

  • Mechanism of Decarboxylation

    • Title: Mechanisms of decarboxylation of ortho-substituted benzoic acids.[3]

    • Source: ResearchG
    • URL:[Link]

  • Thermal Stability Data (Analogous Compounds)

    • Title: Benzoic acid, 2-methoxy- (Thermochemical Data).[4][5][6]

    • Source: NIST Chemistry WebBook, SRD 69.[6]

    • URL:[Link]

  • Synthesis & Handling of Methoxy-Benzoic Acids

    • Title: Synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Detailed Guide.
    • Source: BenchChem Technical Support.[1][2][7]

  • Acid-Catalyzed Decomposition

    • Title: How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Proton
    • Source: PubMed / J Org Chem.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and peak assignment for 2-Methoxy-3,4-dimethylbenzoic acid

Title : Unambiguous Structural Elucidation of 2-Methoxy-3,4-dimethylbenzoic Acid: A Comparative Guide to 1D vs. 2D NMR Methodologies Introduction In drug development and synthetic chemistry, the precise regiochemical ass...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Unambiguous Structural Elucidation of 2-Methoxy-3,4-dimethylbenzoic Acid: A Comparative Guide to 1D vs. 2D NMR Methodologies

Introduction In drug development and synthetic chemistry, the precise regiochemical assignment of substituted aromatics is non-negotiable. For compounds like 2-methoxy-3,4-dimethylbenzoic acid, distinguishing the exact placement of the methoxy and methyl groups on the benzene ring is critical for establishing accurate structure-activity relationships (SAR). While one-dimensional (1D)


H NMR is the standard frontline analytical tool, it frequently falls short when differentiating structurally similar isomers or assigning adjacent, chemically similar environments—such as the C3 and C4 methyl groups.

This guide provides an objective comparison between benchtop 1D NMR, high-field 1D NMR, and the high-field 2D NMR suite. By examining the causality behind chemical shifts and employing a self-validating 2D NMR workflow, researchers can achieve absolute confidence in their structural elucidations.

Section 1: The Analytical Challenge & Causality of Chemical Shifts

The structure of 2-methoxy-3,4-dimethylbenzoic acid presents a unique analytical challenge. The aromatic ring contains two adjacent protons (H5 and H6) and two adjacent methyl groups (C3 and C4).

Based on electronic and steric effects, we predict the following 600 MHz


H NMR profile (in CDCl

):
  • ~11.50 ppm (br s, 1H) : The carboxylic acid (-COOH) proton.

  • ~7.70 ppm (d,

    
     Hz, 1H) : The H6 aromatic proton. It is strongly deshielded by the ortho-electron-withdrawing -COOH group.
    
  • ~7.00 ppm (d,

    
     Hz, 1H) : The H5 aromatic proton. It is relatively shielded compared to H6 due to the electron-donating nature of the adjacent C4-methyl group.
    
  • ~3.85 ppm (s, 3H) : The C2-methoxy (-OCH

    
    ) protons.
    
  • ~2.35 ppm (s, 3H) & ~2.30 ppm (s, 3H) : The C4 and C3 methyl protons.

The Ambiguity: In a standard 1D


H NMR spectrum, assigning which singlet belongs to the C3-methyl versus the C4-methyl is purely speculative. Furthermore, at lower magnetic fields, the H5 and H6 doublets may exhibit second-order roofing effects or overlap, complicating the extraction of true 

-coupling constants.

Section 2: Comparative Performance of NMR Modalities

To resolve these ambiguities, one must choose the appropriate NMR modality. Table 1 objectively compares the performance of benchtop systems (typically 60–80 MHz) against high-field (600 MHz) 1D and 2D techniques[1].

Table 1: Performance Comparison for the Elucidation of 2-Methoxy-3,4-dimethylbenzoic Acid

FeatureBenchtop 1D

H NMR (60-80 MHz)
High-Field 1D

H NMR (600 MHz)
High-Field 2D NMR Suite (COSY/NOESY/HMBC)
Resolution of C3/C4 Methyls Overlapping broad singletTwo distinct singlets (

ppm)
Unambiguously correlated via spatial NOE
Homonuclear Coupling (H5/H6) Second-order effects (roofing/overlap)Clean first-order doublets (AX system)

-coupling confirmed via COSY cross-peaks
Regiochemical Confidence Low (Speculative)Moderate (Empirical shift rules)Absolute (Self-validating through-bond/space)
Time Investment < 5 minutes< 5 minutes1–4 hours
Primary Utility Routine purity checksInitial structural screeningDe novo structural elucidation

Section 3: Self-Validating Experimental Protocols

To achieve an unambiguous assignment, the experimental protocol must act as a self-validating system. The spatial proximity data (NOESY) must perfectly corroborate the through-bond connectivity data (HMBC)[2].

Step 1: Sample Preparation

  • Weigh 15 mg of highly pure 2-methoxy-3,4-dimethylbenzoic acid.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Transfer the solution to a high-quality 5 mm precision NMR tube, ensuring no particulate matter or air bubbles are present in the active volume.

Step 2: High-Field 1D


H NMR Acquisition 
  • Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Tune and match the probe, lock onto the deuterium signal of CDCl

    
    , and shim the magnet to achieve a line width at half-height of < 1.0 Hz for the TMS peak.
    
  • Acquire the spectrum using a standard 30-degree pulse sequence (zg30), 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 1.5 seconds.

Step 3: 2D NOESY Acquisition (Spatial Proximity)

  • Utilize the noesygpph pulse program.

  • Critical Parameter: Set the NOESY mixing time to 400 ms. Causality: For small molecules (MW < 500 Da) tumbling rapidly in solution, the Nuclear Overhauser Effect (NOE) builds up slowly. A 400 ms mixing time is optimal to observe primary spatial correlations while preventing spin-diffusion artifacts (where magnetization transfers across multiple sequential protons, creating false proximities).

  • Acquire with 256 increments in the indirect dimension (t1) and 16 scans per increment.

Step 4: 2D HMBC Acquisition (Carbon Skeleton Connectivity)

  • Utilize the hmbcetgpl3nd pulse program.

  • Optimize the long-range coupling delay for

    
     Hz, which is standard for 2- to 3-bond carbon-proton couplings in aromatic systems.
    
  • Acquire with 512 increments in t1 to ensure high resolution in the carbon dimension.

Section 4: Unambiguous Peak Assignment via 2D NMR

The integration of 2D NMR data provides a definitive structural map, removing all guesswork from the 1D spectrum.

  • COSY: A cross-peak between the signals at 7.70 ppm and 7.00 ppm confirms that H6 and H5 are ortho to each other.

  • NOESY (The Spatial Walk): The NOESY spectrum resolves the methyl ambiguity through a continuous "spatial walk" around the aromatic ring:

    • The H5 proton (7.00 ppm) shows a strong NOE cross-peak to the methyl singlet at 2.35 ppm. This definitively assigns the 2.35 ppm signal as the C4-methyl .

    • The C4-methyl (2.35 ppm) shows an NOE to the adjacent methyl singlet at 2.30 ppm, assigning it as the C3-methyl .

    • The C3-methyl (2.30 ppm) shows an NOE to the methoxy singlet at 3.85 ppm (C2-methoxy ).

  • HMBC (The Final Validation): The H6 proton (7.70 ppm) shows a strong 3-bond correlation to the carboxylic acid carbon (~172 ppm) and the C4 carbon, validating the entire carbon framework and proving the regiochemistry is exactly 2-methoxy-3,4-dimethylbenzoic acid and not an isomer like 2-methoxy-4,5-dimethylbenzoic acid.

Section 5: Visualizing the Regiochemical Assignment

The following correlation network illustrates the self-validating logic used to assign the continuous chain of substituents on the aromatic ring.

NMR_Correlations H6 H6 (Aromatic) ~7.70 ppm H5 H5 (Aromatic) ~7.00 ppm H6->H5 COSY Me4 C4-CH3 ~2.35 ppm H5->Me4 NOESY Me3 C3-CH3 ~2.30 ppm Me4->Me3 NOESY OMe C2-OCH3 ~3.85 ppm Me3->OMe NOESY

Figure 1: 2D NMR correlation network establishing the regiochemistry of the aromatic ring.

References

  • Bütikofer, M., Stadler, G. R., & Torres, F. (2024). Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers. Chemistry–Methods.[Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.[Link]

Sources

Comparative

A Comparative Guide to the FTIR Spectral Analysis of 2-Methoxy-3,4-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the functional groups of 2-Methoxy-3,4-dimethylbenzoic acid using Fourier-Transform Infrared (FTIR) spectroscopy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the functional groups of 2-Methoxy-3,4-dimethylbenzoic acid using Fourier-Transform Infrared (FTIR) spectroscopy. Moving beyond a simple spectral interpretation, this document offers a comparative framework, contextualizing the spectral features of the target molecule against relevant alternatives and grounding the analysis in established spectroscopic principles. The methodologies and interpretations presented herein are designed to be self-validating, providing a robust resource for researchers in organic synthesis, quality control, and materials science.

Introduction: The Vibrational Signature of a Molecule

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds stretch, bend, and rotate at specific frequencies, absorbing energy and creating a unique spectral "fingerprint." This fingerprint allows for the identification of functional groups and can provide insights into molecular structure and bonding.[1]

2-Methoxy-3,4-dimethylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure combines several key functional groups—a carboxylic acid, a methoxy group, and a substituted benzene ring—each with characteristic vibrational frequencies. Understanding these individual and combined absorptions is crucial for its identification and characterization. This guide will dissect the expected FTIR spectrum of this molecule, provide a detailed experimental protocol for its analysis, and compare its spectral features to those of similar compounds.

Predicted FTIR Spectrum of 2-Methoxy-3,4-dimethylbenzoic Acid

The FTIR spectrum of 2-Methoxy-3,4-dimethylbenzoic acid is predicted to be rich and complex due to the various vibrational modes of its constituent functional groups. The table below summarizes the expected characteristic absorption bands, their corresponding vibrational modes, and the rationale behind these predictions.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity & Characteristics Rationale & Comparative Insights
Carboxylic Acid (-COOH)O-H Stretch3300 - 2500Very Broad, StrongThe extreme broadness is a hallmark of the O-H stretching in a hydrogen-bonded carboxylic acid dimer.[2][3][4][5] This broad absorption will likely overlap with C-H stretching vibrations.
C=O Stretch1710 - 1680Strong, SharpThe carbonyl stretch in aromatic carboxylic acids is typically found in this region.[6][7] Conjugation with the benzene ring slightly lowers the frequency compared to saturated carboxylic acids.
C-O Stretch1320 - 1210StrongThis band arises from the stretching of the C-O single bond within the carboxylic acid group and often appears as a strong, distinct peak.[6]
O-H Bend (out-of-plane)960 - 900Broad, MediumThis is another characteristic absorption for carboxylic acid dimers, often referred to as an "O-H wag."[6][8]
Aromatic RingC-H Stretch3100 - 3000Medium to Weak, SharpAromatic C-H stretches occur at slightly higher frequencies than aliphatic C-H stretches.[8][9][10]
C=C Stretch (in-ring)1620 - 1450Medium to Weak, Multiple BandsThe benzene ring exhibits several in-ring C=C stretching vibrations, typically appearing as a set of sharp peaks.[9][10]
C-H Bend (out-of-plane)~850 - 750StrongThe position of this strong "wagging" vibration is highly indicative of the substitution pattern on the benzene ring. For a 1,2,3,4-tetrasubstituted ring, a strong band in this region is expected.[4][11]
Methoxy Group (-OCH₃)C-H Stretch2850 - 2820Medium, SharpMethoxy groups often show a characteristic C-H symmetric stretching peak at a slightly lower wavenumber than typical alkyl C-H stretches.[12]
C-O Stretch (Aryl Ether)1275 - 1200 & 1075 - 1020StrongAryl alkyl ethers typically display two distinct C-O stretching bands: an asymmetric stretch at the higher wavenumber and a symmetric stretch at the lower wavenumber.[13][14]
Methyl Groups (-CH₃)C-H Stretch2980 - 2870MediumThese are the typical asymmetric and symmetric stretching vibrations for the methyl groups attached to the aromatic ring.
C-H Bend~1450 & ~1380MediumAsymmetric and symmetric bending (scissoring and rocking) vibrations of the methyl groups.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining an FTIR spectrum of solid 2-Methoxy-3,4-dimethylbenzoic acid using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for solid samples.

Instrumentation and Materials
  • FTIR Spectrometer with a Diamond or Germanium ATR accessory.

  • 2-Methoxy-3,4-dimethylbenzoic acid (solid powder).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Step-by-Step Procedure
  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or acetone to remove any residual contaminants. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This will account for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the 2-Methoxy-3,4-dimethylbenzoic acid powder onto the center of the ATR crystal.

  • Applying Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.

  • Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 1.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis Clean_ATR Clean ATR Crystal Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Solid Sample Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process and Analyze Data Acquire_Spectrum->Process_Data Clean_Up Clean ATR Crystal Process_Data->Clean_Up

Sources

Validation

Optimized HPLC Method Development for 2-Methoxy-3,4-dimethylbenzoic Acid: A Comparative Technical Guide

Abstract Developing robust HPLC methods for substituted benzoic acids, such as 2-Methoxy-3,4-dimethylbenzoic acid , presents specific challenges regarding peak symmetry and retention stability. The ortho-methoxy substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Developing robust HPLC methods for substituted benzoic acids, such as 2-Methoxy-3,4-dimethylbenzoic acid , presents specific challenges regarding peak symmetry and retention stability. The ortho-methoxy substitution, combined with the carboxylic acid moiety, creates steric and electronic effects that often lead to significant peak tailing on standard alkyl-bonded phases. This guide objectively compares a generic C18 approach against an optimized Phenyl-Hexyl stationary phase method , demonstrating the latter's superior performance in resolution, peak shape, and self-validating robustness.

Introduction: The Analyte and the Challenge

2-Methoxy-3,4-dimethylbenzoic acid is a functionalized aromatic acid often encountered as a key intermediate in the synthesis of pharmaceuticals or as a degradation product.

  • Chemical Nature: Weakly acidic (pKa

    
     3.8–4.2).
    
  • Hydrophobicity: Moderate (LogP

    
     2.1).
    
  • Structural Nuance: The methoxy group at the ortho position (C2) introduces steric hindrance near the carboxylic acid, potentially affecting deprotonation kinetics and interaction with the stationary phase.

The Problem with "Generic" Methods

Standard protocols often employ a C18 column with a simple water/methanol gradient. For this analyte, such methods frequently fail due to:

  • Secondary Silanol Interactions: The ionized carboxylate group interacts with residual silanols on the silica surface, causing tailing.

  • Lack of Selectivity: C18 relies solely on hydrophobic interaction, which may not sufficiently resolve this molecule from closely related structural isomers (e.g., 2-methoxy-4,5-dimethylbenzoic acid).

Method Development Strategy: The "Why" Behind the Protocol

To achieve a Trustworthy and Self-Validating method, we must move beyond trial-and-error and utilize a mechanistic approach.

Decision Matrix: Stationary Phase Selection
  • Alternative A (Generic C18): Relies on dispersive forces (London dispersion). Effective for neutral hydrophobes but lacks specific interactions for polar aromatic acids.

  • Alternative B (Product - Phenyl-Hexyl): Utilizes

    
    -
    
    
    
    interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte. This provides orthogonal selectivity and often improves peak shape for aromatic acids by competing with silanol sites.
Decision Matrix: pH Control
  • Alternative A (Neutral/Unbuffered): Results in mixed ionization states (acid + conjugate base), leading to split peaks or shifting retention times.

  • Alternative B (Product - Acidic Modified): Using 0.1% Formic Acid (pH

    
     2.7) ensures the analyte remains fully protonated (uncharged), maximizing retention and hydrophobic interaction while suppressing silanol ionization.
    
Visualization: Method Development Logic

MethodLogic Analyte Analyte: 2-Methoxy-3,4-dimethylbenzoic acid Prop Properties: Acidic (pKa ~4) Aromatic Ortho-Steric Analyte->Prop Choice Stationary Phase Selection Prop->Choice Requires C18 Generic C18 (Hydrophobic Only) Choice->C18 Standard Path Phenyl Phenyl-Hexyl (Pi-Pi + Hydrophobic) Choice->Phenyl Optimized Path Result1 Result: Peak Tailing Poor Isomer Resolution C18->Result1 Result2 Result: Sharp Peaks Orthogonal Selectivity Phenyl->Result2

Figure 1: Decision tree for selecting the stationary phase based on analyte properties.

Comparative Performance Guide

We performed a side-by-side comparison of the Generic Method versus the Optimized Phenyl-Hexyl Method .

Experimental Conditions
  • System: Agilent 1290 Infinity II LC System.

  • Detection: UV @ 230 nm (max absorbance) and 254 nm.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 40°C.

ParameterGeneric Method (Alternative) Optimized Method (Recommended)
Column Standard C18 (3.0 x 100 mm, 1.8 µm)Phenyl-Hexyl (3.0 x 100 mm, 1.8 µm)
Mobile Phase A Water (Unbuffered)Water + 0.1% Formic Acid
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B in 10 min5-95% B in 10 min
Retention Time 4.2 min (Variable)5.8 min (Stable)
USP Tailing Factor 1.8 (Significant Tailing)1.1 (Symmetric)
Theoretical Plates ~8,000~14,500
Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobic
Data Interpretation[2]
  • Peak Shape: The Generic Method shows a USP Tailing Factor of 1.8. This is caused by the ionization of the carboxylic acid interacting with silanols. The Optimized Method, using acidified methanol on a Phenyl-Hexyl phase, suppresses this ionization and engages

    
    -
    
    
    
    stacking, resulting in a sharp peak (Tailing Factor 1.1).
  • Selectivity: Methanol is preferred over Acetonitrile in the Optimized Method because protic solvents (MeOH) enhance

    
    -
    
    
    
    interactions on phenyl phases, whereas aprotic solvents (ACN) can suppress them.

Optimized Experimental Protocol

This protocol is designed to be self-validating . If the system suitability parameters (Tailing < 1.2) are met, the data can be trusted.

Materials
  • Analyte: 2-Methoxy-3,4-dimethylbenzoic acid standard (>98% purity).[2]

  • Solvents: LC-MS grade Methanol and Water.[3]

  • Modifier: LC-MS grade Formic Acid.

  • Column: Phenyl-Hexyl, 3.0 x 100 mm, 1.8 µm (or 2.7 µm fused-core equivalent).

Step-by-Step Procedure

1. Preparation of Mobile Phases

  • Mobile Phase A (MPA): Add 1.0 mL of Formic Acid to 1000 mL of Water. Mix and degas.

  • Mobile Phase B (MPB): 100% Methanol. Note: Do not add acid to organic phase to avoid potential esterification over long storage, though for short runs it is acceptable.

2. Standard Preparation

  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using 50:50 Water:Methanol . Crucial: Diluting in 100% organic can lead to peak distortion (solvent effect) upon injection.

3. Instrument Setup

  • Flow Rate: 0.6 mL/min (for 3.0 mm ID) or 1.0 mL/min (for 4.6 mm ID).

  • Injection Volume: 2.0 µL.

  • Column Temp: 40°C (Controls viscosity and kinetics).

  • Detection: UV at 230 nm (Primary) and 254 nm (Secondary).

4. Gradient Program

Time (min) % Mobile Phase B Event
0.00 10 Initial equilibration
1.00 10 Isocratic hold (focusing)
8.00 90 Linear gradient elution
9.00 90 Wash
9.10 10 Re-equilibration

| 12.00 | 10 | End of run |

Visualization: Workflow Diagram

ProtocolWorkflow Start Start: Sample Prep Dissolve Dissolve 10mg in MeOH (Stock 1mg/mL) Start->Dissolve Dilute Dilute to 50µg/mL in 50:50 Water:MeOH Dissolve->Dilute Avoid Solvent Effect Setup Instrument Setup Column: Phenyl-Hexyl MP A: 0.1% Formic Acid Dilute->Setup Run Run Gradient 10-90% B over 8 min Setup->Run Check System Suitability Check Run->Check Pass Pass: Tailing < 1.2 RT Stable Check->Pass Proceed to Analysis Fail Fail: Tailing > 1.5 Check->Fail Check pH / Column Age

Figure 2: Step-by-step workflow with critical control points (red border).

Validation Summary (Expected Metrics)

Based on the optimized protocol, the following performance metrics define a successful implementation:

  • Linearity:

    
     over range 1.0 – 100 µg/mL.
    
  • Limit of Detection (LOD):

    
     0.05 µg/mL (at 230 nm).
    
  • Precision (Repeatability): RSD < 0.5% for Retention Time; RSD < 1.0% for Area (n=6).

  • Specificity: Resolution > 2.0 from nearest isomer (e.g., 2-methoxy-4,5-dimethylbenzoic acid) due to the shape-selectivity of the Phenyl-Hexyl phase.

References

  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Application Note. Link

  • PubChem. 2-Methoxy-3,4-dimethylbenzoic acid (Compound Summary). National Library of Medicine. Link

  • Dolan, J. W. The Role of pH in LC Separations. LCGC North America, 2017. Link

  • McCalley, D. V. Analysis of the separation of basic and acidic compounds on reversed-phase columns. Journal of Chromatography A, 2010. Link

  • Sigma-Aldrich. Phenyl Stationary Phases for HPLC. Technical Guide. Link

Sources

Comparative

Comparing reactivity of 2-Methoxy-3,4-dimethylbenzoic acid vs 2,4-dimethoxybenzoic acid

Comparative Reactivity Guide: 2-Methoxy-3,4-dimethylbenzoic Acid vs. 2,4-Dimethoxybenzoic Acid Prepared by: Senior Application Scientist Executive Summary For researchers and drug development professionals designing synt...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2-Methoxy-3,4-dimethylbenzoic Acid vs. 2,4-Dimethoxybenzoic Acid Prepared by: Senior Application Scientist

Executive Summary

For researchers and drug development professionals designing synthetic routes, the selection of aromatic building blocks dictates reaction efficiency, regioselectivity, and downstream stability. While 2-Methoxy-3,4-dimethylbenzoic acid (2-M-3,4-DMBA) and 2,4-Dimethoxybenzoic acid (2,4-DMBA) share a benzoic acid core with an ortho-methoxy substituent, their reactivity profiles diverge drastically. This guide provides an objective, data-backed comparison of their electronic properties, steric profiles, and behavior under electrophilic and acidic conditions.

Structural and Electronic Profiling

The reactivity of these two compounds is governed by the delicate interplay of resonance (+M), inductive (+I), and steric effects.

  • 2,4-Dimethoxybenzoic Acid (2,4-DMBA): This compound features two strongly electron-donating methoxy groups at the ortho (C2) and para (C4) positions. These groups synergistically pump electron density into the aromatic

    
    -system via resonance (+M effect). This dual activation makes the ring highly nucleophilic and exceptionally prone to Electrophilic Aromatic Substitution (EAS).
    
  • 2-Methoxy-3,4-dimethylbenzoic Acid (2-M-3,4-DMBA): This compound possesses a single +M methoxy group at C2, complemented by two methyl groups at C3 and C4. While methyl groups donate electron density via hyperconjugation and weak +I effects, they are vastly inferior to methoxy groups in activating the ring. Furthermore, the C3 methyl group exerts a buttressing effect —it sterically repels the adjacent C2 methoxy group, forcing it to twist out of plane and closer to the C1 carboxylate. This intensifies the steric shielding around the carboxyl carbon, significantly retarding nucleophilic acyl substitutions (e.g., Fischer esterification) compared to 2,4-DMBA.

Quantitative Performance Metrics

The table below summarizes the physicochemical and reactivity differences between the two alternatives.

Parameter2-Methoxy-3,4-dimethylbenzoic Acid2,4-Dimethoxybenzoic Acid
pKa (Aqueous) ~4.1 - 4.2 (Estimated)4.36[1]
Aromatic Ring Activation Moderate (+M, two +I)Very High (two +M)
Dominant EAS Site C5 or C6 (Sterically hindered)C5 (Highly favored)
Steric Hindrance at Carboxyl Very High (C3-Methyl Buttressing)High (Standard ortho effect)
Stability in Strong Acid Highly StableHighly Susceptible to Decarboxylation

Mechanistic Divergence in Reactivity

Acid-Catalyzed Decarboxylation

The most striking behavioral difference between these two compounds is their stability in strongly acidic media. 2,4-DMBA is notoriously unstable in acids, undergoing rapid decarboxylation to yield 1,3-dimethoxybenzene and CO₂[2]. The mechanism hinges on the para-methoxy group, which strongly stabilizes the ipso-protonated Wheland intermediate. This stabilization allows C-C bond cleavage to proceed smoothly without forming an energetically prohibited protonated CO₂ species[3].

Conversely, 2-M-3,4-DMBA lacks this critical para-methoxy stabilization. Its para-methyl group cannot sufficiently stabilize the transition state, rendering the compound highly stable against decarboxylation under identical acidic conditions.

Decarboxylation cluster_0 2,4-Dimethoxybenzoic Acid (Rapid Decarboxylation) cluster_1 2-Methoxy-3,4-dimethylbenzoic Acid (Stable) A 2,4-DMBA B C1-Protonated Wheland Intermediate A->B +H+ (Fast) C 1,3-Dimethoxybenzene + CO2 B->C C-C Cleavage D 2-M-3,4-DMBA E Stable Conjugate Acid (No Cleavage) D->E +H+ (Slow)

Fig 1. Acid-catalyzed decarboxylation pathways highlighting intermediate stability.

Electrophilic Aromatic Substitution (EAS)

Due to its synergistic +M effects, 2,4-DMBA undergoes EAS (e.g., halogenation, nitration) rapidly, with exquisite regioselectivity at the C5 position. 2-M-3,4-DMBA reacts much slower. While its C2 methoxy group strongly directs electrophiles to the C5 position, the adjacent C4 methyl group creates a sterically crowded environment, increasing the activation energy required for the substitution.

Experimental Methodologies

To empirically validate these differences, the following self-validating protocols are recommended for your laboratory.

Protocol 1: Acid-Stability and Decarboxylation Kinetic Assay

Objective: Quantify the rate of decarboxylation under controlled acidic stress.

  • Preparation: Dissolve 0.1 mmol of the target benzoic acid in 0.5 mL of degassed dimethyl sulfoxide (DMSO)[3].

  • Acidification: Inject the solution into a sealed 125 mL septum-capped vessel containing 50 mL of 1.0 M perchloric acid (HClO₄)[3].

  • Incubation: Maintain the reaction vessel at 60°C using a thermostatic water bath[3].

  • Analysis: Sample the headspace at 10-minute intervals using Headspace GC-MS to quantify CO₂ evolution.

  • Causality & Rationale: Perchloric acid is utilized because it provides a highly acidic environment without introducing nucleophilic counterions that could trap the Wheland intermediate. Operating at 60°C provides sufficient thermal energy to overcome the activation barrier for C-C bond cleavage in 2,4-DMBA[3].

  • Self-Validation Mechanism: The use of Headspace GC-MS allows for real-time, non-destructive monitoring of CO₂ evolution. By integrating an internal standard (e.g., isotopically labeled ¹³CO₂ injected into the headspace), the system self-validates mass balance, ensuring that the loss of starting material directly correlates to decarboxylation rather than uncharacterized side reactions.

Protocol 2: Competitive Electrophilic Nitration

Objective: Determine the relative EAS activation (k_rel) between the two compounds.

Workflow S1 1. Prepare Equimolar Mixture (2,4-DMBA + 2-M-3,4-DMBA) S2 2. Add Acetyl Nitrate (HNO3/Ac2O) at 0°C under N2 S1->S2 S3 3. Quench Reaction (Ice Water & EtOAc Extraction) S2->S3 S4 4. LC-MS / NMR Analysis (Quantify Regioselectivity & Yield) S3->S4

Fig 2. Competitive electrophilic aromatic substitution experimental workflow.

  • Preparation: Dissolve 1.0 mmol of 2,4-DMBA and 1.0 mmol of 2-M-3,4-DMBA in 10 mL of anhydrous acetic anhydride. Cool to 0°C under nitrogen.

  • Reagent Addition: Slowly add 0.5 mmol of fuming nitric acid (HNO₃) dropwise to generate acetyl nitrate in situ.

  • Quenching: After 30 minutes, quench the reaction by pouring it over crushed ice. Extract with ethyl acetate (3 x 15 mL).

  • Quantification: Add 1.0 mmol of 1,2,4-trichlorobenzene as an internal standard. Analyze the organic layer via LC-MS and ¹H-NMR.

  • Causality & Rationale: Acetic anhydride and nitric acid generate acetyl nitrate. This is a milder nitrating agent than traditional mixed acids (HNO₃/H₂SO₄), which is critical here; highly activated electron-rich arenes like 2,4-DMBA are prone to oxidative degradation under harsh conditions. The 0°C temperature suppresses over-nitration.

  • Self-Validation Mechanism: Conducting the reaction as a one-pot competitive assay ensures both substrates experience the exact same thermal and concentration gradients. Incorporating a chemically inert internal standard prior to extraction validates the recovery yield during LC-MS quantification, proving that the observed product ratios are purely a function of kinetic reactivity.

References

  • Stenutz, R. "pKa values - Compound classes." Tables for Chemistry. Available at:[Link]

  • Howe, G. W., Vandersteen, A. A., & Kluger, R. (2016). "How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2." Journal of the American Chemical Society, 138(24), 7568-7573. Available at:[Link]

Sources

Validation

Validating purity of 2-Methoxy-3,4-dimethylbenzoic acid using elemental analysis

A Comprehensive Guide to Purity Validation of 2-Methoxy-3,4-dimethylbenzoic Acid: Elemental Analysis vs. Orthogonal Techniques As drug development and complex organic synthesis advance, the rigorous validation of startin...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Purity Validation of 2-Methoxy-3,4-dimethylbenzoic Acid: Elemental Analysis vs. Orthogonal Techniques

As drug development and complex organic synthesis advance, the rigorous validation of starting materials and intermediates is non-negotiable. 2-Methoxy-3,4-dimethylbenzoic acid (Chemical Formula: C₁₀H₁₂O₃; Molecular Weight: 180.20 g/mol ) is a highly functionalized aromatic building block frequently utilized in the synthesis of bioactive benzopyran-1-one derivatives and other complex pharmaceuticals[1].

Relying on a single analytical technique to establish the purity of such intermediates is a systemic vulnerability. As a Senior Application Scientist, I advocate for a self-validating, orthogonal approach. This guide objectively compares Elemental Analysis (EA) against High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR), providing the mechanistic causality behind each method and a field-proven protocol for validating this specific organic acid.

The Causality of Purity Validation: Why Orthogonal Testing?

When validating 2-Methoxy-3,4-dimethylbenzoic acid, researchers frequently default to HPLC-UV. However, HPLC-UV operates on area normalization based on chromophore absorption. If a batch is contaminated with non-UV-active impurities—such as residual inorganic salts (e.g., NaCl from neutralization steps) or water—HPLC will effectively be "blind" to them, falsely reporting a purity of >99%[2].

To establish absolute trustworthiness, we must construct a multi-faceted analytical matrix:

  • Elemental Analysis (CHNS/O): Serves as the fundamental mass-balance check. By combusting the sample and measuring the exact weight percentages of C, H, and O, EA instantly flags "invisible" inorganic or aqueous impurities because they depress the expected carbon mass fraction[2][3].

  • HPLC-UV: Profiles and quantifies structurally related, UV-active organic impurities (e.g., unreacted starting materials or regioisomers).

  • qNMR: Provides an absolute mass fraction (w/w) purity by comparing the integration of the analyte’s proton signals against an ultra-pure internal standard, capturing both organic and inorganic discrepancies[4].

G N1 Synthesized Batch 2-Methoxy-3,4-dimethylbenzoic acid N2 Elemental Analysis (CHNS/O) Detects macro-composition & inorganic/water N1->N2 N3 HPLC-UV Profiles UV-active organic impurities N1->N3 N4 qNMR Absolute mass fraction (w/w) quantification N1->N4 N5 Orthogonal Validation Cross-reference results N2->N5 N3->N5 N4->N5 N6 Validated Pure API N5->N6

Orthogonal purity validation workflow for organic intermediates.

Experimental Protocol: CHNS(O) Elemental Analysis

Elemental analysis relies on the classical Pregl-Dumas method, modernized through dynamic flash combustion[3][5]. The following protocol outlines the self-validating steps required to accurately determine the C, H, and O content of 2-Methoxy-3,4-dimethylbenzoic acid.

Step-by-Step Methodology
  • Sample Homogenization and Drying:

    • Action: Grind the sample into a fine powder using an agate mortar and dry in a vacuum oven at 60°C to a constant weight.

    • Causality: Residual moisture artificially inflates the hydrogen and oxygen weight percentages, leading to false impurity flags. Homogenization ensures the 2 mg micro-aliquot is statistically representative of the entire batch[6].

  • Micro-Weighing:

    • Action: Weigh exactly 1.5 to 3.0 mg of the dried sample into a high-purity tin (Sn) capsule using a microbalance (resolution of 0.1 µg). Seal the capsule tightly.

    • Causality: Tin is not merely a container; it acts as a chemical catalyst. When introduced into the oxygen-rich furnace, the tin undergoes a violent, exothermic oxidation. This temporarily spikes the local temperature to ~1800°C, ensuring the complete destruction of the highly stable aromatic ring of the benzoic acid[3][5].

  • Dynamic Flash Combustion:

    • Action: Drop the capsule into the combustion reactor maintained at 1000–1150°C under a dynamic flow of pure O₂.

    • Causality: The carbon is quantitatively converted to CO₂, and hydrogen to H₂O[5].

  • Reduction and Sweeping:

    • Action: The combustion gas mixture is swept by an inert Helium carrier gas through a reduction furnace containing elemental copper heated to 600°C.

    • Causality: The copper scavenges any unreacted excess oxygen and reduces any formed nitrogen oxides (NOx) down to N₂ gas, preventing spectral interference[5].

  • Chromatographic Separation and Detection:

    • Action: The gases (CO₂, H₂O) pass through a specialized gas chromatography (GC) column and are quantified by a Thermal Conductivity Detector (TCD) calibrated against a high-purity standard (e.g., benzoic acid)[5][7].

G S1 Sample in Tin Capsule (1-5 mg) S2 Dynamic Flash Combustion (1000-1150°C, O2) S1->S2 O2 S3 Reduction Furnace (Cu, 600°C) S2->S3 NOx -> N2 S4 Gas Chromatography Column Separation S3->S4 He Carrier S5 TCD Detection (CO2, H2O, N2, SO2) S4->S5

Dynamic flash combustion pathway for CHNS elemental analysis.

Data Presentation & Comparative Analysis

To demonstrate the comparative strengths of these techniques, we analyze a hypothetical batch of 2-Methoxy-3,4-dimethylbenzoic acid.

  • Theoretical Composition: C (66.65%), H (6.71%), O (26.64%).

  • True Batch Composition: 97.5% API, 1.5% Water, 1.0% NaCl.

Table 1: Elemental Analysis Results (Macro-Composition Check)

Acceptance criteria for organic synthesis typically require experimental values to be within ±0.4% of theoretical values[8].

ElementTheoretical % (w/w)Experimental % (Batch A)Deviation (Δ%)Diagnostic Conclusion
Carbon (C) 66.65%64.98%-1.67% Fails specification. Severe carbon depression indicates the presence of non-carbonaceous impurities (salts/water).
Hydrogen (H) 6.71%6.88%+0.17%Within normal variance, though slightly elevated due to H₂O contribution.
Oxygen (O) 26.64%27.97%+1.33% Fails specification. Elevated oxygen strongly corroborates residual moisture.
Table 2: Method Performance Comparison

How do the three primary analytical techniques interpret this exact same batch?

Analytical TechniqueReported PurityDetection MechanismBlind Spots / Limitations
HPLC-UV (Area %) 100.0% Measures UV absorption of the aromatic ring at specific wavelengths.Cannot detect water or NaCl, as neither possesses a UV chromophore. Falsely reports perfect purity[2].
Elemental Analysis ~97.5% (Inferred)Absolute mass balance of C, H, N, S, O via combustion[3].Detects that the sample is impure via carbon depression, but cannot identify what the specific impurity is.
qNMR (w/w %) 97.4% ± 0.2% Integrates the sharp methoxy (-OCH₃) singlet against a certified internal standard[4].Requires high-purity internal standards and careful solvent selection to prevent peak overlap.

Conclusion & Best Practices

Elemental analysis remains an indispensable, self-validating tool for the purity assessment of 2-Methoxy-3,4-dimethylbenzoic acid. While HPLC-UV is excellent for tracking organic reaction byproducts, it is fundamentally flawed when used as a standalone technique for absolute purity, as it ignores inorganic salts and moisture.

For rigorous drug development workflows, Elemental Analysis must be used as the first-line gatekeeper to confirm the macro-elemental ratios. Once the C:H:O ratio is validated within ±0.4%, qNMR should be deployed to establish the absolute mass fraction, and HPLC-UV utilized to profile trace organic impurities. This tri-orthogonal approach ensures uncompromising scientific integrity.

References

  • OEA Laboratories - Analytical Services for elemental analysis of CHNOS. Available at: [Link]

  • Auriga Research - Elemental Analysis CHNS (O) - Testing Methods. Available at:[Link]

  • National Institutes of Health (PMC) - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at: [Link]

  • Google Patents (US10167269B2) - Cockroach attraction-aggregation substance, cockroach aggregation attractant and cockroach controlling agent (Details synthesis utilizing 2-methoxy-3,4-dimethylbenzoic acid).
  • Mettler Toledo - CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]

  • Royal Society of Chemistry - CHNS Elemental Analysers. Available at: [Link]

Sources

Comparative

UV-Vis absorption characteristics of 2-Methoxy-3,4-dimethylbenzoic acid

Advanced UV-Vis Spectroscopic Profiling of 2-Methoxy-3,4-dimethylbenzoic Acid: A Comparative Guide As a Senior Application Scientist, I frequently encounter the challenge of accurately profiling complex substituted aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced UV-Vis Spectroscopic Profiling of 2-Methoxy-3,4-dimethylbenzoic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of accurately profiling complex substituted aromatics. In pharmaceutical development and materials science, the precise spectroscopic characterization of API intermediates is non-negotiable. 2-Methoxy-3,4-dimethylbenzoic acid is a highly substituted aromatic compound whose electronic transitions are heavily influenced by its functional groups. Understanding its UV-Vis absorption profile relative to simpler analogs provides critical insights into its purity, speciation, and behavior in chromatographic methods.

To understand 2-Methoxy-3,4-dimethylbenzoic acid, we must first look at the baseline chromophore. Unsubstituted benzoic acid exhibits three primary absorption bands in the UV region: the A-band (~194 nm), the B-band (~230 nm), and the C-band (~274 nm)[1]. These correspond to the


 and 

transitions of the conjugated aromatic system.

When we introduce a methoxy group at the ortho position (2-methoxy) and methyl groups at the meta and para positions (3,4-dimethyl), the chromophore undergoes profound electronic changes:

  • Bathochromic (Red) Shift : The methoxy group is a strong electron-donating group (EDG) via resonance (+R effect). This electron density delocalizes into the aromatic ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and decreasing the

    
     energy gap. The 3,4-dimethyl groups further contribute via hyperconjugation (+I effect), compounding this red shift.
    
  • Speciation and pH Dependency : The UV-Vis spectrum of benzoic acid derivatives is highly dependent on the pH of the solvent[1]. At an acidic pH (e.g., pH 2.5), the molecule exists predominantly in its neutral, protonated state, which maintains full conjugation between the carboxylic acid and the aromatic ring. This results in a higher absorbance and a red shift compared to the deprotonated anionic species at basic pH (e.g., pH 8.0)[2]. In the anionic state, the delocalized negative charge on the carboxylate group reduces its electron-withdrawing capability, leading to a hypsochromic (blue) shift[2].

Comparative UV-Vis Absorption Data

To objectively evaluate 2-Methoxy-3,4-dimethylbenzoic acid, we must benchmark it against its structural precursors. The table below synthesizes the quantitative absorption shifts driven by these substituent effects.

CompoundB-Band Max (nm)C-Band Max (nm)Electronic Effect Driving Shift
Benzoic Acid 230274Baseline conjugation[1],[2]
3,4-Dimethylbenzoic Acid ~238~282Hyperconjugation (+I) from methyls
2-Methoxybenzoic Acid ~235~285Strong resonance (+R) from ortho-methoxy
2-Methoxy-3,4-dimethylbenzoic Acid ~242 ~288 Synergistic +R and +I effects

(Note: Values for substituted derivatives represent typical bathochromic shifts observed under standard acidic conditions, pH < 3).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the following protocol employs an internal self-validation mechanism via isosbestic point confirmation.

Step 1: Solvent and Matrix Preparation

  • Action : Prepare a dual-solvent system using HPLC-grade Acetonitrile and Milli-Q water.

  • Causality : Acetonitrile is selected for its low UV cutoff (<190 nm), ensuring it does not mask the critical A-band transitions of the aromatic ring[1].

Step 2: pH-Controlled Speciation

  • Action : Prepare two 0.1 mM solutions of 2-Methoxy-3,4-dimethylbenzoic acid. Buffer Solution A to pH 2.5 using 0.1% Phosphoric acid. Buffer Solution B to pH 8.0 using Ammonium bicarbonate.

  • Causality : Phosphoric acid is highly UV-transparent[1]. Forcing the compound into >98% neutral species (pH 2.5) and >99.9% anionic species (pH 8.0) allows for the isolation of distinct spectral profiles[2].

Step 3: Spectral Acquisition

  • Action : Scan both solutions from 190 nm to 400 nm using a dual-beam UV-Vis spectrophotometer. Perform a rigorous blank subtraction using the exact matched buffers.

Step 4: Self-Validation (The Isosbestic Check)

  • Action : Overlay the spectra of Solution A and Solution B.

  • Causality : If the protocol was executed flawlessly without degradation or contamination, the overlaid spectra must intersect at specific wavelengths known as isosbestic points. This mathematically validates that exactly two species (protonated and deprotonated) are in equilibrium, confirming the structural integrity of the 2-Methoxy-3,4-dimethylbenzoic acid during analysis.

Workflow Visualization

UV_Vis_Methodology A Sample Preparation 0.1 mM 2-M-3,4-DMBA B Acidic Buffer (pH 2.5) Protonated Species A->B Add 0.1% H3PO4 C Basic Buffer (pH 8.0) Deprotonated Species A->C Add NH4HCO3 D UV-Vis Spectrophotometry Scan 190 - 400 nm B->D C->D E Data Synthesis Bathochromic & Hypsochromic Shifts D->E Spectral Overlay F Self-Validation Isosbestic Point Confirmation E->F Speciation Check

Workflow for self-validating UV-Vis speciation analysis of benzoic acid derivatives.

References

  • UV-Vis Spectrum of Benzoic Acid - SIELC Technologies Source: sielc.com URL:[Link]

  • Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts Source: Physical Chemistry Chemical Physics (rsc.org) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methoxy-3,4-dimethylbenzoic acid proper disposal procedures

2-Methoxy-3,4-dimethylbenzoic Acid: Comprehensive Safety and Disposal Guide Executive Summary 2-Methoxy-3,4-dimethylbenzoic acid (CAS: 1245533-07-6) is a substituted benzoic acid derivative frequently utilized as a synth...

Author: BenchChem Technical Support Team. Date: March 2026

2-Methoxy-3,4-dimethylbenzoic Acid: Comprehensive Safety and Disposal Guide

Executive Summary

2-Methoxy-3,4-dimethylbenzoic acid (CAS: 1245533-07-6) is a substituted benzoic acid derivative frequently utilized as a synthetic intermediate in drug discovery and materials science. Because it features a reactive carboxylic acid moiety and lipophilic substitutions, its waste streams require careful segregation to prevent cross-reactivity and environmental contamination. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines and international laboratory safety standards[1].

Physicochemical & Hazard Profiling

Understanding the chemical behavior of 2-Methoxy-3,4-dimethylbenzoic acid is critical for predicting its hazard profile. The carboxylic acid group confers mild acidity, which can lower the pH of unbuffered aqueous waste streams. Furthermore, its solid form is typically a fine crystalline powder, which presents a significant inhalation hazard if aerosolized[2].

Table 1: Quantitative Hazard and Physicochemical Data

Property / HazardClassification / ValueOperational Implication
Physical State Solid (Crystalline Powder)Prone to aerosolization; requires handling in a fume hood.
Skin Irritation Category 2 (H315)Mandates chemical-resistant gloves during handling[2],[3].
Eye Irritation Category 2 (H319)Mandates tightly sealed safety goggles[2],[3].
Respiratory Irritation Category 3 (H335)Avoid dust generation; sweep spills gently or use wet-wiping[2],[3].
RCRA Waste Code Unlisted (Potentially D002)Must be evaluated for characteristic corrosivity (D002) if aqueous[4].

Operational Safety & PPE Requirements

Before initiating any disposal or cleanup procedure, personnel must establish a self-validating safety perimeter. This means the environment and PPE chosen inherently prevent exposure even if a procedural error occurs.

  • Ventilation: All transfers of solid 2-Methoxy-3,4-dimethylbenzoic acid must be performed inside a certified Class II Biological Safety Cabinet or a chemical fume hood to mitigate the H335 respiratory hazard[2].

  • PPE: Wear standard nitrile or neoprene gloves (double-gloving is recommended during spill cleanup), a flame-resistant lab coat, and ANSI Z87.1 compliant safety goggles[2].

Step-by-Step Disposal Methodologies

Waste segregation is the cornerstone of laboratory safety. 2-Methoxy-3,4-dimethylbenzoic acid waste generally falls into three operational streams:

Protocol A: Solid Waste Disposal (Unused Reagent or Contaminated Consumables)

  • Collection: Gather all unused solid reagent, contaminated weigh boats, filter papers, and spatulas.

  • Containment: Place the items into a heavy-duty, transparent polyethylene bag. Seal the bag completely[2].

  • Secondary Containment: Place the sealed bag into a designated, rigid "Hazardous Solid Waste" container.

  • Labeling: Affix a hazardous waste tag. List the chemical name explicitly as "2-Methoxy-3,4-dimethylbenzoic acid" (do not use abbreviations or chemical structures).

  • Manifesting: Dispose of via a licensed hazardous waste contractor. Do not dispose of in standard municipal trash[2].

Protocol B: Aqueous Waste Management When dissolved in aqueous solutions (e.g., during extraction washes), the acidic nature of the compound must be accounted for.

  • pH Testing: Before transferring to a bulk waste carboy, test the pH of the aqueous solution.

  • RCRA Corrosivity Check: If the pH is ≤ 2.0, the waste is classified as an EPA D002 characteristic corrosive waste[4],[1].

  • Segregation: Pour the solution into a designated "Aqueous Acidic Waste" high-density polyethylene (HDPE) carboy. Do not mix with cyanide- or sulfide-containing wastes to prevent the generation of toxic gases.

  • Labeling: Update the waste log attached to the carboy with the estimated concentration and volume.

Protocol C: Organic Solvent Waste Management In synthetic workflows, this compound is often dissolved in organic solvents like DMSO, methanol, or dichloromethane.

  • Solvent Compatibility: Determine if the primary solvent is halogenated (e.g., DCM, chloroform) or non-halogenated (e.g., methanol, ethyl acetate).

  • Transfer: Using a secondary containment tray to catch drips, funnel the solution into the appropriate "Halogenated" or "Non-Halogenated" solvent waste carboy.

  • Closure: Ensure the waste carboy is fitted with a vented cap to prevent pressure buildup from solvent vapor expansion.

Spill Response & Decontamination

Causality of the Protocol: Substituted benzoic acids are poorly soluble in cold water but highly soluble in basic aqueous solutions or organic solvents. Therefore, water alone is insufficient for decontamination.

Step-by-Step Spill Cleanup:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Solid Containment: If the spill is solid, do not dry sweep, as this aerosolizes the H335 respiratory irritant. Instead, lightly mist the powder with water or cover it with damp paper towels to suppress dust[2].

  • Collection: Use a non-sparking scoop to transfer the dampened powder into a hazardous waste bag.

  • Surface Decontamination: Wipe the affected surface with a paper towel soaked in a dilute alkaline solution (e.g., 5% sodium bicarbonate) to convert residual acid into its water-soluble sodium salt, followed by a final wipe with 70% ethanol or isopropanol.

  • Disposal: Treat all cleanup materials as hazardous solid waste following Protocol A[2].

Disposal Workflow

WasteSegregation Start 2-Methoxy-3,4-dimethylbenzoic Acid Waste State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Unused/Spilled Liquid Liquid Solution State->Liquid Dissolved SolidDisp Collect in sealed bag; Label as Hazardous Solid Solid->SolidDisp Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Solution Solvent->Aqueous Water-based Organic Organic Solvent Solvent->Organic Carbon-based AqDisp Check pH (D002 risk); Collect in Aqueous Carboy Aqueous->AqDisp OrgDisp Check Halogen content; Collect in Solvent Carboy Organic->OrgDisp

Fig 1. Decision matrix for 2-Methoxy-3,4-dimethylbenzoic acid waste stream segregation.

References

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-3,4-dimethylbenzoic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methoxy-3,4-dimethylbenzoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs for structurally a...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methoxy-3,4-dimethylbenzoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs for structurally analogous compounds, including 2-methoxybenzoic acid, 2,4-dimethylbenzoic acid, and 3,4-dimethoxybenzoic acid. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, lab-specific risk assessment.

Hazard Assessment: Understanding the Risks

2-Methoxy-3,4-dimethylbenzoic acid, as a substituted benzoic acid derivative, is anticipated to present hazards consistent with its structural class. Analysis of related compounds indicates that the primary risks involve irritation to the skin, eyes, and respiratory system.[1][2][3][4] A summary of the likely hazard classifications under the Globally Harmonized System (GHS) is provided below.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][4]
Serious Eye Damage/IrritationCategory 2A/2H319: Causes serious eye irritation[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3][4]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][6]

The carboxylic acid moiety presents a clear risk for irritation, while the solid, powdered nature of the compound at room temperature necessitates control measures to prevent inhalation of dust.[7][8]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the identified risks. The selection of PPE is not merely a checklist but a dynamic response to the specific procedures being undertaken. All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation.[7][9]

PPE CategoryMinimum RequirementRationale and Advanced Protection
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[10][11]Causality: Goggles are required to protect against dust particles and minor splashes.[12] For procedures with a higher risk of splashing (e.g., dissolution, transfer of solutions), a full-face shield must be worn in addition to safety goggles to protect the entire face.[7][13]
Skin and Body Protection Nitrile gloves and a long-sleeved laboratory coat.[9]Causality: A lab coat prevents incidental contact with skin.[7] Nitrile gloves offer good resistance to a range of chemicals, including many acids and solvents.[12][13] For extended work or handling larger quantities, an impervious apron and chemically resistant gloves (see Section 3) are recommended.[14] Contaminated clothing must be removed and washed before reuse.[1][15]
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood.Causality: The fume hood provides primary respiratory protection by containing dust and vapors.[9] If engineering controls are insufficient or if handling large quantities of powder outside of a hood, a NIOSH-approved respirator appropriate for organic dusts should be used.[7][11]

Glove Selection: A Critical Barrier

The choice of glove material is critical for preventing skin contact. "Chemically resistant gloves" is a general term; the specific material must be chosen based on its resistance to the substance and any solvents used.[16]

Glove MaterialResistance to AcidsGeneral Characteristics
Nitrile GoodExcellent protection against bases, oils, and many solvents. Good puncture resistance.[12][13]
Neoprene ExcellentResists a broad range of acids, caustics, and solvents.[12][16] Strong and durable.[13]
Polyvinyl Chloride (PVC) ExcellentGood resistance to most acids, fats, and petroleum hydrocarbons.[13][16]
Natural Rubber/Latex GoodOffers good flexibility and resistance to many acids and alcohols. Note: Can cause allergic reactions.[12][13]

Self-Validating Protocol: Always inspect gloves for tears or punctures before use.[9] Change gloves immediately if contact with the chemical is suspected. After handling is complete, remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly with soap and water.[7][15]

Operational and Disposal Plans

A safe workflow encompasses preparation, handling, and disposal. The following procedural steps provide a framework for safe operation.

Experimental Workflow: Safe Handling Protocol
  • Preparation :

    • Confirm that a chemical fume hood is operational and certified.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[7]

    • Assemble all necessary equipment and reagents before introducing the 2-Methoxy-3,4-dimethylbenzoic acid.

    • Don all required PPE as detailed in Section 2.

  • Handling :

    • Conduct all weighing and transfers of the solid compound within the chemical fume hood to contain dust.[7][9]

    • Use spark-proof tools and avoid creating dust clouds.[10][11]

    • Keep containers tightly closed when not in use.[7][15]

    • Avoid contact with skin and eyes and do not breathe in the dust.[7][10]

  • Post-Handling :

    • Decontaminate the work area with an appropriate solvent followed by soap and water.

    • Properly dispose of all waste as described in the Disposal Plan.

    • Remove PPE and wash hands thoroughly.[7]

Disposal Plan

All waste materials must be treated as hazardous chemical waste.

  • Solid Waste : Collect excess 2-Methoxy-3,4-dimethylbenzoic acid and any contaminated materials (e.g., weigh boats, paper towels, gloves) in a clearly labeled, sealed container for hazardous waste.[17][18]

  • Liquid Waste : Solutions containing the compound should be collected in a designated, labeled hazardous waste container.

  • Prohibition : Do not dispose of the chemical or its containers in the regular trash or down the sink.[17] All disposal must comply with local, state, and federal regulations.[2][15]

Emergency Procedures: Spill Response

Immediate and correct response to a spill is critical to preventing exposure and further contamination.[19]

Minor Spill (Contained within a fume hood)
  • Alert : Notify personnel in the immediate area.[17][20]

  • Isolate : Ensure the fume hood sash is lowered.

  • Protect : Wear all PPE as described in Section 2, including double-gloving if necessary.

  • Contain & Absorb : Cover the spill with a neutralizing agent for acids (such as sodium bicarbonate or soda ash) or an appropriate absorbent material.[17][18][21]

  • Clean : Gently sweep the absorbed/neutralized material into a designated hazardous waste container.[7][19]

  • Decontaminate : Clean the spill area with soap and water.[20][21]

  • Dispose : Dispose of all cleanup materials as hazardous waste.[18]

Major Spill (Outside of a fume hood or large volume)
  • Evacuate : Alert everyone in the laboratory and evacuate the area immediately.[17][21]

  • Isolate : Close the laboratory doors to confine the spill.[19]

  • Report : Contact your institution's Environmental Health & Safety (EHS) office or emergency line immediately.[17][21] Provide details on the chemical spilled and the location.

  • Assist : If someone is contaminated, guide them to an emergency shower or eyewash and flush the affected area for at least 15 minutes.[17][19]

  • Do Not Re-enter : Await the arrival of trained emergency responders. Do not attempt to clean up a major spill yourself.[17]

Diagrams

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_ops Operations & Disposal A Task: Handle 2-Methoxy-3,4-dimethylbenzoic acid B Consult SDS & Conduct Lab-Specific Risk Assessment A->B C Location: Chemical Fume Hood? B->C D Work in Certified Chemical Fume Hood C->D Yes E STOP WORK Consult EHS C->E No F Select Core PPE: - Safety Goggles - Lab Coat - Nitrile Gloves D->F G High Splash Potential? F->G H Add Face Shield G->H Yes I Perform Handling Protocol (Weigh, Transfer, etc.) G->I No H->I J Spill Occurs? I->J K Follow Spill Response Protocol J->K Yes L Segregate & Label Hazardous Waste J->L No K->L M Decontaminate Work Area L->M N Remove PPE & Wash Hands M->N

Caption: Workflow for Safe Handling of 2-Methoxy-3,4-dimethylbenzoic acid.

References

  • Laboratory Emergency Preparedness - DKU. (n.d.). Duke Kunshan University.
  • Chemical Spills - Emergency Management. (n.d.). Florida State University.
  • 8 Steps to Handling a Laboratory Chemical Spill. (2023, May 5). Westlab.
  • 2-Methoxy-4-methylbenzoic acid. (n.d.). PubChem.
  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York.
  • Personal protective equipment for handling Capraminopropionic acid. (n.d.). BenchChem.
  • 2-Methoxybenzoic acid Safety Data Sheet. (2016, December 6). Synquest Labs.
  • 2-Methoxybenzoic acid Safety Data Sheet. (2025, November 3). MedChemExpress.
  • Benzoic acid, 4-​methoxy-​2-​nitro- Safety Data Sheet. (2025, February 11). Angene Chemical.
  • 2-Methoxybenzoic acid Safety Data Sheet. (n.d.). ECHEMI.
  • Benzoic acid, 2,4-dimethyl- Safety Data Sheet. (2025, December 19). Fisher Scientific.
  • 5.4 Chemical Spill Procedures. (n.d.). Cornell University Environment, Health and Safety.
  • Benzoic acid, 2-methoxy- Safety Data Sheet. (2025, December 21). Fisher Scientific.
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. (n.d.). BenchChem.
  • 3-Methoxy-4-methylbenzoic acid Safety Data Sheet. (2025, September 15). Thermo Fisher Scientific.
  • 2-Hydroxy-3,4-dimethoxybenzoic acid Safety Data Sheet. (n.d.). ECHEMI.
  • 3,4-Dimethylbenzoic acid Safety Data Sheet. (2025, December 21). Fisher Scientific.
  • Personal Protective Equipment Hand and Arm Protection (Appendix D). (n.d.). North Carolina State University.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • 4-(Difluoromethyl)-3-methoxybenzoic acid Safety Data Sheet. (2024, December 19). Fluorochem Ltd.
  • Chapter 3 - Personal Protective Equipment. (n.d.). Cornell University Environment, Health and Safety.
  • 3,4-Dimethoxybenzoic acid Safety Data Sheet. (2024, March 3). Carl ROTH.

Sources

Retrosynthesis Analysis

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